H-D-Glu(obzl)-obzl P-tosylate
Description
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Properties
IUPAC Name |
dibenzyl (2R)-2-aminopentanedioate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4.C7H8O3S/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,17H,11-14,20H2;2-5H,1H3,(H,8,9,10)/t17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZUAIVKRYGQRM-UNTBIKODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648978 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl D-glutamate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19898-41-0 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl D-glutamate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical and chemical properties of H-D-Glu(obzl)-obzl P-tosylate?
For Researchers, Scientists, and Drug Development Professionals
H-D-Glu(OBzl)-OBzl p-tosylate, a protected form of the D-enantiomer of glutamic acid, is a critical intermediate in the fields of peptide synthesis and pharmaceutical development. Its dibenzyl ester protection strategy for the carboxylic acid groups and the presence of a p-toluenesulfonate (tosylate) salt offer enhanced stability and solubility in organic solvents, making it a versatile building block for complex organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a workflow diagram for its preparation.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| CAS Number | 19898-41-0[1][2][3][4][5] |
| Molecular Formula | C₂₆H₂₉NO₇S[1] |
| Molecular Weight | 499.58 g/mol [3] |
| Appearance | White to off-white powder[4][5] |
| Purity | ≥ 98%[4][5] |
| Optical Rotation | [α]D²⁰ = -7.5 ± 1º (c=1 in MeOH)[4] |
| Solubility | Soluble in organic solvents such as dichloromethane and dimethylformamide; limited solubility in water. |
| Storage Conditions | Store at 0-8 °C[4] or in a cool, dry place.[2] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound. These protocols are based on established chemical principles and analytical techniques.
Synthesis: One-Pot Esterification and Salt Formation
The synthesis of this compound is typically achieved through a one-pot reaction involving the direct esterification of D-glutamic acid with benzyl alcohol, catalyzed by p-toluenesulfonic acid. This method is efficient and minimizes the number of synthetic steps.
Materials:
-
D-Glutamic Acid
-
Benzyl Alcohol
-
p-Toluenesulfonic acid monohydrate
-
An azeotroping solvent (e.g., cyclohexane or toluene)
-
An anti-solvent for precipitation (e.g., ethyl acetate or isopropyl alcohol)
Procedure:
-
Reaction Setup: A mixture of D-glutamic acid, a molar excess of benzyl alcohol (typically 5 equivalents), and a slight molar excess of p-toluenesulfonic acid (typically 1.2 equivalents) is suspended in the azeotroping solvent.
-
Azeotropic Distillation: The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the esterification, driving the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Isolation: After completion, the reaction mixture is cooled, and an anti-solvent is added to precipitate the this compound salt.
-
Purification: The crude product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization to obtain a high-purity product.[6] The solid is then dried under vacuum.
Characterization Techniques
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen atoms. The spectrum should confirm the presence of the benzyl ester groups, the glutamic acid backbone, and the tosylate counter-ion.
-
¹³C NMR: Complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.
2. High-Performance Liquid Chromatography (HPLC):
-
Purity Determination: Reversed-phase HPLC with UV detection is a standard method to assess the purity of the final product. The chromatogram should show a single major peak corresponding to the desired compound.
-
Chiral HPLC: To confirm the enantiomeric purity of the D-isomer, a chiral HPLC method can be developed using a suitable chiral stationary phase.
3. Differential Scanning Calorimetry (DSC):
-
Melting Point Determination: DSC is used to determine the melting point of the crystalline solid, which is a key indicator of its purity.[6]
Experimental Workflow: Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow for this compound.
Applications in Research and Development
This compound is a valuable tool for researchers in several areas:
-
Peptide Synthesis: It serves as a protected amino acid building block for the solid-phase or solution-phase synthesis of peptides containing D-glutamic acid residues.
-
Pharmaceutical Development: This compound is an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders where D-amino acids may play a role.[4]
-
Biochemical Research: It is used in studies of amino acid metabolism and in the investigation of enzyme and receptor interactions where the D-enantiomer of glutamic acid is of interest.[4]
References
- 1. pschemicals.com [pschemicals.com]
- 2. H-D-Glu(OBzl)-OBzl p-tosylate, CasNo.19898-41-0 Jiangsu Congzhong Chemical Co., Ltd. China (Mainland) [congzhongg.lookchem.com]
- 3. 19898-41-0 | this compound | Next Peptide [nextpeptide.com]
- 4. chemimpex.com [chemimpex.com]
- 5. D-Glutamic acid dibenzyl ester 4-toluenesulfonate salt, CasNo.19898-41-0 BOC Sciences United States [bocscichem.lookchem.com]
- 6. pubs.acs.org [pubs.acs.org]
H-D-Glu(obzl)-obzl P-tosylate CAS number and molecular formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of H-D-Glu(OBzl)-OBzl p-tosylate, a critical chiral building block in synthetic organic chemistry. The document details its physicochemical properties, outlines a representative experimental protocol for its application in solid-phase peptide synthesis (SPPS), and illustrates the corresponding workflow.
Core Data Presentation
The quantitative and qualitative data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers and Formula
| Identifier | Value |
| CAS Number | 19898-41-0[1][2] |
| Molecular Formula | C₂₆H₂₉NO₇S[2][3][4] |
| Synonyms | D-Glutamic acid dibenzyl ester p-tosylate, Dibenzyl D-glutamate tosylate |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 499.58 g/mol [3] |
| Appearance | White to off-white powder[1] |
| Purity | ≥98% |
| Storage Conditions | Keep in a cool, dry, and dark place under an inert atmosphere.[1][4] |
Introduction to this compound
This compound is a protected derivative of D-glutamic acid, an unnatural amino acid. In this compound, both the alpha-carboxyl and gamma-carboxyl groups are protected as benzyl esters (OBzl), and the alpha-amino group is protonated as a p-toluenesulfonate (tosylate) salt. This specific arrangement of protecting groups makes it a valuable reagent in the synthesis of peptides and other complex organic molecules.
The primary application of this compound is in solid-phase peptide synthesis (SPPS), particularly utilizing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[5][6] The benzyl ester protecting groups are stable to the mildly acidic conditions used for the removal of the temporary Nα-Boc group but can be cleaved during the final step of peptide synthesis under strong acidic conditions.[5][6] The incorporation of D-amino acids like D-glutamic acid is a key strategy in drug development to enhance the metabolic stability of peptide-based therapeutics.
Experimental Protocols
The following is a representative experimental protocol for the incorporation of a D-glutamic acid residue into a growing peptide chain on a solid support using this compound. This protocol is based on standard Boc/Bzl solid-phase peptide synthesis methodologies.
Protocol: Incorporation of D-Glu(OBzl) into a Peptide Sequence via SPPS
1. Resin Preparation and Swelling:
-
Start with a suitable resin, such as a Boc-aminoacyl-Merrifield resin.
-
Swell the resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
2. Nα-Boc Deprotection:
-
Drain the DCM from the swollen resin.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes.
-
Drain the deprotection solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes to ensure complete removal of the Boc group.
-
Drain the solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
3. Neutralization:
-
To neutralize the resulting trifluoroacetate salt of the N-terminal amino group, wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM (2 times for 2 minutes each).
-
Wash the resin again with DCM (3-5 times) to remove excess base.
4. Coupling of this compound:
-
In a separate vessel, pre-activate this compound. Dissolve this compound (2-3 equivalents relative to the resin substitution) and a coupling agent such as HBTU (2-3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (4-6 equivalents) to the solution to neutralize the tosylate salt and facilitate the activation.
-
Add the activated amino acid solution to the neutralized resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test) to ensure completion.
5. Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.
6. Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the benzyl side-chain protecting groups are removed simultaneously.
-
This is typically achieved by treating the peptide-resin with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers (e.g., anisole) to prevent side reactions.[6]
Mandatory Visualization
The following diagram illustrates the general workflow of a single cycle in solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy, highlighting the incorporation of this compound.
References
An In-depth Technical Guide to the Solubility of H-D-Glu(OBzl)-OBzl p-Tosylate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of H-D-Glu(OBzl)-OBzl p-tosylate (Dibenzyl D-glutamate p-toluenesulfonate), a key intermediate in peptide synthesis and medicinal chemistry. Understanding the solubility of this compound is critical for its effective use in reaction setups, purification processes, and formulation development. This document collates available solubility data, provides a general experimental protocol for its determination, and presents a logical workflow for solubility assessment.
Introduction to this compound
This compound is a protected form of the D-isomer of glutamic acid. The benzyl (Bzl or OBzl) ester groups protect the α- and γ-carboxylic acids, while the p-toluenesulfonate (tosylate or Tos) salt enhances the compound's crystallinity and stability, making it easier to handle compared to the free amine. The tosylate counterion also generally improves solubility in organic solvents, a desirable trait for its application in solution-phase peptide synthesis.
Solubility Profile
Precise quantitative solubility data (e.g., in mg/mL) for this compound is not widely published in scientific literature or commercial product data sheets. However, a qualitative and semi-quantitative understanding can be compiled from various sources, including chemical supplier information and data on analogous compounds.
Data Presentation: Solubility Summary
The following table summarizes the known and inferred solubility of this compound in a range of common organic solvents.
| Solvent | Chemical Class | Observed/Inferred Solubility | Notes/Reference |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | The analogous HCl salt, H-Glu(OBzl)-OBzl HCl, is soluble at 100 mg/mL in DMSO[1]. The tosylate salt is expected to have similarly high solubility. One source notes "slight" solubility, which may refer to lower concentrations or different conditions[2]. |
| Ethanol (EtOH) | Polar Protic | Slightly Soluble | Solubility can be enhanced with sonication[2]. Another source describes it as "readily soluble"[2]. This suggests moderate to good solubility, potentially increased by heating. |
| Methanol (MeOH) | Polar Protic | Slightly Soluble | [2] |
| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | A source mentions "methyl dimethylferroferrite" which is likely a typographical error for DMF, and states the compound is "readily soluble" in it[2]. DMF is a common solvent for peptide synthesis and protected amino acids. |
| Dichloromethane (DCM) | Chlorinated | Likely Soluble | Often used in peptide synthesis. The related H-Gly-OBzl·TosOH is soluble in DCM. |
| Chloroform (CHCl₃) | Chlorinated | Likely Soluble | The related H-Gly-OBzl·TosOH is soluble in chloroform. |
| Ethyl Acetate (EtOAc) | Ester | Sparingly Soluble to Soluble | Used as a recrystallization solvent (with petroleum ether) for a similar compound, suggesting solubility is temperature-dependent[3]. The related H-Gly-OBzl·TosOH is soluble in ethyl acetate. |
| Acetone | Ketone | Likely Soluble | The related H-Gly-OBzl·TosOH is soluble in acetone. |
| Water | Aqueous | Sparingly Soluble to Insoluble | Due to the hydrophobic benzyl protecting groups, solubility in purely aqueous media is expected to be low. Recrystallization of a similar compound from ethanol/water suggests low solubility in water-rich mixtures[3]. |
| Diethyl Ether | Ether | Insoluble/Sparingly Soluble | Often used as an anti-solvent to precipitate tosylate salts of amino acid esters during synthesis. |
| Petroleum Ether / Hexanes | Aliphatic Hydrocarbon | Insoluble | Used as an anti-solvent for recrystallization[3]. |
Factors Influencing Solubility:
-
Temperature: Solubility of crystalline organic compounds typically increases with temperature. Gentle heating can be an effective method to dissolve this compound, but care must be taken to avoid degradation.
-
Sonication: The application of ultrasonic waves can help break down solid agglomerates and accelerate the dissolution process, particularly for suspensions that are slow to dissolve[2].
-
Purity: The presence of impurities can affect the observed solubility.
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following general protocol for the gravimetric determination of solubility is recommended.
Objective: To determine the solubility of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Analytical balance
-
Centrifuge
-
Micropipettes
-
Drying oven or vacuum desiccator
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Clarification:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
To remove any suspended microcrystals, centrifuge the vial at a high speed.
-
-
Quantification:
-
Carefully withdraw a precise volume of the clear supernatant using a calibrated micropipette.
-
Transfer the aliquot to a pre-weighed, dry vial.
-
Evaporate the solvent completely under a stream of nitrogen or in a vacuum desiccator until a constant weight is achieved.
-
Weigh the vial containing the dried solute.
-
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial vial weight from the final weight.
-
The solubility can then be expressed in the desired units (e.g., mg/mL) by dividing the mass of the solute by the volume of the aliquot taken.
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)
-
-
Replicates:
-
Perform the experiment in triplicate to ensure the reproducibility and accuracy of the results.
-
Visualization of Experimental and Logical Workflows
The following diagrams illustrate key workflows relevant to the solubility of this compound.
References
H-D-Glu(OBzl)-OBzl P-tosylate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for H-D-Glu(OBzl)-OBzl P-tosylate (dibenzyl (2R)-2-aminopentanedioate; 4-methylbenzenesulfonic acid). Drawing upon available data for the compound and related chemical structures, this document outlines potential degradation pathways, handling procedures, and analytical considerations to ensure the integrity of this critical reagent in research and development.
Chemical Identity and Properties
This compound is the p-toluenesulfonate salt of the dibenzyl ester of D-glutamic acid. The tosylate salt form enhances the crystallinity and handling characteristics of the amino acid ester.
| Property | Value |
| Chemical Name | dibenzyl (2R)-2-aminopentanedioate;4-methylbenzenesulfonic acid |
| Synonyms | H-D-Glu(OBzl)-OBzl TosOH, D-Glutamic acid dibenzyl ester p-toluenesulfonate salt |
| CAS Number | 19898-41-0 |
| Molecular Formula | C26H29NO7S |
| Molecular Weight | 499.58 g/mol |
Stability Profile and Degradation Pathways
While specific, long-term quantitative stability studies on this compound are not extensively published, an understanding of its chemical structure allows for the prediction of its principal degradation pathways. The primary points of instability are the benzyl ester linkages, which are susceptible to hydrolysis and hydrogenolysis.
A potential degradation pathway for this compound is outlined below. Under hydrolytic conditions (presence of water), the benzyl esters can be cleaved to form the mono-benzyl ester and ultimately D-glutamic acid.
Caption: Postulated hydrolytic degradation pathway of this compound.
Recommended Storage Conditions
To minimize degradation and maintain the integrity of this compound, the following storage conditions are recommended based on supplier data sheets and the chemical nature of the compound.
| Condition | Recommendation | Rationale |
| Temperature | Short-term (1-2 weeks): -4°CLong-term (1-2 years): -20°C | Reduces the rate of potential hydrolytic and other degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Minimizes oxidation and reactions with atmospheric moisture. |
| Light | Keep in a dark place | Protects against potential photolytic degradation. |
| Moisture | Store in a tightly sealed container in a dry place | Prevents hydrolysis of the benzyl ester groups. |
Experimental Protocols
General Handling and Storage Workflow
Proper handling is crucial to prevent contamination and degradation. The following workflow is recommended.
Caption: Recommended workflow for the storage and handling of this compound.
Protocol for a Forced Degradation Study
To assess the stability of this compound under various stress conditions, a forced degradation study can be performed. This protocol provides a general framework.
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M and 1 M HCl at room temperature and elevated temperature (e.g., 60°C) for defined time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Treat the sample solution with 0.1 M and 1 M NaOH at room temperature for defined time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for defined time points.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C) for defined time points.
-
Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
-
A typical starting method could be a reverse-phase HPLC with a C18 column, a gradient elution with a mobile phase of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid), and UV detection at a suitable wavelength (e.g., 220 nm).
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Analytical Methods for Stability Assessment
A stability-indicating analytical method is crucial for accurately determining the purity and degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique.
Key characteristics of a stability-indicating HPLC method:
-
Specificity: The ability to resolve the parent compound from its degradation products and any process impurities.
-
Accuracy and Precision: The method should provide reliable and reproducible quantitative results.
-
Linearity and Range: A linear relationship between detector response and concentration should be established over a suitable range.
While a specific validated method for this compound is not publicly available, methods developed for similar amino acid derivatives can be adapted. Chiral HPLC may also be necessary to assess racemization, especially if the compound is subjected to high temperatures during synthesis or storage.[1][2]
Conclusion
This compound is a stable compound when stored under the recommended conditions of low temperature, in a dry and inert atmosphere, and protected from light. The primary degradation pathways are likely to involve the hydrolysis of the benzyl ester groups. For researchers and drug development professionals, adherence to proper storage and handling protocols is paramount to ensure the quality and reliability of this important chemical intermediate. The implementation of a robust, stability-indicating analytical method is essential for monitoring the purity of the compound over time and in response to stress conditions.
References
The Strategic Role of Benzyl Protecting Groups in H-D-Glu(OBzl)-OBzl p-Tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
H-D-Glu(OBzl)-OBzl p-tosylate is a pivotal derivative of D-glutamic acid, engineered for precise applications in peptide synthesis and the development of complex organic molecules. Its utility is fundamentally reliant on the strategic deployment of two benzyl (Bzl or OBzl) protecting groups and a p-tosylate (Tos) counter-ion. This technical guide provides an in-depth analysis of the core functions of these moieties, detailing their roles in masking reactive sites, enhancing stability, and enabling controlled synthetic pathways. It further outlines detailed experimental protocols for their removal, presents quantitative data for these procedures, and illustrates the underlying chemical logic through diagrams.
Core Functions of the Protecting Groups and Counter-Ion
The molecular architecture of this compound is designed for stability and controlled reactivity. Each component serves a distinct and critical purpose:
-
α-Benzyl Ester (-OBzl): This group protects the carboxylic acid at the alpha-position of the D-glutamic acid backbone. By converting the acidic and nucleophilic carboxylate into a neutral ester, it prevents unwanted side reactions, such as self-condensation or acting as a nucleophile, during peptide coupling steps.
-
γ-Benzyl Ester (-OBzl): The side-chain carboxylic acid is similarly protected by a benzyl ester. This is crucial for preventing the formation of undesired branched peptides or other side products that could arise from the reactivity of the gamma-carboxyl group.[1] In peptide synthesis strategies like the Boc/Bzl method, side-chain benzyl esters are considered "permanent" protecting groups, designed to remain intact throughout chain assembly and be removed only in the final cleavage step.[2][3]
-
p-Tosylate (p-toluenesulfonate) Salt: The free α-amino group of the D-glutamic acid derivative is protonated and forms an ionic bond with the p-tosylate anion. This salt formation serves several practical purposes. It transforms the amino acid ester, which would otherwise be an oil, into a stable, crystalline solid with a high melting point, making it easier to handle, purify, and store.[4] The tosylate counter-ion enhances the compound's stability and facilitates its purification through crystallization.[4]
The benzyl groups are favored for their robustness under a range of conditions, including the mildly acidic or basic treatments that might cleave other types of protecting groups.[5] Their primary method of removal is through catalytic hydrogenolysis, a mild process that cleaves the benzylic carbon-oxygen bond.[5]
Deprotection Strategies and Experimental Protocols
The removal of both benzyl protecting groups is typically achieved simultaneously through hydrogenolysis to yield free D-glutamic acid. The p-tosylate salt does not generally interfere with the catalytic hydrogenation process, as the catalytic system is effective in the presence of the sulfonic acid salt.
Two primary hydrogenolysis methods are prevalent: standard catalytic hydrogenation using hydrogen gas and catalytic transfer hydrogenation, which uses a hydrogen donor in situ.
Note: The following protocols are adapted from established procedures for the deprotection of N-α-benzyloxycarbonyl-L-glutamic acid α-benzyl ester (Z-Glu-OBzl), a structurally similar compound.[5] These methods are broadly applicable to the deprotection of benzyl esters.
Table 1: Comparative Summary of Deprotection Methods
| Method | Reagents and Conditions | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Catalytic Hydrogenation | H₂, 10% Pd/C, Methanol, Room Temp., Atm. Pressure | 2 - 6 hours | >95% | Requires a hydrogen gas source and handling of a flammable catalyst.[5] |
| Catalytic Transfer Hydrogenation | Formic Acid, 10% Pd/C, Methanol, Room Temp. | 1 - 3 hours | >95% | Avoids the use of gaseous hydrogen; formic acid is corrosive.[5] |
| Catalytic Transfer Hydrogenation | Ammonium Formate, 10% Pd/C, Methanol, Reflux | 1 - 2 hours | >90% | Milder hydrogen donor than formic acid; often requires heating.[5] |
| Acidolysis | 33% HBr in Acetic Acid, Room Temp. | 1 - 2 hours | >90% | Non-hydrogenation alternative; involves harsh, corrosive acidic conditions.[5] |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a suitable reaction flask.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (typically 10% by weight of the substrate).
-
Hydrogenation: Seal the flask, evacuate the air, and introduce hydrogen gas (a hydrogen-filled balloon is suitable for small-scale reactions).
-
Reaction: Stir the mixture vigorously at room temperature under the hydrogen atmosphere. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude D-glutamic acid. The p-toluenesulfonic acid will also be present in the final product. Further purification can be achieved by ion-exchange chromatography or recrystallization if necessary.
Protocol 2: Catalytic Transfer Hydrogenation with Formic Acid
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a reaction flask.
-
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) to create a suspension.
-
Hydrogen Donor Addition: To the stirred suspension, add formic acid (2.0 - 5.0 eq) dropwise at room temperature.
-
Reaction: Continue stirring the mixture at room temperature and monitor by TLC or HPLC.
-
Work-up and Isolation: Follow steps 5 and 6 from the Catalytic Hydrogenation protocol.
Selectivity of Deprotection
The α- and γ-benzyl esters in this compound exhibit very similar reactivity towards hydrogenolysis. Consequently, achieving selective deprotection of one ester in the presence of the other is generally not feasible using standard hydrogenolysis conditions. Both protecting groups will be cleaved simultaneously.
For synthetic routes requiring selective deprotection, an orthogonal protecting group strategy must be employed from the outset. This would involve using different types of protecting groups for the α- and γ-carboxyl groups that can be removed under different conditions. For example, a tert-butyl ester could be used for one carboxyl group (cleaved with mild acid) and a benzyl ester for the other (cleaved by hydrogenolysis).[1][3]
Visualizing the Molecular Structure and Deprotection Workflow
The following diagrams illustrate the key molecular structure and the logical flow of the deprotection process.
Caption: Molecular components of this compound.
References
Navigating Peptide Synthesis: A Technical Guide to H-D-Glu(OBzl)-OBzl p-Tosylate
For Immediate Release
Shanghai, China – December 29, 2025 – In the intricate world of peptide synthesis and drug development, the purity, stability, and reactivity of building blocks are paramount. H-D-Glu(OBzl)-OBzl p-tosylate, a protected form of D-glutamic acid, stands out as a critical intermediate. This technical guide offers an in-depth analysis of this compound, focusing on the pivotal role of the p-tosylate salt and providing detailed methodologies for its synthesis and application.
This compound is a crystalline solid, a feature that simplifies its handling, purification, and storage compared to the free amine, which is often an oil. The p-tosylate salt enhances the compound's stability and improves its solubility in organic solvents commonly used in peptide synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF).
Core Functions of the p-Tosylate Salt
The p-toluenesulfonate (p-tosylate) counterion in this compound serves several crucial functions that are highly advantageous in the context of peptide synthesis:
-
Enhanced Stability and Handling: The salt form imparts crystallinity to the amino acid derivative. This makes the compound a stable, free-flowing powder that is easier to weigh and handle accurately compared to the corresponding free amine, which can be an oil or an amorphous solid. This crystalline nature also contributes to a longer shelf life.
-
Improved Solubility in Organic Solvents: The presence of the organic p-tosylate counterion increases the solubility of the compound in organic solvents commonly used for peptide coupling reactions. This facilitates a more homogeneous reaction mixture, leading to cleaner and more efficient coupling.
-
Purification Aid: The formation of the p-tosylate salt is a key step in the purification of the dibenzylated glutamic acid. It allows for the isolation and purification of the product through crystallization, effectively removing byproducts and unreacted starting materials from the synthesis.
-
Temporary Protection of the Amino Group: The protonation of the primary amine to form the tosylate salt provides temporary protection against undesired side reactions, such as self-polymerization, during storage and handling. Before its use in a peptide coupling reaction, the free amine is readily generated in situ by the addition of a non-nucleophilic base.
Physicochemical Properties and Data Presentation
A thorough understanding of the physicochemical properties of this compound is essential for its effective use. The following tables summarize key quantitative data. Note that some data is for the corresponding L-enantiomer, which is expected to have identical physical properties except for the sign of its optical rotation.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₉NO₇S | [1][2] |
| Molecular Weight | 499.58 g/mol | [1][2] |
| CAS Number | 19898-41-0 | [1][2] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 141-143 °C (L-enantiomer) | [] |
| 159.9 °C (L-enantiomer) | [5] | |
| Solubility | Slightly soluble in DMSO, Ethanol, and Methanol. | [3][6] |
Nuclear Magnetic Resonance (NMR) Data (L-enantiomer in CDCl₃)
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| ¹H NMR | 2.26 | s | CH₃ (tosyl) |
| 3.05 | dd | β-CH₂ | |
| 3.18 | dd | β-CH₂ | |
| 4.47 | t | α-CH | |
| 4.91 | s | γ-CH₂ (benzyl) | |
| 4.98 | d | α-CH₂ (benzyl) | |
| 5.04 | d | α-CH₂ (benzyl) | |
| 7.01 | d | Ar-H (tosyl) | |
| 7.15-7.28 | m | Ar-H (benzyl) | |
| 7.73 | d | Ar-H (tosyl) | |
| 8.43 | bs | NH₃⁺ | |
| ¹³C NMR | 21.5 | CH₃ (tosyl) | |
| 34.0 | β-CH₂ | ||
| 49.9 | α-CH | ||
| 67.4 | γ-CH₂ (benzyl) | ||
| 68.5 | α-CH₂ (benzyl) | ||
| 126.4, 128.7, 129.0, 129.1 | Ar-CH | ||
| 134.8, 135.4 | Ar-C (benzyl) | ||
| 140.4, 141.7 | Ar-C (tosyl) | ||
| 168.2, 170.0 | C=O (ester) |
Note: The NMR data is for the L-enantiomer, H-L-Glu(OBzl)-OBzl p-tosylate. The spectral data for the D-enantiomer is expected to be identical.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful synthesis and application of this compound.
Synthesis of this compound
This protocol is adapted from a reliable method for the synthesis of the L-enantiomer and is based on the Fischer-Speier esterification.[5][7]
Materials:
-
D-Glutamic Acid
-
p-Toluenesulfonic acid monohydrate
-
Benzyl alcohol
-
Cyclohexane
-
Ethyl acetate
Procedure:
-
A mixture of D-glutamic acid (1 eq.), p-toluenesulfonic acid (1.2 eq.), benzyl alcohol (5 eq.), and cyclohexane is heated at reflux with a Dean-Stark trap to azeotropically remove water.[5]
-
The reaction is monitored for completion (typically 6 hours).[5]
-
The reaction mixture is then cooled, and ethyl acetate is added.[5]
-
The resulting suspension is warmed to reflux briefly and then stirred at room temperature for 1 hour to facilitate crystallization.[5]
-
The crystalline product is collected by filtration, washed with a suitable solvent like isopropyl alcohol or petroleum ether, and dried under vacuum.[5][7]
Use in Peptide Synthesis: A Generalized Coupling Protocol
This protocol outlines the use of this compound in a standard solution-phase peptide coupling reaction.
Materials:
-
N-terminally protected amino acid (e.g., Boc-Ala-OH)
-
This compound
-
Coupling agent (e.g., HBTU, DCC)
-
Non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIEA)
-
Anhydrous DMF or DCM
Procedure:
-
Neutralization: Dissolve this compound (1.0 eq.) in anhydrous DMF. Add DIEA (1.1 eq.) and stir for 15-20 minutes at room temperature to generate the free amine in situ.[8]
-
Activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq.) and a coupling agent like HBTU (0.98 eq.) in anhydrous DMF. Add DIEA (2.0 eq.) and stir for 5-10 minutes to activate the carboxylic acid.[8]
-
Coupling: Add the activated N-protected amino acid solution to the flask containing the free D-glutamate derivative.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by a suitable method (e.g., TLC or LC-MS).[8]
-
Work-up: Upon completion, the reaction mixture is typically diluted with a solvent like ethyl acetate and washed successively with aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine. The organic layer is then dried and concentrated to yield the protected dipeptide.[8]
Deprotection: Removal of Benzyl and Tosylate Groups
The benzyl ester protecting groups are typically removed by catalytic hydrogenolysis. The tosylate salt is removed during the basic workup of the coupling reaction or in a separate neutralization step.
Materials:
-
Protected peptide containing the Glu(OBzl)-OBzl moiety
-
Palladium on carbon (10% Pd/C) catalyst
-
Solvent (e.g., Methanol, Ethanol, or THF)
-
Hydrogen gas source
Procedure:
-
Dissolve the protected peptide in a suitable solvent like methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to an atmosphere of hydrogen gas (e.g., by using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction for completion.
-
Once complete, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to yield the deprotected peptide.
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the chemical processes, the following diagrams, generated using the DOT language for Graphviz, illustrate the key structures and workflows.
Caption: Chemical structure of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for peptide coupling using this compound.
References
- 1. 19898-41-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. 19898-41-0 | this compound | Next Peptide [nextpeptide.com]
- 3. chembk.com [chembk.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lookchem.com [lookchem.com]
- 7. L-Glutamic acid dibenzyl ester tosylate | 2791-84-6 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to H-D-Glu(OBzl)-OBzl p-Tosylate for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of H-D-Glu(OBzl)-OBzl p-tosylate, a key building block for incorporating D-glutamic acid into peptide sequences. D-amino acids play a crucial role in the development of therapeutic peptides, enhancing their stability against enzymatic degradation and often modulating their biological activity.[1] This document details the properties of this compound, provides detailed experimental protocols for its use in both solid-phase and solution-phase peptide synthesis, presents quantitative data for key reaction steps, and illustrates relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is the p-toluenesulfonate salt of the dibenzyl ester of D-glutamic acid. The benzyl (Bzl or OBzl) groups protect the α- and γ-carboxylic acid functionalities, while the tosylate salt form enhances the compound's stability and handling properties. This protecting group strategy is a cornerstone of the Boc/Bzl (tert-butoxycarbonyl/benzyl) approach in peptide synthesis. The benzyl esters are stable to the mildly acidic conditions used for the removal of the temporary Nα-Boc group but can be cleaved under strong acidic conditions (e.g., HF) or, more commonly, through catalytic hydrogenolysis.[2][3][4]
The incorporation of D-glutamic acid is of significant interest in drug development. For instance, the dipeptide γ-D-glutamyl-L-tryptophan is under investigation as a potential therapeutic for tuberculosis.[5] Furthermore, D-glutamic acid is an essential component of the peptidoglycan in bacterial cell walls, making peptides containing this residue potential antimicrobial agents that can interfere with cell wall biosynthesis.[4][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₂₉NO₇S |
| Molecular Weight | 499.58 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as DMF, DCM, and alcohols. |
| CAS Number | 19898-41-0 |
Peptide Synthesis Strategies
This compound is amenable to both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). The choice of strategy depends on the desired peptide length, scale of synthesis, and purification requirements.
Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[8] The Boc/Bzl strategy is a well-established method for SPPS.
Solution-Phase Peptide Synthesis (LPPS)
LPPS, or classical peptide synthesis, is carried out entirely in solution.[8] This method is often preferred for the large-scale synthesis of short peptides and allows for the purification of intermediates at each step.
Data Presentation: Quantitative Analysis of Synthesis Steps
The following tables summarize representative quantitative data for the key steps in peptide synthesis using a benzyl-protected glutamic acid derivative. Actual yields and purities may vary depending on the specific peptide sequence and reaction conditions.
Table 2: Representative Data for Solution-Phase Dipeptide Synthesis
| Reaction Step | Starting Materials | Coupling Reagent | Solvent | Reaction Time (h) | Typical Yield (%) | Typical Purity (by HPLC, %) |
| Boc-Ala-OH + this compound Coupling | Boc-Ala-OH, this compound, DIEA | HBTU/HOBt | DMF | 2-4 | 85-95 | >95 |
| Boc-Phe-OH + this compound Coupling | Boc-Phe-OH, this compound, DIEA | DCC/HOBt | DCM/DMF | 4-6 | 80-90 | >95 |
| Benzyl Group Deprotection (Boc-Dipeptide-OBzl) | Boc-Ala-D-Glu(OBzl)-OBzl | H₂, Pd/C | MeOH | 4-8 | 90-98 | >98 |
Table 3: Comparison of Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Abbreviation | Advantages | Disadvantages |
| HBTU/TBTU | - | Fast reaction times, low racemization, high efficiency. | Can react with unprotected N-terminus if used in excess. |
| DCC/DIC | - | Inexpensive, effective for many standard couplings. | By-product (DCU) can be difficult to remove (especially with DCC), can cause dehydration of Asn and Gln. |
| HATU | - | Very fast, highly efficient, especially for hindered couplings, low racemization. | More expensive than other reagents. |
| PyBOP | - | Good for hindered couplings, avoids formation of carcinogenic by-products. | More expensive than carbodiimides. |
Experimental Protocols
The following are detailed, representative protocols for the use of this compound in peptide synthesis.
Protocol 1: Solution-Phase Synthesis of a Dipeptide (e.g., Boc-L-Ala-D-Glu(OBzl)-OBzl)
Materials:
-
Boc-L-Ala-OH
-
This compound
-
N,N'-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Neutralization: Dissolve this compound (1.0 eq) in DMF. Add DIEA (1.1 eq) and stir at room temperature for 20 minutes to generate the free amine.
-
Activation: In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq), HBTU (0.98 eq), and HOBt (1.0 eq) in DMF. Add DIEA (2.0 eq) and stir at room temperature for 10 minutes.
-
Coupling: Add the activated Boc-L-Ala-OH solution to the neutralized H-D-Glu(OBzl)-OBzl solution. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc.
-
Extraction: Wash the EtOAc layer successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Solid-Phase Peptide Synthesis (Boc/Bzl Strategy) - One Coupling Cycle
Materials:
-
Boc-amino acid-preloaded resin (e.g., Boc-Gly-Merrifield resin)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Boc-D-Glu(OBzl)-OH (Note: for SPPS, the free acid form of the protected amino acid is typically used, not the tosylate salt of the ester).
-
Coupling reagent (e.g., HBTU/HOBt or DCC/HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection: Remove the Boc group by treating the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x).
-
Neutralization: Neutralize the resin with 10% DIEA in DCM (2x for 2 minutes each). Wash the resin with DCM (3x) and then DMF (3x).
-
Coupling:
-
Pre-activate Boc-D-Glu(OBzl)-OH (3 eq) with HBTU (2.9 eq) and HOBt (3 eq) in DMF in the presence of DIEA (6 eq) for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Deprotection of Benzyl Groups by Catalytic Transfer Hydrogenation
This method is a safer alternative to high-pressure hydrogenation with H₂ gas.[3]
Materials:
-
Peptide with benzyl protecting groups
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate or formic acid
-
Methanol (MeOH)
Procedure:
-
Dissolution: Dissolve the benzyl-protected peptide in MeOH.
-
Catalyst and Hydrogen Donor: Add 10% Pd/C (typically 10-20% by weight of the peptide) to the solution. Then, add ammonium formate (5-10 equivalents) or formic acid.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the deprotected peptide. Further purification by HPLC may be necessary.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for solution-phase dipeptide synthesis.
Caption: A single cycle in solid-phase peptide synthesis (SPPS).
Biological Pathway: Antimicrobial Mechanism of Action
Peptides containing D-glutamic acid can act as antimicrobial agents by interfering with the synthesis of the bacterial cell wall peptidoglycan.
Caption: Inhibition of bacterial cell wall synthesis.
Conclusion
This compound is a versatile and valuable reagent for the incorporation of D-glutamic acid into peptides. The use of benzyl protecting groups, compatible with the widely used Boc-SPPS strategy and also suitable for solution-phase synthesis, allows for the creation of peptides with enhanced stability and novel biological activities. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize D-glutamic acid-containing peptides for applications in drug discovery and development, particularly in the pursuit of new antimicrobial and immunomodulatory agents.
References
- 1. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
- 2. D-amino acids govern stationary phase cell wall remodeling in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. The Escherichia coli mutant requiring D-glutamic acid is the result of mutations in two distinct genetic loci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an efficient enzymatic production of gamma-D-glutamyl-L-tryptophan (SCV-07), a prospective medicine for tuberculosis, with bacterial gamma-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 8. bachem.com [bachem.com]
An In-depth Technical Guide to D-Amino Acids in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Stereochemical Advantage of D-Amino Acids in Peptide Therapeutics
In the landscape of peptide chemistry and drug development, the strategic incorporation of D-amino acids represents a pivotal advancement. While the vast majority of naturally occurring peptides and proteins are constructed from L-amino acids, their synthetic counterparts incorporating D-amino acids offer significant advantages in overcoming the inherent limitations of native peptides, primarily their susceptibility to enzymatic degradation.[1] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of D-amino acid chemistry in the design and development of novel peptide-based therapeutics.
Proteases, the enzymes responsible for peptide catabolism, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. The introduction of D-amino acids, which are the non-superimposable mirror images of their L-counterparts, creates a steric hindrance within the peptide backbone. This structural alteration renders the peptide resistant to proteolytic enzymes, thereby significantly extending its in vivo half-life and enhancing its bioavailability.[1] Beyond improved stability, the inclusion of D-amino acids can also modulate a peptide's conformational properties, leading to altered receptor binding affinities and biological activities.[2][3]
This guide will delve into the practical aspects of utilizing D-amino acids, from their synthesis and incorporation into peptide chains to the analytical techniques used for their characterization. Detailed experimental protocols and quantitative data are provided to equip researchers with the knowledge to effectively harness the therapeutic potential of D-amino acid-containing peptides.
Data Presentation: Quantitative Comparison of L- and D-Amino Acid Containing Peptides
The substitution of L-amino acids with their D-enantiomers has a quantifiable impact on the stability and biological activity of peptides. The following tables summarize key data from comparative studies.
Table 1: Proteolytic Stability of L- vs. D-Amino Acid Containing Peptides
| Peptide Sequence | Modification | Matrix | Half-life (t½) | Reference |
| RDP215 | All L-amino acids | Human Serum | < 1 h | [3] |
| 9D-RDP215 | L- to D-amino acid substitutions | Human Serum | > 24 h | [3] |
| Tandem D-peptide (D3D3) | All D-amino acids | Mouse Plasma | Stable for at least 24h | [4] |
| Tandem D-peptide (RD2D3) | All D-amino acids | Mouse Plasma | Stable for at least 24h | [4] |
| Unmodified Peptide | N/A | Human Serum (in vitro) | ~0.8 hours | [5] |
| N,N-Dimethyl-L-Valine Peptide | N-methylation | Human Serum (in vitro) | ~18 hours | [5] |
| Peptide 1 | Tam-labeled | Human Blood Plasma | 43.5 h | [6] |
| Peptide 2 | Tam-labeled | Human Blood Plasma | 3.2 h | [6] |
| Peptide 3 | Tam-labeled | Human Blood Plasma | 50.5 h | [6] |
| Peptide 4 | Tam-labeled | Human Blood Plasma | > 72 h | [6] |
| Peptide 1 | Tam-labeled | HEK-293 Supernatant | > 72 h | [6] |
| Peptide 2 | Tam-labeled | HEK-293 Supernatant | 23.3 h | [6] |
Table 2: Receptor Binding Affinity of L- vs. D-Amino Acid Containing Peptides
| Peptide/Compound | Receptor/Target | Assay Type | IC50/Ki | Reference |
| L-Norepinephrine | α1A Adrenergic Receptor | Radioligand Binding | Ki: 1500 nM | [7] |
| D-Norepinephrine | Adrenergic Receptors | Radioligand Binding | 10- to 500-fold lower affinity than L-form | [7] |
| Linear RGD Peptide (GRGDSPK) | αvβ3 Integrin | Competitive Radioligand Binding | IC50: >1000 nM | [8] |
| Cyclic RGD Peptide [c(RGDfV)] | αvβ3 Integrin | Competitive Radioligand Binding | IC50: ~10 nM | [8] |
| Compound 18 (L-amino acids) | HER2-overexpressing lung cancer cells | Antiproliferative Assay | IC50: nanomolar range | [2] |
| Compound 32 (D-amino acids) | HER2-overexpressing cancer cell lines | Antiproliferative Assay | IC50: nanomolar range | [2] |
Table 3: Pharmacokinetic Parameters of D-Amino Acid Containing Peptides
| Peptide | Administration Route | Cmax/D (µg/g)/(mg/kg) in Brain | Terminal Half-life (t½) in Plasma | Bioavailability | Reference |
| RD2 | i.v., i.p., s.c., p.o. | 0.06 | > 2 days | High | [9] |
| D3D3 | i.p. | Data not specified | Data not specified | Lower than RD2D3 | [4] |
| RD2D3 | i.p. | Data not specified | Data not specified | Higher than D3D3 | [4] |
| AMG 416 (Etelcalcetide) | Intravenous | Data not specified | Data not specified | N/A | [10] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating a D-amino acid.
Materials:
-
Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH).
-
Fmoc-protected Amino Acids: Both L- and D-amino acids with appropriate side-chain protection (e.g., Trt for Asn, Gln, His; tBu for Ser, Thr, Tyr, Asp, Glu; Boc for Lys, Orn; Pbf for Arg).
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Coupling Reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
-
Activation Base: N,N-Diisopropylethylamine (DIEA).
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler mixture like TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5) depending on the peptide sequence.[11]
-
Precipitation Solvent: Cold diethyl ether.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system.
-
Analysis: Mass spectrometer (e.g., MALDI-TOF or ESI-MS).
Methodology:
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for at least 30 minutes.
-
First Amino Acid Loading (if not pre-loaded):
-
Activate the first Fmoc-protected amino acid (L- or D-) (3-5 equivalents) with DIC and HOBt in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin thoroughly with DMF, DCM, and MeOH.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 10-15 minutes.
-
Wash the resin extensively with DMF.
-
-
Amino Acid Coupling (for subsequent residues, including D-amino acids):
-
In a separate vial, dissolve the next Fmoc-protected amino acid (L- or D-) (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours. A Kaiser test can be performed to check for complete coupling.
-
Wash the resin with DMF.
-
-
Repeat Cycles: Repeat steps 3 and 4 for each amino acid in the sequence.
-
Final Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection (step 3).
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the appropriate cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Add the filtrate to cold diethyl ether to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by RP-HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Protease Stability Assay
This protocol assesses the resistance of a peptide to enzymatic degradation.
Materials:
-
Peptide stock solutions (both L- and D-amino acid containing variants) in a suitable buffer (e.g., PBS, pH 7.4).
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum) in the same buffer.
-
Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in water).
-
RP-HPLC system with a C18 column.
-
Mass spectrometer.
Methodology:
-
Incubation: In a microcentrifuge tube, mix the peptide solution with the protease solution to the desired final concentrations. Incubate the reaction at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
Analysis:
-
Analyze each quenched sample by RP-HPLC.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Identify degradation products by collecting fractions and analyzing them by mass spectrometry.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics and calculate the half-life (t½).
-
Competitive Radioligand Binding Assay
This protocol determines the binding affinity of a peptide to its receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radiolabeled ligand specific for the receptor.
-
Unlabeled competitor peptides (both L- and D-amino acid containing variants).
-
Binding buffer.
-
96-well filter plates.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Assay Setup: In a 96-well filter plate, add a fixed concentration of the radiolabeled ligand, increasing concentrations of the unlabeled competitor peptide, and the cell membrane preparation in binding buffer.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the wells through the filter plate and wash with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the competitor peptide.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting competition curve using non-linear regression.
-
Mandatory Visualizations
Signaling Pathway
References
- 1. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 2. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic properties of tandem d-peptides designed for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetic Properties of a Novel d-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - JuSER [juser.fz-juelich.de]
- 10. researchgate.net [researchgate.net]
- 11. ai4d3.github.io [ai4d3.github.io]
A Comprehensive Technical Guide to H-D-Glu(OBzl)-OBzl P-tosylate for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of H-D-Glu(OBzl)-OBzl P-tosylate, a key intermediate in peptide synthesis and drug development. The information is curated for researchers, scientists, and professionals in the field, focusing on material safety, handling protocols, and physicochemical properties.
Compound Identification and Physicochemical Properties
This compound is the p-toluenesulfonate salt of the dibenzyl ester of D-glutamic acid. It is primarily used as a protected amino acid in solid-phase and solution-phase peptide synthesis. The benzyl ester groups protect the carboxylic acid functionalities of the glutamic acid, while the tosylate salt form enhances its stability and handling properties.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 19898-41-0 | [1][2] |
| Molecular Formula | C26H29NO7S | [1][2] |
| Molecular Weight | 499.58 g/mol | [1][2] |
| Appearance | White to off-white powder/solid | [3] |
| Melting Point | 142 °C (for L-isomer) | [3] |
| Boiling Point | 453.5°C at 760 mmHg (for L-isomer) | [3] |
| Flash Point | 165.6°C (for L-isomer) | [3] |
| Solubility | Slightly soluble in DMSO, Ethanol (with sonication), and Methanol. | [3] |
Safety and Hazard Information
Table 2: GHS Hazard and Precautionary Statements for H-Glu(OBzl)-OBzl.TosOH (L-isomer)
| Category | Statement | Source |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
It is prudent to handle the D-isomer with the same precautions as the L-isomer. The primary hazards are associated with irritation to the skin, eyes, and respiratory tract, and potential harm if ingested or inhaled.
Handling and Storage
Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Storage:
-
Keep in a dark place.
-
Store under an inert atmosphere.
-
Room temperature storage is generally acceptable for short periods.[3]
-
For longer periods, storage at -20°C is recommended.
Handling:
-
Work in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]
-
Avoid generating dust.[5]
-
Wash hands thoroughly after handling.[5]
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are proprietary to chemical suppliers, a general synthetic approach can be outlined. The common method involves the reaction of D-glutamic acid dibenzyl ester with p-toluenesulfonic acid.[3]
General Synthetic Workflow:
Safe Handling Workflow in a Laboratory Setting:
This workflow outlines the critical steps for safely handling this compound during experimental procedures.
First Aid Measures
In case of exposure, the following first aid measures are recommended based on the safety data for similar compounds.
Table 3: First Aid Measures
| Exposure Route | Procedure | Source |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [5] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician. | [5] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. | [5] |
Fire-Fighting Measures and Accidental Release
Fire-Fighting Measures:
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
Accidental Release Measures:
-
Wear personal protective equipment.
-
Avoid dust formation.
-
Sweep up and shovel.
-
Keep in suitable, closed containers for disposal.
-
Do not let product enter drains.
Toxicological and Ecological Information
Detailed toxicological and ecological studies specifically for this compound are not publicly available. However, based on data for similar compounds, it is not expected to be acutely toxic to aquatic life. The product itself and its degradation products are not anticipated to be toxic.[7] Nevertheless, it is essential to prevent its release into the environment and dispose of it as chemical waste according to local regulations.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Material Safety Data Sheet (MSDS). Researchers should always consult the specific MSDS provided by the supplier before handling this chemical and adhere to all institutional and governmental safety regulations. The information provided for the L-isomer is for guidance and may not be fully representative of the D-isomer.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 19898-41-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. chembk.com [chembk.com]
- 4. 2791-84-6|H-Glu(OBzl)-OBzl.TosOH|BLD Pharm [bldpharm.com]
- 5. peptide.com [peptide.com]
- 6. Z-GLU(OBZL)-ONP - Safety Data Sheet [chemicalbook.com]
- 7. peptide.com [peptide.com]
An In-depth Technical Guide to H-D-Glu(OBzl)-OBzl p-Tosylate in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of H-D-Glu(OBzl)-OBzl p-tosylate, a key building block in modern peptide synthesis and related research fields.
Core Concepts: Understanding this compound
This compound is the p-toluenesulfonate salt of the dibenzyl ester of D-glutamic acid. This compound is primarily utilized in solution-phase and solid-phase peptide synthesis (SPPS) to incorporate a D-glutamic acid residue into a peptide chain. The strategic protection of its functional groups is central to its utility.
-
D-Configuration: The "D" designation indicates that this is the D-enantiomer of glutamic acid, which is less common in nature than the L-enantiomer. D-amino acids are incorporated into peptides to increase their stability against enzymatic degradation, thereby enhancing their half-life as potential therapeutics.
-
Benzyl Ester Protection: Both the alpha- and gamma-carboxylic acid groups of the glutamic acid are protected as benzyl esters (-OBzl). This protection prevents these acidic groups from participating in unintended side reactions during peptide coupling. The benzyl ester is a robust protecting group that is stable to the mildly acidic and basic conditions often employed in peptide synthesis.
-
p-Tosylate Salt: The amino group is protonated and forms a salt with p-toluenesulfonic acid. This tosylate salt form offers several advantages over the free amine or hydrochloride salt, including improved crystallinity, stability, and enhanced solubility in organic solvents commonly used in peptide synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF).[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 19898-41-0[2][3] |
| Molecular Formula | C₂₆H₂₉NO₇S[3] |
| Molecular Weight | 499.58 g/mol [2] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as DCM and DMF; limited solubility in water. |
Note: For lot-specific data, always refer to the Certificate of Analysis (CoA) provided by the supplier.
Key Applications in Research
The primary application of this compound is in the synthesis of peptides containing D-glutamic acid. These peptides are of significant interest in drug discovery and development for several reasons:
-
Enzymatic Stability: Peptides containing D-amino acids are more resistant to proteases, leading to a longer in vivo half-life.
-
Conformational Constraints: The incorporation of D-amino acids can induce specific secondary structures (e.g., turns and helices) that can be crucial for biological activity.
-
Novel Pharmacology: D-amino acid-containing peptides can exhibit unique pharmacological profiles compared to their all-L-amino acid counterparts.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the use of this compound in solution-phase peptide synthesis. These protocols are based on established procedures for similar amino acid tosylate salts and should be optimized for specific applications.
Peptide Coupling Reaction
This protocol describes the coupling of an N-terminally protected amino acid to the free amino group of this compound.
Materials:
-
This compound
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
Coupling reagent (e.g., HBTU, HATU, or DIC)[4]
-
Racemization suppressor (e.g., HOBt)[5]
-
Non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA or N-methylmorpholine - NMM)[5]
-
Anhydrous DMF or DCM
Procedure:
-
Neutralization of the Amino Acid Salt:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (1.1 eq) to the solution and stir for 15-20 minutes at room temperature to generate the free amine.[1]
-
-
Activation of the Carboxylic Acid:
-
Coupling:
-
Add the activated N-protected amino acid solution to the flask containing the neutralized H-D-Glu(OBzl)-OBzl.
-
Stir the reaction mixture at room temperature for 2-4 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude dipeptide by silica gel column chromatography.[1]
-
Quantitative Data (Representative):
| Parameter | Typical Value |
| Yield | >90% |
| Purity (post-purification) | >98% (by HPLC)[1] |
Deprotection of Benzyl Esters
The benzyl protecting groups are typically removed at the final stage of the synthesis by catalytic hydrogenolysis.
Materials:
-
Protected peptide containing Glu(OBzl)-OBzl
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source
Procedure:
-
Reaction Setup:
-
Dissolve the protected peptide in MeOH or EtOH in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas from a balloon or a hydrogenation apparatus. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional solvent (MeOH or EtOH).
-
Remove the solvent from the filtrate under reduced pressure to yield the deprotected peptide.
-
Quantitative Data (Representative):
| Parameter | Typical Value |
| Yield | >95%[6] |
| Purity (post-filtration) | Often high, may require further purification depending on the peptide. |
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows described above.
Conclusion
This compound is a valuable and versatile building block for the synthesis of D-glutamic acid-containing peptides. Its protected functional groups and advantageous salt form facilitate efficient and clean peptide coupling reactions. A thorough understanding of the principles of its use, as outlined in this guide, is essential for researchers aiming to synthesize novel peptides with enhanced stability and unique biological activities for applications in drug discovery and development.
References
A Technical Guide to H-D-Glu(OBzl)-OBzl p-Tosylate for Researchers and Drug Development Professionals
Introduction: H-D-Glu(OBzl)-OBzl p-tosylate (CAS No. 19898-41-0 for the D-enantiomer) is a protected amino acid derivative crucial for its role as a building block in peptide synthesis. The benzyl ester groups ((OBzl)) protect the alpha- and gamma-carboxyl groups of D-glutamic acid, while the p-toluenesulfonate (tosylate) salt enhances its stability and handling properties, making it a crystalline solid that is easier to purify and store. This technical guide provides an in-depth overview of supplier information, purchasing details, and a representative experimental protocol for its application in peptide synthesis.
Supplier and Purchasing Information
A variety of chemical suppliers offer this compound, often with specified purity levels. Researchers can inquire about bulk quantities and custom synthesis options.
| Supplier | Purity/Grade | Available Quantities | CAS Number |
| P&S Chemicals | Inquiry | Inquiry | 19898-41-0 |
| Shanghai Ruji Biotechnology | 98% | Inquiry | 19898-41-0 |
| EvitaChem | Inquiry | Inquiry | 227205-81-4 (related compound) |
| Chemrio | Inquiry | Inquiry | 19898-41-0 |
| Advanced ChemTech | Inquiry | Inquiry | 19898-41-0 |
| BIOFOUNT | Research Grade | Inquiry | 19898-41-0 |
| ChemicalBook | Multiple Suppliers | Varies | 19898-41-0 |
| Bachem | >99.0% | 50g, 250g | Not Specified |
| Next Peptide | >98% | Inquiry | 19898-41-0 |
| VSNCHEM | Inquiry | Inquiry | 2791-84-6 (L-enantiomer) |
Physicochemical Data
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₉NO₇S | [1] |
| Molecular Weight | 499.58 g/mol | [2] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | ~142 °C | [1] |
| Solubility | Slightly soluble in DMSO, Ethanol, Methanol | [1] |
Experimental Protocols
Representative Protocol: Solution-Phase Dipeptide Synthesis
This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-Ala-OH) with this compound.
Materials:
-
N-Boc-L-Alanine (Boc-Ala-OH)
-
This compound
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Neutralization: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DIEA (1.1 equivalents) dropwise and stir for 15-20 minutes to generate the free amine.
-
Activation of Carboxylic Acid: In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.
-
Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture for 15 minutes at 0°C.
-
Add the neutralized D-glutamic acid derivative solution from step 1 to the activated alanine mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Filter off the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure dipeptide, Boc-Ala-D-Glu(OBzl)-OBzl.
Visualizations
Diagram 1: General Workflow for Solution-Phase Peptide Coupling
Caption: A generalized workflow for the solution-phase synthesis of a dipeptide using a protected glutamic acid derivative.
Diagram 2: Logical Relationship of Components in Peptide Synthesis
Caption: The logical relationship between the key components in a typical peptide coupling reaction.
References
Methodological & Application
Step-by-Step Protocol for Incorporating D-Glutamic Acid (OBzl) in Solid-Phase Peptide Synthesis (SPPS)
Application Notes for Researchers, Scientists, and Drug Development Professionals
The incorporation of D-amino acids, such as D-glutamic acid, into peptide sequences is a critical strategy in drug design and development to enhance proteolytic stability and modulate biological activity. The derivative H-D-Glu(OBzl)-OBzl p-tosylate is a starting material for the synthesis of peptides containing a C-terminal D-glutamic acid with both its α- and γ-carboxyl groups protected as benzyl esters. For solid-phase peptide synthesis (SPPS), it is more common to utilize an Nα-protected version, such as Boc-D-Glu(OBzl)-OH, for chain elongation. This document provides a comprehensive protocol for the use of Boc-D-Glu(OBzl)-OH within the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.
The Boc/Bzl strategy employs the acid-labile Boc group for temporary Nα-protection, which is removed at each cycle with a mild acid like trifluoroacetic acid (TFA). More stable benzyl-based side-chain protecting groups, such as the γ-benzyl ester of glutamic acid (OBzl), are removed during the final cleavage step with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1]
Core Concepts and Considerations
-
Orthogonality: The Boc/Bzl strategy is considered a quasi-orthogonal system. While both protecting groups are acid-labile, the significant difference in acid strength required for their removal allows for selective deprotection.[2]
-
Resin Selection: For the synthesis of peptide acids using the Boc/Bzl strategy, Merrifield or PAM (phenylacetamidomethyl) resins are commonly employed.[1]
-
Coupling Reactions: The steric hindrance of the amino acid and the growing peptide chain can affect coupling efficiency. Difficult couplings may necessitate the use of more potent activating reagents or double coupling cycles.[1]
-
Side Reactions: During the final cleavage, the presence of the Glu(OBzl) residue can lead to side reactions such as pyroglutamate formation, particularly at the N-terminus, and anisylation. The use of appropriate scavengers and controlled cleavage conditions can minimize these undesired products.[1]
Quantitative Data Summary
The following tables provide illustrative quantitative data for the incorporation of Boc-D-Glu(OBzl)-OH in SPPS. These values can vary depending on the specific peptide sequence, scale, and instrumentation used.
Table 1: Resin Loading and Synthesis Parameters
| Parameter | Typical Value | Notes |
| Resin Substitution Level | 0.5 - 1.0 mmol/g | For Merrifield or PAM resins.[1] |
| Amino Acid Excess | 2 - 4 equivalents | Relative to resin loading. |
| Coupling Reagent Excess | 2 - 4 equivalents | Relative to resin loading. |
| Coupling Time | 1 - 2 hours | Can be longer for difficult couplings.[1] |
| Deprotection Time | 20 - 30 minutes | For TFA-mediated Boc removal.[3] |
Table 2: Yield and Purity
| Parameter | Typical Value | Notes |
| Coupling Efficiency (per step) | >99% | Monitored by a qualitative test like the Kaiser test.[1] |
| Coupling Efficiency (Boc-D-Glu(OBzl)-OH) | ~95-99% | May require optimized conditions or double coupling.[1] |
| Overall Crude Peptide Yield | 60 - 80% | Highly dependent on peptide length and sequence. |
| Final Purified Peptide Yield | 15 - 40% | Post-purification by RP-HPLC. |
Experimental Protocols
Protocol 1: Loading of the First Amino Acid (C-terminal)
If this compound is to be the C-terminal residue, it must first be Nα-protected (e.g., with a Boc group) and the α-benzyl ester saponified to the free carboxylic acid for coupling to the resin. A more direct approach is to start with a pre-loaded resin or use a standard protocol for loading the first Boc-protected amino acid onto a chloromethylated resin. The following protocol outlines the loading of a generic Boc-amino acid, which can be adapted for Boc-D-Glu(OBzl)-OH.
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for at least 30 minutes.
-
Amino Acid Salt Formation: Dissolve Boc-D-Glu(OBzl)-OH (1.5 eq.) in a minimal amount of DMF. Neutralize with a base like diisopropylethylamine (DIEA) (1.5 eq.). To this, add a solution of cesium carbonate (Cs₂CO₃) (0.5 eq.) in water and stir for 30 minutes.
-
Solvent Evaporation: Remove the solvent under reduced pressure.
-
Coupling: Redissolve the cesium salt of the amino acid in DMF and add it to the swollen resin. Heat the mixture at 50°C for 12-24 hours.
-
Washing: Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM.
-
Drying: Dry the resin under vacuum.
Protocol 2: SPPS Cycle for Peptide Chain Elongation
This protocol describes a single cycle for the addition of a Boc-D-Glu(OBzl)-OH residue to the growing peptide chain.
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2-3 minutes.
-
Drain and repeat the treatment with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM, isopropanol, and then DCM.
-
-
Neutralization:
-
Coupling of Boc-D-Glu(OBzl)-OH:
-
Pre-activation: In a separate vessel, dissolve Boc-D-Glu(OBzl)-OH (3 eq.) and a coupling reagent such as HBTU (2.9 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the neutralized peptide-resin.[1] Agitate the reaction mixture for 1-2 hours.[1]
-
Monitoring: Perform a qualitative Kaiser test to monitor the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.[1]
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Final Cleavage and Deprotection
This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of the benzyl side-chain protecting group using anhydrous hydrogen fluoride (HF).
Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and safety precautions. This procedure must be performed by trained personnel in a dedicated HF cleavage apparatus.
-
Preparation: After the final coupling cycle and Boc deprotection, wash the resin thoroughly with DMF and DCM and dry it under vacuum.
-
HF Cleavage:
-
Transfer the dried peptide-resin to the HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[1] The scavengers are crucial to prevent side reactions.
-
-
HF Removal: Remove the HF by a stream of nitrogen or under vacuum.
-
Peptide Precipitation and Washing:
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., dilute acetic acid).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.[1]
-
Visualizations
SPPS Workflow Diagram
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Boc Deprotection Mechanism
References
Application Notes and Protocols for H-D-Glu(OBzl)-OBzl p-Tosylate in Solution-Phase Peptide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Glu(OBzl)-OBzl p-tosylate is a protected amino acid derivative crucial for the synthesis of peptides in the solution phase. In this molecule, the α-amino group is protonated as a p-toluenesulfonate salt, while both the α- and γ-carboxylic acids of the D-glutamic acid are protected as benzyl esters (OBzl). This protection strategy is integral to the Boc/Bzl (tert-butoxycarbonyl/benzyl) approach in peptide synthesis. The benzyl ester protecting groups are stable to the mildly acidic conditions used for the removal of N-terminal Boc groups, yet they can be readily removed under specific deprotection conditions, most commonly catalytic hydrogenolysis.[1]
These application notes provide detailed methodologies for the use of this compound in solution-phase peptide coupling reactions, including protocols for coupling and deprotection, and a summary of expected quantitative data.
Data Presentation
The efficiency of peptide coupling reactions is paramount to the overall yield and purity of the final peptide. The following tables summarize typical quantitative data for the solution-phase synthesis of a dipeptide, for instance, by coupling an N-terminally protected amino acid (e.g., Boc-L-Alanine) with this compound using various common coupling reagents.
Table 1: Reagents for Dipeptide Synthesis
| Reagent | Chemical Name | Role |
| This compound | D-Glutamic acid dibenzyl ester p-toluenesulfonate | C-terminal amino acid with carboxyl protection |
| Boc-Ala-OH | N-(tert-butoxycarbonyl)-L-alanine | N-terminal protected amino acid |
| EDC (or WSC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Coupling agent |
| HOBt | 1-Hydroxybenzotriazole | Racemization suppressor |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Coupling agent |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Coupling agent |
| TEA | Triethylamine | Base for neutralization of p-tosylate salt |
| DIPEA | N,N-Diisopropylethylamine | Base for neutralization and coupling |
| DCM | Dichloromethane | Reaction solvent |
| DMF | Dimethylformamide | Reaction solvent |
| Ethyl Acetate | - | Extraction solvent |
| 1N HCl | Hydrochloric acid (1 Normal) | Aqueous wash solution |
| 5% NaHCO₃ | Sodium bicarbonate solution (5%) | Aqueous wash solution |
| Anhydrous MgSO₄ or Na₂SO₄ | Anhydrous magnesium/sodium sulfate | Drying agent |
Table 2: Comparative Quantitative Data for Dipeptide Synthesis (Boc-Ala-D-Glu(OBzl)-OBzl)
| Coupling Reagent | Additive | Base (equiv.) | Typical Reaction Time | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| EDC | HOBt | TEA (1.0) / DIPEA (1.2) | 12-24 hours | 85-95% | >95% | Cost-effective; water-soluble urea byproduct facilitates aqueous workup. |
| HBTU | HOBt (optional) | DIPEA (2.0) | 1-4 hours | 90-98% | >97% | Rapid and highly efficient with low racemization. Byproducts are generally soluble in organic solvents. |
| HATU | - | DIPEA (2.0-3.0) | 30 mins - 2 hours | 92-99% | >98% | Highly efficient for sterically hindered couplings; low racemization. More expensive than HBTU. |
Experimental Protocols
The following protocols are generalized for the solution-phase coupling of an N-Boc protected amino acid to this compound, followed by the deprotection of the benzyl ester groups.
Protocol 1: Dipeptide Synthesis using EDC/HOBt
This method is a classic, cost-effective approach for peptide bond formation.
Materials:
-
N-Boc-amino acid (e.g., Boc-Ala-OH) (1.0 equiv.)
-
This compound (1.0 equiv.)
-
EDC·HCl (1.1 equiv.)
-
HOBt (1.1 equiv.)
-
Triethylamine (TEA) or DIPEA (1.0-1.2 equiv.)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous DCM.
-
Add TEA or DIPEA (1.0-1.2 equiv.) to neutralize the p-tosylate salt. Stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve the N-Boc-amino acid (1.0 equiv.) and HOBt (1.1 equiv.) in anhydrous DCM.
-
Cool the solution from step 3 to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 equiv.) to the cooled solution of the N-Boc-amino acid and HOBt. Stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.
-
To the activated ester solution, add the neutralized H-D-Glu(OBzl)-OBzl solution from step 2.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or silica gel chromatography.
-
Protocol 2: Dipeptide Synthesis using HBTU
This protocol utilizes an onium salt coupling reagent for a more rapid and often higher-yielding reaction.
Materials:
-
N-Boc-amino acid (e.g., Boc-Ala-OH) (1.0 equiv.)
-
This compound (1.0 equiv.)
-
HBTU (1.05 equiv.)
-
DIPEA (2.0 equiv.)
-
Anhydrous DMF
-
Ethyl acetate
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve the N-Boc-amino acid (1.0 equiv.) and HBTU (1.05 equiv.) in anhydrous DMF.
-
In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous DMF and add DIPEA (2.0 equiv.). Stir for 10-15 minutes.
-
Add the solution of the free amine (from step 2) to the solution of the activated N-Boc-amino acid (from step 1).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
-
Protocol 3: Deprotection of Benzyl Esters by Catalytic Hydrogenolysis
This procedure removes the C-terminal and side-chain benzyl protecting groups simultaneously.[1]
Materials:
-
Protected peptide (e.g., Boc-Ala-D-Glu(OBzl)-OBzl)
-
Palladium on carbon (10% Pd/C) catalyst
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the protected peptide in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).[1]
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.[1]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the flask and the filter pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide (e.g., Boc-Ala-D-Glu-OH).
Visualizations
Caption: General workflow for solution-phase peptide coupling.
Caption: Deprotection of benzyl esters via catalytic hydrogenolysis.
Caption: Neutralization of the p-tosylate salt to yield the free amine.
References
Recommended Coupling Reagents for H-D-Glu(OBzl)-OBzl p-Tosylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to selecting the appropriate coupling reagent for the acylation of H-D-Glu(OBzl)-OBzl p-tosylate in peptide synthesis. The choice of coupling reagent is critical for achieving high yields, minimizing racemization, and ensuring the purity of the final peptide product. We present a comparative overview of commonly used coupling reagents, detailed experimental protocols, and a summary of expected quantitative outcomes.
Introduction to Peptide Coupling
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. In peptide synthesis, this reaction is facilitated by a "coupling reagent," which activates the carboxylic acid group of an N-protected amino acid, making it susceptible to nucleophilic attack by the free amino group of another amino acid or peptide chain.[1][2] The use of this compound requires an initial neutralization step to free the amino group for the coupling reaction.
Comparative Analysis of Common Coupling Reagents
The selection of a coupling reagent depends on several factors, including the steric hindrance of the amino acids, the desired reaction time, and the scale of the synthesis. Below is a summary of commonly used coupling reagents and their general performance characteristics for glutamic acid derivatives. While specific data for this compound may vary, the trends are representative.
Table 1: Quantitative Performance of Recommended Coupling Reagents
| Coupling Reagent/Method | Reagent Class | Typical Reaction Time | Typical Yield (%) | Crude Purity (%) | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | 0.5 - 2 hours | 95 - 99 | >95 | Highly efficient, rapid reactions, low racemization.[3][4] More expensive. |
| HBTU | Aminium/Uronium Salt | 1 - 4 hours | 90 - 98 | >95 | Very efficient, cost-effective alternative to HATU.[4] |
| PyBOP | Phosphonium Salt | 1 - 4 hours | 90 - 98 | >95 | High coupling efficiency, byproducts are generally soluble.[5] |
| DIC/HOBt | Carbodiimide | 2 - 12 hours | 85 - 95 | >90 | Cost-effective, widely used.[4] Formation of diisopropylurea byproduct. |
| EDC/HOBt | Carbodiimide | 2 - 12 hours | 85 - 95 | >90 | Water-soluble byproduct, ideal for solution-phase synthesis.[4] |
Signaling Pathways and Reaction Mechanisms
The fundamental process of peptide bond formation involves the activation of a carboxylic acid. The choice of coupling reagent dictates the specific reaction mechanism and the nature of the activated intermediate.
General Peptide Coupling Workflow
Caption: General workflow for peptide coupling with this compound.
Mechanism of Carbodiimide-Mediated Coupling with HOBt
Carbodiimides like DIC and EDC are commonly used in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress racemization.
Caption: Reaction mechanism of carbodiimide coupling with HOBt additive.
Experimental Protocols
The following are detailed protocols for the coupling of an N-protected amino acid to this compound using recommended reagents.
Protocol 1: Coupling using HATU
Materials:
-
N-protected amino acid (1.0 eq.)
-
This compound (1.0 eq.)
-
HATU (1.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
To the solution of the p-tosylate salt, add DIPEA (3.0 eq.) and stir for 10-15 minutes at room temperature to neutralize the salt and provide the basic environment for coupling.
-
Add the neutralized H-D-Glu(OBzl)-OBzl solution to the pre-activated N-protected amino acid solution.
-
Stir the reaction mixture at room temperature for 0.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling using HBTU
Materials:
-
N-protected amino acid (1.0 eq.)
-
This compound (1.0 eq.)
-
HBTU (1.0 eq.)
-
DIPEA (3.0 eq.)
-
Anhydrous DMF
Procedure:
-
Follow the same procedure as for HATU (Protocol 1), substituting HBTU for HATU.
-
The reaction time may be slightly longer, typically 1-4 hours. Monitor the reaction progress accordingly.
Protocol 3: Coupling using DIC/HOBt
Materials:
-
N-protected amino acid (1.0 eq.)
-
This compound (1.0 eq.)
-
Diisopropylcarbodiimide (DIC) (1.1 eq.)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq.)
-
DIPEA (2.0 eq.)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.
-
In a separate flask, dissolve this compound (1.0 eq.) in the same anhydrous solvent.
-
Add DIPEA (2.0 eq.) to the p-tosylate salt solution and stir for 10-15 minutes at room temperature.
-
Cool both solutions to 0 °C in an ice bath.
-
To the solution of the N-protected amino acid and HOBt, add DIC (1.1 eq.) dropwise. Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the neutralized H-D-Glu(OBzl)-OBzl solution to the activated mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring for completion.
-
Filter the reaction mixture to remove the precipitated diisopropylurea (DIU).
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
For the coupling of N-protected amino acids to this compound, aminium/uronium salt reagents such as HATU and HBTU are highly recommended for their efficiency, rapid reaction times, and low propensity for racemization.[3][4] Phosphonium salts like PyBOP also offer excellent performance.[5] For more cost-sensitive applications, traditional carbodiimide methods using DIC/HOBt or EDC/HOBt are reliable, provided that reaction conditions are carefully controlled to minimize side reactions.[4] The choice of reagent should be tailored to the specific requirements of the synthesis, balancing the need for high purity and yield with considerations of cost and reaction time.
References
Deprotection of Benzyl Esters in Peptides Derived from H-D-Glu(OBzl)-OBzl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of benzyl esters in peptides synthesized using H-D-Glu(OBzl)-OBzl P-tosylate. The simultaneous removal of the γ-benzyl ester from the glutamic acid side chain and the C-terminal benzyl ester is a critical step in the synthesis of peptides containing this residue. The choice of deprotection method is crucial to ensure high yield, purity, and integrity of the final peptide product.
Introduction
The use of this compound as a building block in peptide synthesis offers the advantage of protecting both the side-chain and C-terminal carboxylic acids as benzyl esters. These protecting groups are stable under the conditions of peptide bond formation but can be removed simultaneously in the final deprotection step. The most common methods for benzyl ester deprotection are catalytic hydrogenation, catalytic transfer hydrogenation, and acidolysis. The selection of the optimal method depends on the peptide sequence, the presence of other sensitive functional groups, and the desired scale of the synthesis.
Comparative Summary of Deprotection Methods
The following table summarizes the key aspects of the most common deprotection methods for peptides containing the Glu(OBzl)-OBzl moiety.
| Deprotection Method | Reagents & Conditions | Typical Yield (%) | Typical Purity (%) | Key Considerations & Potential Side Reactions |
| Catalytic Hydrogenation | H₂, 10% Pd/C, in MeOH or EtOH, RT, atmospheric pressure | >95% | High | Mild conditions. Catalyst can be poisoned by sulfur-containing residues (Cys, Met). Incomplete removal may occur with sterically hindered peptides. |
| Catalytic Transfer Hydrogenation | Formic acid or Ammonium formate, 10% Pd/C, in MeOH, RT or reflux | >90% | High | Avoids the use of flammable hydrogen gas. Formic acid is corrosive. Milder than strong acidolysis. |
| Acidolysis (HF) | Anhydrous HF, with scavengers (e.g., anisole, p-cresol), 0°C | Variable | Moderate to High | Highly effective for simultaneous deprotection of most benzyl-type protecting groups. Extremely toxic and corrosive, requiring specialized equipment. Can lead to side reactions like pyroglutamate formation and alkylation of sensitive residues (Trp, Met).[1][2] |
| Acidolysis (HBr/AcOH) | 33% HBr in acetic acid, RT | >90% | Moderate to High | Non-hydrogenation alternative. Highly corrosive and requires careful handling. Can cause side reactions with sensitive amino acids.[3] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation
This method is often preferred for its mild conditions and avoidance of gaseous hydrogen.
Materials:
-
Peptide with Glu(OBzl)-OBzl moiety
-
10% Palladium on carbon (Pd/C)
-
Formic acid or Ammonium formate
-
Methanol (MeOH)
-
Celite® or other filtration aid
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the protected peptide in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
To the stirred suspension, add the hydrogen donor (formic acid or ammonium formate) in excess.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.
-
The crude peptide may require further purification by reverse-phase HPLC.
Protocol 2: Acidolysis with Anhydrous Hydrogen Fluoride (HF)
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
Materials:
-
Peptide-resin containing the Glu(OBzl)-OBzl moiety
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., anisole, p-cresol)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger cocktail to the resin.
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully distill the required amount of anhydrous HF into the reaction vessel.
-
Allow the reaction mixture to warm to 0°C and stir for 1-2 hours.
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
-
The peptide is then typically purified by reverse-phase HPLC.
Protocol 3: Acidolysis with Hydrogen Bromide in Acetic Acid (HBr/AcOH)
Caution: HBr in acetic acid is highly corrosive and should be handled in a fume hood.
Materials:
-
Peptide with Glu(OBzl)-OBzl moiety
-
33% Hydrogen Bromide in Acetic Acid
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the protected peptide in 33% HBr in acetic acid in a round-bottom flask at room temperature.
-
Stir the solution for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide with cold diethyl ether.
-
Dry the deprotected peptide under vacuum.
-
Purify the crude peptide by reverse-phase HPLC.[3]
Visualizations
Experimental Workflow for Benzyl Ester Deprotection
Caption: General experimental workflow for the deprotection of benzyl esters.
Logical Relationships in Method Selection
Caption: Factors influencing the choice of deprotection method.
References
Application Notes and Protocols for Catalytic Hydrogenation for Benzyl Group Removal from H-D-Glu(OBzl)-OBzl p-Tosylate Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The removal of benzyl-type protecting groups is a critical step in peptide synthesis. For peptides containing the H-D-Glu(OBzl)-OBzl p-tosylate residue, the simultaneous cleavage of both the side-chain benzyl ester (OBzl) and the C-terminal benzyl ester is efficiently achieved through catalytic hydrogenation. This method offers a mild and high-yielding route to the deprotected peptide, leaving the peptide backbone intact.[1]
This document provides detailed application notes and experimental protocols for the removal of benzyl protecting groups from peptides containing this compound using catalytic hydrogenation and catalytic transfer hydrogenation.
Deprotection Strategies: An Overview
Catalytic hydrogenation employs hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C), to cleave the benzyl groups, yielding the free carboxylic acids and toluene as a byproduct. An alternative and often more convenient method is catalytic transfer hydrogenation (CTH), which utilizes a hydrogen donor in solution, such as formic acid or ammonium formate, thus avoiding the need for handling gaseous hydrogen.[2][3][4]
The selection between these methods depends on the laboratory setup, safety considerations, and the sensitivity of other functional groups within the peptide sequence.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes typical reaction conditions and outcomes for the debenzylation of protected peptides. While specific results will vary depending on the peptide sequence and scale of the reaction, this data provides a general comparison.
| Method | Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Reaction Time | Typical Yield (%) | Key Considerations |
| Catalytic Hydrogenation | 10% Pd/C | H₂ gas | Methanol, Ethanol, Acetic Acid | Room Temp. | Atmospheric | 2 - 6 hours | >95% | Requires handling of flammable H₂ gas.[5] |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Formic Acid | Methanol, Ethanol | Room Temp. | Atmospheric | 1 - 3 hours | >95% | Avoids gaseous hydrogen; formic acid is corrosive.[5] |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol, Ethanol | Room Temp. or Reflux | Atmospheric | 1 - 4 hours | >90% | Milder hydrogen donor; reaction may require heating.[6][7] |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Hydrogen Gas
This protocol describes the deprotection of a peptide containing the this compound residue using hydrogen gas.
Materials:
-
Peptide containing this compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (ACS grade)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Reaction flask with a magnetic stirrer
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Dissolution: Dissolve the protected peptide in methanol in a suitable reaction flask.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the peptide) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation Setup: Seal the flask and equip it with a hydrogen balloon or connect it to a hydrogenation apparatus.
-
Reaction: Evacuate the flask and backfill with hydrogen gas. Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude deprotected peptide.
-
Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9]
Method 2: Catalytic Transfer Hydrogenation using Formic Acid
This protocol provides an alternative to using hydrogen gas by employing formic acid as the hydrogen donor.
Materials:
-
Peptide containing this compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (ACS grade)
-
Formic Acid (≥95%)
-
Reaction flask with a magnetic stirrer
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Dissolution: Dissolve the protected peptide in methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the peptide) to the solution.
-
Hydrogen Donor Addition: To the stirred suspension, add formic acid (typically 5-10 equivalents per benzyl group) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with methanol.
-
Isolation: Evaporate the combined filtrates under reduced pressure to obtain the crude deprotected peptide.
-
Purification: Purify the crude peptide by RP-HPLC.[8]
Potential Side Reactions and Mitigation
During catalytic hydrogenation of peptides, several side reactions can occur. Awareness of these potential issues is crucial for optimizing the reaction and obtaining a pure product.
-
Racemization: Although generally minimal under these conditions, racemization can be a concern.[10] It is advisable to monitor the stereochemical purity of the final product.
-
Incomplete Deprotection: Insufficient catalyst loading or reaction time can lead to incomplete removal of the benzyl groups. Monitoring the reaction is essential to ensure full deprotection.[8]
-
Pyroglutamate Formation: Peptides with an N-terminal glutamic acid or glutamine can be susceptible to cyclization to form a pyroglutamate residue, especially under acidic conditions.[11][12] The use of catalytic transfer hydrogenation with ammonium formate may minimize this side reaction.
-
Saturation of Aromatic Residues: In peptides containing phenylalanine, tyrosine, or tryptophan, prolonged reaction times or harsh conditions can lead to the saturation of the aromatic rings.[10]
Purification and Characterization
The crude deprotected peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A common mobile phase system is a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).[8][9] The purity of the final product should be assessed by analytical HPLC, and its identity confirmed by mass spectrometry.[9]
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for benzyl group removal and the logical relationship of the deprotection step within the broader context of peptide synthesis.
Caption: Experimental workflow for benzyl group removal.
Caption: Logical flow of the deprotection step.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. Synthesis of peptides and proteins with site-specific glutamate arginylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. peptide.com [peptide.com]
- 12. mdpi.com [mdpi.com]
HPLC purification protocol for peptides containing D-glutamic acid from H-D-Glu(obzl)-obzl P-tosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of synthetic peptides containing D-glutamic acid, starting from the protected amino acid precursor, H-D-Glu(OBzl)-OBzl p-tosylate. The protocol outlines a two-stage process involving the removal of benzyl (Bzl) protecting groups via catalytic transfer hydrogenation, followed by purification of the deprotected peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This method is designed to yield a highly pure final peptide product suitable for a range of research and drug development applications.
Introduction
Synthetic peptides are crucial tools in biochemical research and pharmaceutical development. Peptides incorporating non-natural amino acids, such as D-glutamic acid, are of particular interest for their potential to enhance proteolytic stability and modulate biological activity. The synthesis of such peptides often involves the use of protecting groups to prevent unwanted side reactions. The benzyl group is a common protecting group for the carboxylic acid side chain of glutamic acid.
Following solid-phase or solution-phase peptide synthesis, the crude product is a mixture containing the desired peptide along with various impurities like truncated sequences, deletion sequences, and incompletely deprotected peptides.[1] Therefore, a robust purification strategy is essential. This protocol details the deprotection of benzyl groups from a D-glutamic acid-containing peptide and its subsequent purification by RP-HPLC, the standard and most dominant method for peptide purification due to its high efficiency and resolution.[1]
Experimental Overview
The overall workflow consists of two main stages: deprotection of the benzyl protecting groups from the crude peptide and purification of the deprotected peptide by RP-HPLC.
Figure 1: General experimental workflow for the deprotection and purification of a D-glutamic acid-containing peptide.
Stage 1: Deprotection of Benzyl Groups
Catalytic transfer hydrogenation is a mild and efficient method for removing benzyl protecting groups from peptides. This method avoids the use of high-pressure hydrogen gas and is generally compatible with most other amino acid side chains.
Materials
-
Crude peptide containing D-Glu(OBzl)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ammonium formate (HCOONH₄) or Formic acid (HCOOH) as the hydrogen donor
-
Methanol (MeOH), HPLC grade
-
Celite® for filtration
Deprotection Protocol
-
Dissolution: Dissolve the crude, benzyl-protected peptide in methanol to a concentration of approximately 1-5 mg/mL in a round-bottom flask.
-
Catalyst and Donor Addition: To the stirred peptide solution, add 10% Pd/C (typically 10-20% by weight relative to the peptide). In a single portion, add a significant excess of ammonium formate (e.g., 5-10 equivalents relative to the peptide).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by analytical RP-HPLC or mass spectrometry to confirm the removal of the benzyl groups. Reaction times typically range from 1 to 4 hours.
-
Catalyst Removal: Upon completion, the palladium catalyst must be removed. This is achieved by filtering the reaction mixture through a pad of Celite®.
-
Prepare a filtration setup with a sintered glass funnel or a pipette plugged with glass wool, layered with a small pad of Celite®.
-
Carefully pass the reaction mixture through the filter.
-
Wash the filter cake with additional methanol to ensure all the peptide is collected.
-
-
Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator. The resulting solid is the crude, deprotected peptide.
Stage 2: RP-HPLC Purification
RP-HPLC separates peptides based on their hydrophobicity.[1] The deprotected peptide will be less hydrophobic than its protected precursor and any remaining protected impurities.
Materials and Equipment
-
Preparative and analytical HPLC system with UV detector and fraction collector
-
C18 reverse-phase column (wide-pore, ~300 Å, is recommended for peptides)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN)
-
Solvents for sample preparation (e.g., DMSO, water, acetonitrile)
Sample Preparation
-
Dissolve the crude, deprotected peptide from Stage 1 in a minimal amount of a suitable solvent. For potentially insoluble peptides, a small amount of DMSO or DMF can be used initially, followed by dilution with Mobile Phase A.
-
Ensure the final sample is fully dissolved and filter it through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC Protocol
The following tables provide recommended starting conditions for both analytical and preparative HPLC. These conditions should be optimized for the specific peptide being purified.
Table 1: Analytical RP-HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size, 300 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Column Temperature | Ambient to 30°C |
| Injection Volume | 10-20 µL |
| Gradient | 5-65% B over 30 minutes (starting point) |
Table 2: Preparative RP-HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18, 21.2 x 150 mm, 5-10 µm particle size, 300 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Column Temperature | Ambient to 30°C |
| Injection Volume | 0.5-5 mL (concentration dependent) |
| Gradient | Optimized based on the analytical run |
Purification and Analysis Procedure
-
Analytical Run: First, perform an analytical HPLC run to determine the retention time of the target peptide and to assess the purity of the crude material.
-
Preparative Run: Based on the analytical chromatogram, develop a suitable gradient for the preparative purification. A shallower gradient around the elution time of the target peptide will improve resolution.
-
Fraction Collection: Collect fractions corresponding to the peak of the target peptide.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry to confirm the purity and identity of the peptide.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level. Freeze the pooled solution and lyophilize to obtain the final peptide as a white, fluffy powder.
Considerations for D-Amino Acids in RP-HPLC
The inclusion of a D-amino acid creates a diastereomer relative to a peptide containing the corresponding L-amino acid. Diastereomers have different physical properties and can often be separated by standard, non-chiral RP-HPLC.[2][3] The retention time of a peptide containing a D-amino acid may differ from its L-counterpart. This difference is influenced by the position of the D-amino acid in the sequence and the overall peptide conformation.[2][4][5] Therefore, it is crucial to confirm the identity of the purified peptide by mass spectrometry.
Visualization of the Purification Process
The following diagram illustrates the logical flow of the HPLC purification stage.
References
- 1. bachem.com [bachem.com]
- 2. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of D-Peptide Fragments Utilizing H-D-Glu(OBzl)-OBzl p-Tosylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of D-peptide fragments using H-D-Glu(OBzl)-OBzl p-tosylate. The inclusion of D-amino acids is a critical strategy in drug design to enhance peptide stability against enzymatic degradation. This compound is a key building block, providing a D-glutamic acid residue with both its α- and γ-carboxyl groups protected as benzyl esters, and its α-amino group available for peptide bond formation.
These protocols cover both solution-phase and solid-phase peptide synthesis (SPPS) methodologies, offering flexibility for the synthesis of various D-peptide fragments.
Data Presentation
The following tables summarize the reagents and representative quantitative data for the synthesis of D-peptide fragments. The yields and purity are influenced by factors such as the specific amino acid sequence, coupling reagents, and reaction conditions.
Table 1: Reagents for D-Peptide Fragment Synthesis
| Reagent | Chemical Name | Role |
| Starting Material | ||
| This compound | D-Glutamic acid dibenzyl ester p-toluenesulfonate | C-terminal D-amino acid with carboxyl protection |
| Nα-Protected Amino Acids | ||
| Boc-D-Ala-OH | N-(tert-butoxycarbonyl)-D-alanine | N-terminal protected amino acid |
| Boc-D-Phe-OH | N-(tert-butoxycarbonyl)-D-phenylalanine | N-terminal protected amino acid |
| Coupling Agents | ||
| DCC | N,N'-Dicyclohexylcarbodiimide | Coupling agent |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Coupling agent |
| Additives/Bases | ||
| HOBt | 1-Hydroxybenzotriazole | Racemization suppressor |
| DIEA | N,N-Diisopropylethylamine | Base for neutralization |
| Solvents | ||
| DCM | Dichloromethane | Reaction and wash solvent |
| DMF | Dimethylformamide | Reaction and wash solvent |
| Deprotection/Cleavage | ||
| TFA | Trifluoroacetic acid | For Boc-group removal and cleavage from resin |
| H₂/Pd-C | Hydrogen gas with Palladium on carbon | For hydrogenolysis of benzyl protecting groups |
| Anhydrous HF | Anhydrous Hydrogen Fluoride | For cleavage from resin and removal of benzyl groups |
Table 2: Representative Quantitative Data for Dipeptide Synthesis
| Product | Synthesis Method | N-Protected Amino Acid | Coupling Agent/Additive | Yield (%) | Purity (%) (Crude) |
| Boc-D-Ala-D-Glu(OBzl)-OBzl | Solution-Phase | Boc-D-Ala-OH | DCC/HOBt | 85-95 | >90 |
| Boc-D-Phe-D-Glu(OBzl)-OBzl | Solution-Phase | Boc-D-Phe-OH | DCC/HOBt | 80-90 | >90 |
| H-D-Ala-D-Glu-OH | Solid-Phase (on resin, then cleaved) | Boc-D-Ala-OH | HBTU/DIEA | 70-85 (overall) | >85 |
Note: The quantitative data is based on typical yields for analogous L-peptide syntheses and may vary depending on the specific D-peptide sequence and experimental conditions.
Experimental Protocols
The following are detailed methodologies for the synthesis of D-peptide fragments using this compound.
This protocol describes the coupling of N-Boc-D-Alanine to this compound in solution.
Materials:
-
This compound
-
Boc-D-Ala-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1N HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TEA or DIEA (1.1 equivalents) dropwise and stir for 15 minutes at 0°C.
-
-
Activation of Boc-D-Ala-OH:
-
In a separate flask, dissolve Boc-D-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.
-
-
Coupling Reaction:
-
To the solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the mixture for 15 minutes at 0°C.
-
Add the neutralized D-glutamic acid derivative solution from step 1 to the activated D-alanine mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexane) or by column chromatography on silica gel.
-
This protocol outlines the synthesis of a D-dipeptide on a solid support, starting with the coupling of Boc-D-Glu(OBzl)-OH to the resin, followed by elongation and final cleavage. Since this compound is not directly attached to a resin, the synthesis will start with the corresponding Nα-protected Boc-D-Glu(OBzl)-OH.
Materials:
-
Merrifield resin (or other suitable resin)
-
Boc-D-Glu(OBzl)-OH
-
Boc-D-Ala-OH
-
HBTU
-
DIEA
-
TFA
-
DCM
-
DMF
-
Anhydrous HF or TFMSA for cleavage
-
Scavengers (e.g., anisole)
Procedure:
-
Resin Preparation:
-
Swell the Merrifield resin in DCM for at least 1 hour.
-
-
Coupling of the First Amino Acid (Boc-D-Glu(OBzl)-OH):
-
Follow standard procedures for attaching the first amino acid to the resin (e.g., via cesium salt method for Merrifield resin).
-
-
Peptide Chain Elongation (Addition of Boc-D-Ala-OH):
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM.
-
Neutralization: Treat the resin with a 5-10% solution of DIEA in DMF for 10 minutes. Wash the resin with DMF.
-
Coupling:
-
Pre-activate Boc-D-Ala-OH (3-4 equivalents) with HBTU (3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 2-5 minutes.
-
Add the pre-activated amino acid solution to the neutralized peptide-resin and agitate for 2-4 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
-
Final Cleavage and Deprotection:
-
After the final coupling, perform a final Boc deprotection.
-
Treat the peptide-resin with anhydrous HF with appropriate scavengers (e.g., HF/anisole 9:1 v/v) for 1 hour at 0°C to cleave the peptide from the resin and remove the benzyl side-chain protecting groups.
-
After evaporation of the HF, the crude peptide is precipitated with cold diethyl ether, washed, and dried.
-
-
Purification:
-
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: Workflow for Solution-Phase Synthesis of a D-Dipeptide.
Caption: Workflow for Solid-Phase Synthesis of a D-Peptide Fragment.
Caption: Logical Relationship of Protecting Groups in Boc/Bzl Strategy.
Application Notes and Protocols for the Incorporation of H-D-Glu(OBzl)-OBzl p-Tosylate into Complex Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of H-D-Glu(OBzl)-OBzl p-tosylate into complex peptide sequences using solid-phase peptide synthesis (SPPS). This document offers detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate the synthesis of peptides containing D-glutamic acid, a modification often employed to enhance biological activity and stability.
Introduction
The incorporation of non-natural amino acids, such as D-isomers, is a critical strategy in modern drug discovery and development. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to longer in vivo half-lives.[1] this compound is a key building block for introducing a D-glutamic acid residue into a peptide sequence. The benzyl (Bzl) protecting groups on the α-carboxyl and side-chain carboxyl groups are stable to the repetitive mild acid treatments used for Nα-Boc deprotection, yet can be removed under strong acidic conditions during the final cleavage step. This orthogonality is a cornerstone of the Boc/Bzl protection strategy in SPPS.[2]
Key Applications
The introduction of D-glutamic acid can be instrumental in:
-
Enhancing Proteolytic Stability: The presence of a D-amino acid can render the adjacent peptide bonds resistant to cleavage by common proteases, thereby extending the peptide's therapeutic window.[1]
-
Modulating Receptor Binding and Activity: The stereochemistry of amino acid residues plays a crucial role in the three-dimensional structure of a peptide and its interaction with biological targets. The incorporation of a D-amino acid can lead to altered binding affinities and biological activities.[1]
-
Developing Novel Therapeutics: D-peptide antagonists have been developed for various therapeutic targets, including the p53-MDM2 interaction, which is a key pathway in cancer biology.[3][4]
Data Presentation
The successful incorporation of this compound is dependent on optimized reaction conditions. The following tables provide a summary of expected quantitative data based on the use of the analogous L-isomer and general principles of Boc-SPPS, as specific data for the D-isomer is not widely published.
Table 1: Reagents for SPPS Incorporating this compound
| Reagent | Chemical Name | Role |
| This compound | Dibenzyl (2R)-2-aminopentanedioate;4-methylbenzenesulfonic acid | D-amino acid building block |
| Boc-Xaa-OH | Nα-(tert-butyloxycarbonyl)-amino acid | N-terminal protected amino acid for chain elongation |
| Merrifield Resin | Chloromethylated polystyrene resin | Solid support for peptide synthesis |
| TFA | Trifluoroacetic acid | Reagent for Nα-Boc deprotection |
| DIEA | N,N-Diisopropylethylamine | Base for neutralization |
| HBTU/HATU | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Coupling reagent |
| HOBt | 1-Hydroxybenzotriazole | Racemization suppressor |
| DMF | N,N-Dimethylformamide | Solvent |
| DCM | Dichloromethane | Solvent |
| Anhydrous HF | Hydrogen fluoride | Cleavage reagent |
| Scavengers (e.g., anisole, p-cresol) | - | Cation scavengers during cleavage |
Table 2: Typical Parameters for SPPS using Boc-D-Glu(OBzl)-OH
| Parameter | Typical Value/Range | Notes |
| Resin Loading | 0.4 - 0.8 mmol/g | Varies with the specific resin used. |
| Boc-Amino Acid Equivalents | 3 - 4 eq. | An excess is used to drive the coupling reaction to completion. |
| Coupling Reagent Equivalents | 3 - 4 eq. | Stoichiometry should be matched to the amino acid. |
| Coupling Time | 1 - 4 hours | Can be monitored using a qualitative test like the Kaiser test.[5] |
| Coupling Efficiency | >99% (for most amino acids) | May be slightly lower for sterically hindered amino acids. Double coupling may be required.[6][7] |
| Final Crude Peptide Purity | 50 - 80% | Highly dependent on the peptide sequence and length. |
| Final Purified Peptide Yield | 10 - 30% | Dependent on the efficiency of purification steps.[5] |
Experimental Protocols
The following protocols are adapted for the incorporation of this compound using a manual Boc-SPPS workflow.
Protocol 1: Attachment of the First Amino Acid (if not D-Glu) to Merrifield Resin
-
Resin Swelling: Swell the Merrifield resin in DCM (10-15 mL per gram of resin) for 1-2 hours in a reaction vessel.
-
First Amino Acid Attachment:
-
Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH) in a minimal amount of DMF.
-
Add cesium carbonate (Cs₂CO₃) (0.5 equivalents based on the amino acid) and stir for 30 minutes.
-
Filter the solution and add it to the swollen resin.
-
Heat the mixture to 50°C and shake for 12-24 hours.
-
-
Washing: Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM (3 times each).
-
Drying: Dry the resin under vacuum.
Protocol 2: Peptide Chain Elongation (Single Coupling Cycle for Boc-D-Glu(OBzl)-OH)
-
Resin Swelling: Swell the peptide-resin in DCM (10-15 mL per gram of resin) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain the solution and add fresh 50% TFA in DCM. Agitate for 30 minutes.
-
Wash the resin with DCM (5 times).
-
-
Neutralization:
-
Wash the resin with 10% DIEA in DCM (2 times for 5 minutes each).
-
Wash the resin with DCM (5 times).
-
-
Coupling of Boc-D-Glu(OBzl)-OH:
-
In a separate vessel, dissolve Boc-D-Glu(OBzl)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.[6]
-
Washing: Wash the resin sequentially with DMF and DCM (3 times each). The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Final Cleavage and Deprotection (HF Cleavage)
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, dedicated apparatus with appropriate safety precautions.
-
Resin Preparation: After the final coupling cycle and Nα-Boc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 12 hours.
-
HF Cleavage:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add a scavenger cocktail (e.g., 1 mL of anisole or p-cresol per 100 mg of resin) to the vessel.
-
Cool the reaction vessel to -78°C (dry ice/acetone bath).
-
Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.
-
Allow the mixture to warm to 0°C and stir for 1-2 hours.
-
-
HF Removal: Remove the HF by a stream of dry nitrogen or under vacuum.
-
Peptide Precipitation and Washing:
-
Wash the resin with cold diethyl ether to remove the scavengers and cleavage byproducts.
-
Precipitate the crude peptide by adding cold diethyl ether to the cleavage mixture.
-
Collect the peptide precipitate by filtration or centrifugation.
-
Wash the peptide precipitate several times with cold diethyl ether.
-
-
Purification:
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.
-
Potential Side Reactions
-
Pyroglutamate Formation: An N-terminal D-glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamyl residue, especially during prolonged exposure to acidic or basic conditions.[6]
-
Alkylation of Sensitive Residues: During HF cleavage, carbocations generated from the cleavage of protecting groups can alkylate sensitive residues like tryptophan and methionine if scavengers are not used effectively.[2]
-
Incomplete Deprotection: The benzyl protecting groups may be difficult to remove completely from sterically hindered residues or if the catalyst is poisoned in the case of catalytic hydrogenation.[2]
Visualizing Workflows and Pathways
General SPPS Workflow
The following diagram illustrates the general workflow for solid-phase peptide synthesis using the Boc/Bzl strategy.
Logical Relationship for Deprotection
The choice of deprotection strategy is critical and depends on the overall synthetic plan.
Example Signaling Pathway: Inhibition of the p53-MDM2 Interaction
Peptides containing D-amino acids are being explored as inhibitors of the p53-MDM2 interaction, a key pathway in cancer. MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[8] Inhibiting this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.[9]
References
- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-peptide inhibitors of the p53-MDM2 interaction for targeted molecular therapy of malignant neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Note: Mass Spectrometry Characterization of Peptides Synthesized with H-D-Glu(OBzl)-OBzl p-tosylate
Audience: Researchers, scientists, and drug development professionals.
Introduction The synthesis of peptides with non-natural amino acids, such as D-glutamic acid, is a cornerstone of modern drug discovery and development. These peptides can offer enhanced stability and unique biological activities. H-D-Glu(OBzl)-OBzl p-tosylate is a key building block, providing a D-glutamic acid residue with its carboxylic acid side chain and C-terminus protected as benzyl esters. Accurate characterization of peptides synthesized using this reagent is critical to confirm their identity, purity, and structure. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for this purpose.[1] It provides precise molecular weight determination and detailed structural information through fragmentation analysis.[2]
This application note details the protocols for the synthesis of a model dipeptide using this compound and its subsequent characterization by mass spectrometry. We will cover the analysis of the intact protected peptide and the interpretation of its tandem mass spectrometry (MS/MS) fragmentation patterns, including characteristic neutral losses of the benzyl protecting groups.
Experimental and Data Analysis Workflow
The overall workflow for synthesizing and characterizing a peptide containing a D-Glu(OBzl)-OBzl moiety involves solution-phase synthesis, purification, and detailed analysis by LC-MS/MS. This process confirms the successful incorporation of the building block and the integrity of the final peptide.
Caption: Overall workflow from peptide synthesis to MS analysis.
Experimental Protocols
Protocol 1: Synthesis of a Model Dipeptide (Fmoc-Ala-D-Glu(OBzl)-OBzl)
This protocol describes a representative solution-phase synthesis.
Materials:
-
Fmoc-Ala-OH
-
This compound (Molar Mass: 499.58 g/mol )[3]
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU as a coupling agent
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl, Saturated NaHCO₃, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Neutralization: Dissolve this compound (1.0 eq) in DMF. Add DIEA (1.1 eq) to neutralize the p-tosylate salt and generate the free amine.[4] Stir for 20 minutes at room temperature.[4]
-
Activation: In a separate flask, dissolve Fmoc-Ala-OH (1.05 eq) and HOBt (1.1 eq) in DMF. Cool the solution to 0°C. Add the coupling agent DIC (1.1 eq). Stir for 15 minutes at 0°C.
-
Coupling: Add the activated Fmoc-Ala-OH solution to the free amine solution from step 1. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5] Purify the crude product by flash chromatography or preparative HPLC to obtain the pure protected dipeptide, Fmoc-Ala-D-Glu(OBzl)-OBzl.
Protocol 2: Sample Preparation for Mass Spectrometry
Procedure:
-
Reconstitution: Reconstitute the lyophilized peptide in a suitable solvent. A common choice is 50% acetonitrile in 0.1% formic acid to create a stock solution of 1 mg/mL.[1]
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with LC-MS analysis, such as 0.1% formic acid in water/acetonitrile.[6]
Protocol 3: LC-MS/MS Analysis
This is a general protocol that may require optimization based on the specific peptide and instrumentation.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a nano-liquid chromatography system.[7]
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 1.7 µm, 150 x 2.1 mm).[8]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient: A typical gradient might be 5-40% B over 30 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: Dependent on column dimensions (e.g., 200-400 µL/min).
-
Injection Volume: 1-5 µL.
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[6]
-
MS1 Scan Range: m/z 300-2000.
-
Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.
-
MS/MS Analysis: Use Collision-Induced Dissociation (CID) or Higher-energy C--trap Dissociation (HCD).
-
Collision Energy: Apply a normalized collision energy of 25-35%.[9]
Data Presentation and Interpretation
Intact Mass Analysis
The initial step in data analysis is to confirm the molecular weight of the synthesized peptide. The observed mass from the MS1 spectrum should match the theoretical mass of the protonated molecule ([M+H]⁺).
Table 1: Theoretical vs. Observed Mass for Protected Dipeptide
| Parameter | Theoretical Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |
|---|
| Fmoc-Ala-D-Glu(OBzl)₂ [M+H]⁺ | 811.3330 | 811.3325 | -0.62 |
Tandem MS (MS/MS) Fragmentation Analysis
MS/MS analysis provides sequence confirmation and structural information. Peptides containing D-Glu(OBzl)-OBzl exhibit characteristic fragmentation patterns.
-
Peptide Backbone Fragmentation: Cleavage of the amide bonds results in the formation of b- and y-type fragment ions, which are used to confirm the amino acid sequence.[10]
-
Neutral Loss of Benzyl Group: The benzyl (Bzl) protecting group is prone to neutral loss during CID.[9] This is observed as a loss of 91 Da (C₇H₇) from the precursor or fragment ions.[9]
-
Glutamic Acid Fragmentation: Peptides with a glutamic acid residue are known to eliminate water (H₂O, 18 Da).[11][12]
Caption: Logical workflow for peptide mass spectrometry analysis.
Table 2: Expected MS/MS Fragments for [Fmoc-Ala-D-Glu(OBzl)₂ + H]⁺
| Ion Type | Sequence Fragment | Theoretical m/z | Characteristic Neutral Losses |
|---|---|---|---|
| Precursor | Fmoc-Ala-D-Glu(OBzl)₂ | 811.33 | [M+H - 91]⁺, [M+H - 18]⁺ |
| b₁ | Fmoc-Ala | 312.12 | - |
| y₁ | D-Glu(OBzl)₂ | 428.18 | [y₁ - 91]⁺ |
| Immonium (Glu) | - | 102.05 | - |
Interpretation Notes:
-
The MS/MS spectrum will likely be complex. Look for the precursor ion and ions corresponding to the neutral loss of one or two benzyl groups.
-
The presence of the glutamic acid immonium ion at m/z 102.05 is a strong indicator of the Glu residue.[11]
-
The b₁ and y₁ ions confirm the sequence of the dipeptide. The y₁ ion may also show a subsequent loss of a benzyl group.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. benchchem.com [benchchem.com]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: H-D-Glu(OBzl)-OBzl p-Tosylate in Peptide-Based Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of H-D-Glu(OBzl)-OBzl p-tosylate, a key building block for the incorporation of D-glutamic acid residues into peptide sequences for the development of peptide-based therapeutics. The strategic use of benzyl esters for the protection of both the alpha- and gamma-carboxyl groups offers a robust approach, particularly in solution-phase peptide synthesis and in conjunction with specific solid-phase strategies.
This compound is a white to off-white crystalline solid.[1][2] The p-toluenesulfonate (tosylate) salt form enhances the compound's stability and handling properties.[3] The benzyl protecting groups are stable to a range of conditions, allowing for orthogonal protection schemes, and can be removed under specific deprotection conditions, primarily catalytic hydrogenolysis or strong acids.[4][5]
Physicochemical Properties
| Property | Value | Significance in Peptide Synthesis |
| CAS Number | 19898-41-0[2] | Unique identifier for the chemical substance. |
| Molecular Formula | C26H29NO7S[2] | Required for accurate mass calculations. |
| Molecular Weight | 499.58 g/mol [6] | Essential for stoichiometric calculations in reaction protocols. |
| Appearance | White to off-white solid[1] | General physical characteristic. |
| Solubility | Soluble in organic solvents like DMF and DCM.[3] | Crucial for achieving a homogeneous reaction mixture during coupling. |
Experimental Protocols
Solution-Phase Peptide Synthesis: Dipeptide Formation
This protocol outlines the coupling of an N-terminally protected amino acid to this compound in solution.
Materials:
-
N-protected amino acid (e.g., Boc-L-Alanine)
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DCC with an additive like HOBt)[7]
-
Tertiary base (e.g., N,N-Diisopropylethylamine - DIEA)
-
Anhydrous solvents (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)
-
Ethyl acetate
-
5% NaHCO₃ solution
-
1N HCl solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Protocol:
-
Neutralization: Dissolve this compound (1.0 eq) in anhydrous DMF. Add DIEA (1.1 eq) to neutralize the tosylate salt and generate the free amine. Stir the solution for 15-20 minutes at room temperature.[3]
-
Activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and the coupling reagent (e.g., HBTU, 0.98 eq) in anhydrous DMF. Add DIEA (2.0 eq) and stir for 5-10 minutes at room temperature to activate the carboxylic acid.[3]
-
Coupling: Add the activated N-protected amino acid solution to the solution of H-D-Glu(OBzl)-OBzl. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.[8]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Caption: Solution-Phase Dipeptide Synthesis Workflow.
Solid-Phase Peptide Synthesis (SPPS) using Boc/Bzl Strategy
This protocol outlines the incorporation of a Boc-protected D-glutamic acid with benzyl side-chain protection onto a growing peptide chain on a solid support. The principles are directly applicable when using a pre-loaded resin or coupling to a resin-bound amino acid.
Materials:
-
Peptide-resin with a free amino group
-
Boc-D-Glu(OBzl)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
DIEA
-
Anhydrous DMF or NMP
-
DCM
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Scavengers (e.g., p-cresol, thioanisole) for final cleavage
-
Anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Cold diethyl ether
Protocol:
-
Resin Swelling and Deprotection: Swell the peptide-resin in DMF. Remove the N-terminal Boc group by treating with a solution of TFA in DCM (typically 25-50%) for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM and DMF to remove residual TFA and byproducts.
-
Neutralization: Treat the resin with a 5-10% solution of DIEA in DMF or DCM for 5-10 minutes. Repeat this step and then wash the resin thoroughly with DMF.[9]
-
Coupling:
-
Pre-activation: In a separate vessel, dissolve Boc-D-Glu(OBzl)-OH (3 equivalents relative to resin substitution) and a coupling reagent like HBTU or HATU (3 equivalents) in DMF or NMP. Add DIEA (6 equivalents) and allow it to react for 2-5 minutes.[9]
-
Addition: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 1-2 hours.[9]
-
Monitoring: Monitor the coupling reaction using a qualitative method like the Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.[9]
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Final Cleavage and Deprotection: After the final coupling cycle, the peptide is cleaved from the resin, and the benzyl side-chain protecting group is removed simultaneously using a strong acid like HF or TFMSA in the presence of scavengers.[9] The crude peptide is then precipitated with cold diethyl ether, washed, and purified by RP-HPLC.
Caption: SPPS Cycle for Boc-D-Glu(OBzl)-OH Incorporation.
Deprotection of Benzyl Groups by Catalytic Hydrogenolysis
This protocol is suitable for peptides that do not contain other reducible groups (e.g., Cys, Met, Trp).
Materials:
-
Benzyl-protected peptide
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Methanol (MeOH) or a mixture of MeOH/H₂O/Acetic Acid
-
Hydrogen gas (H₂)
Protocol:
-
Dissolve the protected peptide in a suitable solvent (e.g., MeOH).[4]
-
Add the Pd/C catalyst (typically 10-20% by weight of the peptide).[4]
-
Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon or positive pressure) at room temperature.[4]
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.[4]
-
Evaporate the solvent to obtain the deprotected peptide.
Quantitative Data
The following table provides representative data for the synthesis of peptides using benzyl-protected glutamic acid derivatives. Actual results may vary depending on the specific peptide sequence, coupling conditions, and purification methods.
| Step | Reagents | Typical Yield (%) | Typical Purity (%) | Notes |
| Solution-Phase Coupling | Boc-AA-OH, this compound, HBTU/DIEA | 85-95 | >95 | Yield and purity are post-purification. |
| SPPS Coupling Efficiency | Boc-D-Glu(OBzl)-OH, HBTU/HATU | >99 | - | As determined by Kaiser test or Fmoc cleavage monitoring. |
| Final Cleavage (HF) | Peptide-resin, HF, scavengers | 60-80 | >90 (crude) | Yield is for the crude peptide after precipitation. |
| Hydrogenolysis | Benzyl-protected peptide, H₂/Pd-C | >95 | >98 | Dependent on the absence of catalyst-poisoning residues. |
Potential Side Reactions
-
Racemization: During the activation of the N-protected amino acid being coupled to the D-glutamic acid derivative, some degree of racemization can occur. The use of coupling reagents with additives like HOBt or employing urethane-based N-protecting groups (Boc, Fmoc, Z) can minimize this side reaction.[7]
-
Pyroglutamate Formation: N-terminal glutamic acid residues can undergo intramolecular cyclization to form a pyroglutamyl residue, especially under acidic conditions or upon prolonged heating.
-
Incomplete Deprotection: The removal of benzyl groups by catalytic hydrogenolysis can be hindered by the presence of sulfur-containing amino acids. Strong acid cleavage is generally more robust in these cases.[4]
By following these protocols and being mindful of potential side reactions, researchers can effectively utilize this compound for the synthesis of D-glutamic acid-containing peptides for various applications in drug discovery and development.
References
- 1. peptide.com [peptide.com]
- 2. pschemicals.com [pschemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 19898-41-0 | this compound | Next Peptide [nextpeptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application of H-D-Glu(OBzl)-OBzl p-Tosylate in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Glu(OBzl)-OBzl p-tosylate, the dibenzyl ester of D-glutamic acid protected as its p-toluenesulfonate salt, is a valuable chiral building block in medicinal chemistry and drug discovery. The presence of the unnatural D-enantiomer of glutamic acid offers a unique stereochemical scaffold for the design of enzyme inhibitors with potentially enhanced potency, selectivity, and metabolic stability compared to their L-counterparts. The benzyl ester protecting groups on the α- and γ-carboxylic acids, along with the tosylate salt of the α-amino group, allow for strategic and regioselective chemical modifications, making it a versatile precursor for the synthesis of peptidomimetics and other small molecule inhibitors.
This document provides detailed application notes on the utility of this compound in the creation of inhibitors for several classes of enzymes, including bacterial cell wall biosynthesis enzymes and metabolic enzymes. It also includes conceptual experimental protocols for the synthesis and evaluation of these inhibitors.
Key Applications in Enzyme Inhibition
Derivatives of D-glutamic acid have shown significant inhibitory activity against several key enzymes, highlighting the potential of this compound as a starting material for the development of novel therapeutics.
Inhibition of Bacterial Cell Wall Biosynthesis Enzymes
The bacterial cell wall is a crucial structure for bacterial survival, and its biosynthetic pathway is a well-established target for antibiotics. D-glutamic acid is an essential component of peptidoglycan, the major structural component of the bacterial cell wall.
-
Glutamate Racemase (MurI): This enzyme catalyzes the conversion of L-glutamate to D-glutamate, providing the necessary stereoisomer for peptidoglycan synthesis. Inhibition of glutamate racemase is a promising strategy for the development of new antibacterial agents. D-glutamic acid analogues have been identified as potent inhibitors of this enzyme.[1]
-
D-glutamate-adding Enzyme (MurD): This enzyme incorporates D-glutamate into the peptidoglycan precursor UDP-N-acetylmuramoyl-L-alanine. Analogues of D-glutamic acid can act as substrates or inhibitors of this enzyme, thereby disrupting cell wall synthesis.[2]
Inhibition of Angiotensin-Converting Enzyme (ACE)
Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure, and its inhibition is a major therapeutic strategy for the treatment of hypertension. Dipeptide and tripeptide analogues incorporating D-amino acids have been explored as ACE inhibitors. N-substituted γ-D-glutamyl dipeptides have shown potent in vitro inhibition of ACE.[3]
Quantitative Data of Enzyme Inhibitors Derived from D-Glutamic Acid
The following tables summarize the inhibitory activities of compounds derived from D-glutamic acid against their respective target enzymes. This data provides a benchmark for the potential efficacy of inhibitors synthesized using this compound.
Table 1: Inhibition of Glutamate Racemase by D-Glutamic Acid Analogues [1]
| Compound | Enzyme | Ki (nM) | IC50 (µg/mL) |
| 2-Naphthylmethyl derivative (10) | Glutamate Racemase | 16 | 0.1 |
| Benzothienyl derivative (69) | Glutamate Racemase | - | 0.036 |
| Benzothienyl derivative (74) | Glutamate Racemase | - | 0.01 |
Table 2: Inhibition of Angiotensin-Converting Enzyme by N-substituted γ-D-Glutamyl Dipeptides [3]
| Compound | Enzyme | IC50 (nM) |
| Compound 3 | Angiotensin-Converting Enzyme | 7 |
| Compound 6a | Angiotensin-Converting Enzyme | 2.7 |
Experimental Protocols
The following are conceptual protocols for the synthesis and evaluation of enzyme inhibitors starting from this compound. These protocols are based on established synthetic methodologies for peptide coupling and functional group modifications.
Protocol 1: Synthesis of a Peptidomimetic Inhibitor of Glutamate Racemase
This protocol outlines a general approach to synthesize a peptidomimetic inhibitor by coupling a substituted aromatic moiety to the N-terminus of the D-glutamic acid scaffold.
Step 1: N-acylation of this compound
-
Materials: this compound, desired carboxylic acid (e.g., 2-naphthylacetic acid), a peptide coupling agent (e.g., HATU, HOBt/EDC), a tertiary amine base (e.g., DIPEA), and an anhydrous aprotic solvent (e.g., DMF).
-
Procedure:
-
Dissolve this compound (1 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add the tertiary amine base (2.2 eq) to the solution.
-
Add the coupling agent (1.1 eq) to the reaction mixture at 0 °C.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Step 2: Deprotection of the Benzyl Esters
-
Materials: The N-acylated product from Step 1, a palladium catalyst (e.g., 10% Pd/C), and a suitable solvent (e.g., methanol, ethanol, or THF).
-
Procedure:
-
Dissolve the protected compound in the solvent.
-
Add the palladium catalyst under an inert atmosphere.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final inhibitor.
-
Protocol 2: Enzyme Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of the synthesized compounds against their target enzyme.
-
Materials: The synthesized inhibitor, the target enzyme (e.g., glutamate racemase), the enzyme's substrate (e.g., L-glutamate), and a suitable buffer system.
-
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor.
-
In a microplate, add the enzyme, the inhibitor at various concentrations, and the buffer.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by a suitable method (e.g., spectrophotometry, fluorometry, or HPLC) to measure product formation or substrate consumption.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate the conceptual workflows and signaling pathways described in this application note.
Caption: Synthetic workflow for an enzyme inhibitor.
Caption: Targeting bacterial cell wall synthesis.
Conclusion
This compound is a promising and versatile starting material for the synthesis of a variety of enzyme inhibitors. Its unique stereochemistry provides an avenue for the development of novel therapeutic agents with potentially improved pharmacological properties. The conceptual protocols and supporting data provided herein serve as a guide for researchers in the design, synthesis, and evaluation of new enzyme inhibitors based on the D-glutamic acid scaffold. Further exploration of this building block in medicinal chemistry is warranted to unlock its full potential in drug discovery.
References
- 1. 4-Substituted D-glutamic acid analogues: the first potent inhibitors of glutamate racemase (MurI) enzyme with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Angiotensin converting enzyme inhibitors: N-substituted D-glutamic acid gamma dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to avoid racemization of H-D-Glu(obzl)-obzl P-tosylate during activation?
Topic: Strategies to Prevent Racemization of H-D-Glu(obzl)-obzl p-tosylate During Activation
This technical guide provides researchers, scientists, and drug development professionals with detailed answers and troubleshooting strategies to minimize or eliminate racemization of this compound during the crucial activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure compound, in this case, the D-isomer of the glutamic acid derivative, converts into a mixture of both D and L isomers. In peptide synthesis, the stereochemistry of each amino acid is critical for the final peptide's structure and biological activity.[1] The activation of the carboxylic acid group of this compound makes the α-hydrogen (the hydrogen on the chiral carbon) more acidic and susceptible to removal, which is the key step leading to racemization.[2] Loss of stereochemical integrity results in impurities that are difficult to separate and can lead to inactive or even harmful final peptide products.
Q2: What are the primary mechanisms of racemization during the activation of amino acids?
A2: There are two main pathways through which racemization occurs during the activation step for peptide bond formation:
-
Oxazolone (Azlactone) Formation: This is considered the most common pathway.[1] The activated carboxyl group of the N-protected amino acid is attacked by the oxygen of the preceding amide bond, forming a cyclic oxazolone intermediate. This oxazolone has an acidic proton at the chiral center which can be easily removed by a base, leading to a planar, achiral intermediate. Re-protonation can then occur from either side, resulting in a mixture of D and L isomers.[1][3][4]
-
Direct Enolization (α-Proton Abstraction): A base present in the reaction mixture can directly remove the acidic α-proton from the activated amino acid to form a planar enolate intermediate.[1][3] Subsequent protonation leads to racemization. This pathway is more significant for amino acid residues with highly acidic α-protons.[1]
Q3: Which factors in my experimental setup can increase the risk of racemization?
A3: Several factors can promote racemization during the coupling step:
-
Coupling Reagents: Some coupling reagents, especially carbodiimides like DCC or DIC used without additives, can lead to highly reactive intermediates that readily form oxazolones.[2][5]
-
Base: The presence, strength, and concentration of the base are critical. Strong bases like N,N-diisopropylethylamine (DIEA) significantly increase the rate of α-proton abstraction.[3][5]
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[5][6]
-
Activation Time: Prolonged activation times before the addition of the amine component increase the opportunity for the activated intermediate to racemize.[5]
-
Solvent: The choice of solvent can influence the stability of intermediates and the rate of racemization.
Q4: How do additives like HOBt, HOAt, and OxymaPure prevent racemization?
A4: Additives are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents.[7] When a carbodiimide like DIC is used, it first reacts with the amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization via oxazolone formation.[8][9]
Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) rapidly react with the O-acylisourea intermediate. This reaction forms a new active ester (OBt, OAt, or Oxyma ester). These active esters are more stable than the O-acylisourea intermediate but still reactive enough to form the peptide bond. By converting the highly racemization-prone intermediate into a more stable one, these additives significantly reduce the extent of racemization.[7][8][9][10]
Troubleshooting Guide: Racemization During Activation
Use this guide to diagnose and resolve issues with racemization in your experiments.
| Symptom / Observation | Possible Cause | Recommended Solution(s) |
| Detection of L-isomer impurity in the final peptide. | Inappropriate Coupling Reagent: Using a carbodiimide (e.g., DIC, DCC) without a racemization-suppressing additive. | 1. Add an Additive: Always use carbodiimides in combination with an additive like HOBt, HOAt, or OxymaPure.[5][7] 2. Change Reagent: Switch to a phosphonium (PyBOP) or uronium/aminium (HBTU, HATU) based coupling reagent, which often have a lower potential for racemization.[5][11] COMU, which is based on OxymaPure, is also an excellent choice.[7] |
| Racemization is higher than expected, even with an additive. | Strong or Excess Base: Use of a strong base like DIEA, or using more than the required amount of base. | 1. Change Base: Replace DIEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[5] 2. Reduce Base Amount: Use the minimum necessary amount of base. When using amino acid salts (like the p-tosylate salt), one equivalent of a tertiary base is generally sufficient.[5] |
| Variable racemization levels between batches. | Inconsistent Reaction Temperature: Performing the coupling at elevated or fluctuating temperatures. | 1. Control Temperature: Perform the activation and coupling steps at 0°C or room temperature. Avoid heating unless absolutely necessary.[5] 2. Microwave Protocols: If using microwave-assisted synthesis, consider lowering the coupling temperature.[6][12] |
| Racemization occurs even with optimized reagents and conditions. | Prolonged Pre-activation: Allowing the activated amino acid to stand for too long before adding the amine component. | 1. In-situ Activation: Add the coupling reagent to the mixture of the amino acid, amine component, and additive. 2. Minimize Pre-activation Time: If pre-activation is necessary, keep the time to a minimum (e.g., 1-5 minutes) before adding the nucleophile.[13] |
Visualization of Key Pathways
The following diagrams illustrate the chemical and logical pathways involved in racemization and its prevention.
Caption: Mechanisms of racemization during amino acid activation.
Caption: Role of additives in suppressing racemization.
Caption: Troubleshooting workflow for racemization issues.
Recommended Experimental Protocol
This protocol details a low-racemization method for coupling this compound using Diisopropylcarbodiimide (DIC) and OxymaPure.
Materials:
-
This compound
-
Amine component (e.g., N-terminal of a resin-bound peptide)
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N-methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Argon or Nitrogen for inert atmosphere
-
Reaction vessel and magnetic stirrer
-
Ice bath
Procedure:
-
Preparation:
-
In a clean, dry reaction vessel under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.2 equivalents relative to the amine component) and OxymaPure (1.2 eq.) in anhydrous DMF.
-
Add N-methylmorpholine (NMM) (1.2 eq.) to neutralize the p-tosylate salt. Stir for 2-3 minutes.
-
If performing a solid-phase synthesis, ensure the resin with the free amine has been washed and is swelled in DMF.
-
-
Activation and Coupling (In-situ Method):
-
Cool the reaction vessel containing the amino acid solution to 0°C using an ice bath.
-
Add the amine component (1.0 eq.) to the cooled solution.
-
Add Diisopropylcarbodiimide (DIC) (1.2 eq.) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and continue stirring for 2-4 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction for the disappearance of the free amine using a suitable test (e.g., Kaiser test for solid-phase).
-
Once the reaction is complete, if on solid phase, drain the reaction solvent and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and the diisopropylurea byproduct.
-
If in solution phase, filter the precipitated diisopropylurea. The subsequent work-up will depend on the nature of the product.
-
This protocol minimizes racemization by using the highly effective additive OxymaPure, a mild base (NMM), low-temperature activation, and an in-situ method to avoid prolonged existence of the highly reactive activated species.[5][7][9]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 13. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions with H-D-Glu(obzl)-obzl P-tosylate in peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing side reactions when using H-D-Glu(OBzl)-OBzl p-tosylate in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
This compound is a protected form of the D-isomer of glutamic acid.[1][2][3] In this compound, both the side-chain carboxyl group and the alpha-carboxyl group are protected as benzyl esters (OBzl), and the alpha-amino group is protonated with p-toluenesulfonic acid (p-tosylate).[1][4] This derivative is primarily used in solution-phase and solid-phase peptide synthesis (SPPS) to introduce a D-glutamic acid residue into a peptide sequence.[5][6] The benzyl protecting groups are typically removed during the final cleavage of the peptide from the resin in solid-phase synthesis using strong acids.[5][7]
Q2: What are the most common side reactions associated with the use of this compound?
The most common side reactions include:
-
Pyroglutamate Formation: Cyclization of the N-terminal glutamic acid residue to form a pyroglutamyl residue.[5][8][9][10] This is a significant issue if D-Glu is at the N-terminus of the peptide.
-
Glutarimide Formation: Intramolecular cyclization involving the glutamic acid side chain and the backbone amide nitrogen, which is analogous to aspartimide formation with aspartic acid. This is a sequence-dependent side reaction, more likely to occur when the adjacent amino acid has low steric hindrance, such as glycine.[11]
-
Alkylation of Sensitive Residues: During the final acidolytic cleavage, the cleaved benzyl groups form reactive benzyl carbocations. These can alkylate nucleophilic side chains of other amino acids in the peptide, such as tyrosine, tryptophan, and methionine.[5][12][13]
-
Incomplete Deprotection: The benzyl protecting groups can be resistant to cleavage, leading to incomplete removal and contamination of the final peptide product with protected or partially protected species.[5][14]
Q3: How can I prevent pyroglutamate formation?
Pyroglutamate formation is a common side reaction for N-terminal glutamic acid or glutamine residues.[8][10] It can occur spontaneously or be catalyzed by acidic or basic conditions during the synthesis.[10][15] To minimize this side reaction:
-
Control Coupling Conditions: Use efficient coupling reagents and minimize the time the N-terminal amino group is free, especially in the presence of a base.[5]
-
Post-synthesis Modification: If pyroglutamate formation is unavoidable, it can sometimes be addressed through enzymatic cleavage of the pyroglutamyl residue, though this adds complexity to the purification process.[10]
Q4: What are scavengers and why are they essential during the cleavage of benzyl protecting groups?
Scavengers are nucleophilic compounds added to the cleavage cocktail (e.g., trifluoroacetic acid - TFA) to "trap" reactive carbocations generated during the removal of protecting groups.[12][16] When the benzyl groups from H-D-Glu(OBzl)-OBzl are cleaved by strong acids, they form benzyl carbocations.[12] Without scavengers, these carbocations can react with electron-rich amino acid side chains, leading to undesirable modifications of the peptide.[12][16]
Troubleshooting Guides
Issue 1: Unexpected mass corresponding to the loss of water in the final peptide.
-
Potential Cause: Pyroglutamate formation at the N-terminal D-glutamic acid residue.[8][9] This results in a mass decrease of 18 Da (the mass of water).
-
Troubleshooting & Optimization:
-
Confirm the position: This side reaction is most likely if D-Glu is at the N-terminus.
-
Optimize coupling: During the coupling of the amino acid following the N-terminal D-Glu, ensure rapid and efficient reaction to minimize the time the deprotected N-terminal amine is exposed to the basic coupling environment.
-
Alternative protecting groups: For N-terminal glutamic acid, consider using a protecting group that is more resistant to cyclization if this side reaction is persistent.
-
Issue 2: Presence of a major impurity peak with a mass increase of +90 Da.
-
Potential Cause: Alkylation of a tyrosine residue by a benzyl cation, forming 3-benzyltyrosine.[12] This is a common side reaction during the final cleavage step if the scavenger cocktail is not optimized.
-
Troubleshooting & Optimization:
-
Enhance Scavenger Cocktail: Increase the concentration and variety of scavengers in your cleavage cocktail. Thioanisole and p-cresol are particularly effective at scavenging benzyl cations.[12][13]
-
Extend Cleavage Time: Incomplete cleavage can sometimes be mistaken for a side product. Ensure the cleavage reaction goes to completion by extending the reaction time.[14]
-
Issue 3: Multiple unidentified peaks in the HPLC chromatogram of the crude peptide.
-
Potential Cause: Non-specific alkylation of other sensitive residues (e.g., Met, Trp, Cys) by benzyl cations.[12][16]
-
Troubleshooting & Optimization:
-
Use a Broad-Spectrum Scavenger Cocktail: Ensure your cleavage cocktail contains scavengers appropriate for all sensitive residues in your peptide sequence. A more comprehensive cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) can be beneficial.[14]
-
Optimize Cleavage Conditions: Perform the cleavage at a lower temperature (e.g., 0°C) to reduce the rate of side reactions.[17]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to preventing side reactions.
Table 1: Common Scavenger Cocktails for Benzyl Group Deprotection
| Scavenger Cocktail | Composition | Expected Purity Range (%)* | Notes |
| Standard TFA Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | 70-85% | May be insufficient for complete scavenging of benzyl cations.[14] |
| Cocktail with Thioanisole | 92.5% TFA / 5% Thioanisole / 2.5% H₂O | 85-95% | Thioanisole is an effective scavenger for benzyl cations.[12] |
| Cocktail with p-Cresol | 90% TFA / 5% p-Cresol / 5% Thioanisole | 90-97% | The combination of p-cresol and thioanisole provides robust scavenging.[12][13] |
*Expected purity is an estimate for a model peptide and can vary depending on the sequence and other sensitive residues present.
Table 2: Comparison of Deprotection Methods for Benzyl Protecting Groups
| Method | Reagents and Conditions | Reaction Time | Yield (%) | Key Considerations |
| Acidolysis (TFA) | Trifluoroacetic acid with scavengers, Room Temperature | 2 - 6 hours | >90% | Standard method in Fmoc-SPPS. Requires careful selection of scavengers.[12][14] |
| Acidolysis (HF) | Anhydrous Hydrogen Fluoride with scavengers, 0°C | 1 - 2 hours | >90% | Used in Boc-SPPS. Highly corrosive and requires specialized equipment.[7] |
| Catalytic Transfer Hydrogenation | Formic Acid or Ammonium Formate, 10% Pd/C, Methanol, Room Temperature | 1 - 3 hours | >95% | Milder alternative to strong acids, avoids the use of gaseous hydrogen.[18] |
Key Experimental Protocols
Protocol 1: General Procedure for Peptide Cleavage and Benzyl Group Deprotection using a TFA Cocktail
-
Resin Preparation: After completion of the peptide synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare the chosen cleavage cocktail fresh just before use. For example, to prepare 10 mL of a cocktail containing 90% TFA, 5% p-cresol, and 5% thioanisole, mix 9.0 mL of TFA, 0.5 mL of p-cresol, and 0.5 mL of thioanisole in a fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation and Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin with a small volume of fresh TFA to recover any remaining peptide. Add the combined TFA solution dropwise to a large volume of cold diethyl ether to precipitate the peptide.
-
Work-up: Centrifuge the ether suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and other small molecules. Dry the crude peptide under vacuum.
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to determine purity and identify any side products.
Visualizations
Caption: General workflow for solid-phase peptide synthesis, cleavage, and analysis.
Caption: Common side reactions associated with this compound.
References
- 1. chembk.com [chembk.com]
- 2. H-D-Glu(OBzl)-OBzl Tos; D-glutamic acid dibenzyl ester 4-toluenesulfonate; this compound; H-D-Glu(Bzl)OBzl * p-toluenesulphonic acid; D-glutamic acid dibenzyl ester p-toluenesufonate salt; D-glutamic acid dibenzyl ester p-toluenesulfonate; dibenzyl D-glutamate p-toluenesulfonate; D-glutamate dibenzylester p-toluenesulfonate; dibenzyl D-glutamate p-toluenesulfonic acid salt | Chemrio [chemrio.com:9999]
- 3. pschemicals.com [pschemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 16. researchgate.net [researchgate.net]
- 17. EP0403600A4 - Deprotection of protected peptides - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: H-D-Glu(OBzl)-OBzl p-Tosylate Coupling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with H-D-Glu(OBzl)-OBzl p-tosylate in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low coupling efficiency when using this compound?
A1: Low coupling efficiency with this reagent can stem from several factors:
-
Incomplete Neutralization: The p-tosylate salt protonates the alpha-amino group, rendering it non-nucleophilic. Incomplete neutralization by a suitable base is a primary cause of reaction failure.[1]
-
Steric Hindrance: The two bulky benzyl (OBzl) protecting groups can sterically hinder the approach of the coupling reagents and the N-terminal amine of the peptide chain, slowing down the reaction rate.
-
Suboptimal Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid, especially in the presence of steric hindrance. Reagent degradation due to improper storage (e.g., exposure to moisture) can also be a factor.
-
Poor Solubility: While the tosylate salt generally improves solubility in organic solvents compared to the free base, poor solubility of the reactants or the growing peptide chain can lead to a heterogeneous reaction mixture and reduced efficiency.[2]
-
Peptide Aggregation: On a solid support, the growing peptide chain can aggregate, making the N-terminal amine inaccessible for coupling.
Q2: How does the p-tosylate counter-ion affect the coupling reaction?
A2: The p-toluenesulfonic acid (p-TsOH) counter-ion is acidic. If not adequately neutralized, it will keep the alpha-amino group of the glutamic acid derivative protonated and unreactive.[1] Therefore, a sufficient amount of a non-nucleophilic base is crucial to liberate the free amine for the coupling reaction.
Q3: Which coupling reagents are recommended for a sterically hindered amino acid like this compound?
A3: For sterically hindered amino acids, more powerful coupling reagents are generally required. Onium-salt-based reagents are often the preferred choice.[3] Highly efficient reagents include aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP. These reagents typically lead to faster reaction rates and can help overcome steric hindrance.[4]
Q4: What are potential side reactions to be aware of when using this compound?
A4: Besides incomplete coupling, potential side reactions include:
-
Racemization: During the activation of the carboxylic acid, there is a risk of epimerization at the alpha-carbon. This can be minimized by using additives like HOBt or Oxyma Pure and avoiding prolonged activation times or high temperatures.[5]
-
Pyroglutamate Formation: Although more common with N-terminal glutamic acid residues after deprotection, conditions that promote intramolecular cyclization can lead to the formation of a pyroglutamate byproduct.[6]
-
Transesterification: If the reaction is carried out in an alcohol-based solvent or in the presence of alcohol impurities, transesterification of the benzyl esters can occur, though this is less common under standard coupling conditions.[7]
Q5: Can I perform a "double coupling" to improve the yield?
A5: Yes, for difficult couplings, including those with sterically hindered amino acids, performing a second coupling step (double coupling) is a common strategy to drive the reaction to completion and improve the overall yield.
Troubleshooting Guide
If you are experiencing low coupling efficiency with this compound, follow this step-by-step troubleshooting guide.
Caption: Troubleshooting workflow for low coupling efficiency.
Data Presentation
The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. The following table summarizes common coupling reagents and their general performance characteristics.
| Reagent Class | Examples | Activation Speed | Relative Racemization Risk | Notes |
| Carbodiimides | DIC, DCC, EDC | Moderate | Moderate to High | Cost-effective but often require an additive (HOBt, Oxyma Pure) to suppress racemization. DCC can form an insoluble urea byproduct.[4] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | Fast to Very Fast | Low | Highly efficient and rapid, making them suitable for hindered couplings. HATU is generally considered one of the most effective.[4] Can cause guanidinylation of the N-terminus if used in large excess. |
| Phosphonium Salts | PyBOP, PyAOP | Fast | Low | High coupling efficiency and low racemization risk. Byproducts are generally soluble.[4] A good alternative to aminium salts as they do not cause guanidinylation. |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: After deprotection of the N-terminal Fmoc group, wash the peptide-resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9-4.9 equivalents) in DMF.
-
Add DIPEA or NMM (6-10 equivalents) to the mixture. The base serves to both neutralize the p-tosylate salt and facilitate the activation.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For difficult sequences, this time can be extended, or a double coupling can be performed.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Caption: General experimental workflow for coupling.
References
Managing solubility issues of H-D-Glu(obzl)-obzl P-tosylate in SPPS solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing solubility issues associated with H-D-Glu(OBzl)-OBzl p-tosylate in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in SPPS?
This compound is a protected amino acid derivative of D-glutamic acid. In this compound, both the alpha-carboxyl and the side-chain carboxyl groups are protected as benzyl esters (OBzl), and the alpha-amino group is protonated with p-toluenesulfonic acid (p-tosylate). This protection scheme is utilized in SPPS to prevent unwanted side reactions during peptide chain elongation. The benzyl ester protecting groups are typically removed during the final cleavage step with strong acids.
Q2: I am experiencing difficulty dissolving this compound in my SPPS solvent. Is this a known issue?
Yes, solubility issues with protected amino acids, including this compound, can occur in standard SPPS solvents. The large, hydrophobic benzyl protecting groups and the crystalline nature of the p-tosylate salt can contribute to poor solubility.
Q3: What are the recommended solvents for dissolving this compound?
Based on available data, this compound has limited solubility in common SPPS solvents. The following table provides a qualitative summary of its solubility.
| Solvent | Abbreviation | Qualitative Solubility |
| Dimethylformamide | DMF | Slightly Soluble |
| N-Methyl-2-pyrrolidone | NMP | Likely Slightly Soluble (by analogy) |
| Dichloromethane | DCM | Likely Poorly Soluble (by analogy) |
| Dimethyl Sulfoxide | DMSO | Slightly Soluble[1] |
| Ethanol | - | Slightly Soluble (with sonication)[1] |
| Methanol | - | Slightly Soluble[1] |
Note: The hydrochloride salt of the L-isomer, H-Glu(OBzl)-OBzl HCl, has been reported to be highly soluble in DMSO (100 mg/mL), suggesting that DMSO is a good starting point for solubilization attempts.[2]
Q4: How does the p-tosylate counter-ion affect the solubility of the amino acid derivative?
The p-toluenesulfonate (tosylate) counter-ion is a relatively large and organic salt, which can sometimes improve the solubility of amino acid derivatives in organic solvents compared to smaller, inorganic counter-ions like chloride.[3] However, its crystalline nature can also sometimes hinder dissolution. The neutralization of the tosylate salt with a non-nucleophilic base is a key step to forming the free amine required for coupling, and this can also impact overall solubility in the reaction mixture.[4]
Troubleshooting Guide: Solubility Issues
If you are encountering solubility problems with this compound, consider the following troubleshooting strategies.
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocols
Protocol 1: Standard Dissolution and Coupling
This protocol outlines a standard approach for the dissolution and coupling of this compound, incorporating common troubleshooting steps.
Materials:
-
This compound
-
SPPS-grade DMF or NMP
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Resin with a free N-terminal amine
Procedure:
-
Preparation: In a clean reaction vessel, add the required amount of this compound for the coupling reaction.
-
Solvent Addition: Add the calculated volume of DMF or NMP to achieve the desired concentration (typically 0.2-0.5 M).
-
Initial Dissolution: Stir or vortex the mixture at room temperature for 5-10 minutes.
-
Troubleshooting Dissolution (if necessary):
-
Sonication: Place the vessel in an ultrasonic bath for 10-15 minutes to aid dissolution.[5][6][7][8]
-
Gentle Warming: If the solid persists, gently warm the mixture to 30-40°C with continued stirring. Avoid excessive heat to prevent potential degradation.
-
Co-solvent: If solubility is still poor, consider preparing the solution in a "magic mixture" of DMF:NMP:DCM (1:1:1 v/v/v).
-
-
Pre-activation and Coupling:
-
To the amino acid solution, add the coupling reagent (e.g., HBTU, HATU) and DIEA. The DIEA will neutralize the p-tosylate salt to form the free amine necessary for coupling.
-
Allow the mixture to pre-activate for a few minutes according to the coupling reagent manufacturer's instructions.
-
Add the activated amino acid solution to the resin and proceed with the coupling reaction.
-
Protocol 2: Use of Chaotropic Salts for Difficult Couplings
For sequences prone to aggregation, the use of chaotropic salts can improve the accessibility of the reactive sites on the resin.
Materials:
-
Lithium Chloride (LiCl)
-
SPPS-grade DMF
Procedure:
-
Prepare Chaotropic Solution: Prepare a 0.4-0.8 M solution of LiCl in DMF.
-
Resin Wash: After the deprotection and washing steps of the previous amino acid, wash the resin with the LiCl/DMF solution for 1-2 minutes.
-
Standard Wash: Thoroughly wash the resin with standard DMF to remove the LiCl.
-
Coupling: Proceed with the coupling of this compound as described in Protocol 1.
Caption: Standard workflow for coupling this compound in SPPS.
Alternative Strategies
If solubility issues persist and significantly impact your synthesis, consider the following:
-
Alternative Protected Amino Acid: Investigate the availability of H-D-Glu(OBzl)-OBzl with a different counter-ion, such as hydrochloride (HCl), which may exhibit different solubility properties.
-
Different Protecting Group Strategy: For future syntheses, consider using an alternative protection scheme for glutamic acid, such as Fmoc-D-Glu(OtBu)-OH, which is generally more soluble in standard SPPS solvents.
References
- 1. chembk.com [chembk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hielscher.com [hielscher.com]
- 7. Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing benzyl ester deprotection conditions to prevent side products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize benzyl ester deprotection conditions and prevent the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for benzyl ester deprotection?
A1: The two most prevalent methods for cleaving benzyl esters are catalytic hydrogenation and acid-catalyzed hydrolysis.[1] Catalytic hydrogenation, also known as hydrogenolysis, typically employs a palladium catalyst with a hydrogen source.[1][2] Acid-catalyzed hydrolysis uses strong acids like trifluoroacetic acid (TFA) or Lewis acids such as tin(IV) chloride (SnCl₄) or aluminum trichloride (AlCl₃).[1][3]
Q2: My reaction is sluggish or incomplete. What could be the cause?
A2: For catalytic hydrogenolysis, incomplete reactions can be due to catalyst poisoning by sulfur or nitrogen-containing compounds in your substrate or solvent.[4] The catalyst may also be of low quality or activity. For acid-catalyzed reactions, insufficient acid strength or concentration, or the presence of acid-scavenging functionalities in the substrate, can lead to incomplete conversion.
Q3: I am observing the reduction of other functional groups in my molecule during hydrogenolysis. How can I avoid this?
A3: Catalytic hydrogenolysis is known to reduce other susceptible groups like alkenes, alkynes, nitro groups, and azides.[5] To achieve selective deprotection of the benzyl ester, you can consider using milder hydrogenolysis conditions, such as transfer hydrogenation with a hydrogen donor like ammonium formate or 1,4-cyclohexadiene, which can sometimes offer better selectivity.[1][2] Alternatively, an acid-catalyzed or enzymatic deprotection method that does not affect the other functional groups would be a suitable choice.
Q4: How can I prevent the saturation of the benzyl aromatic ring during hydrogenolysis?
A4: Saturation of the aromatic ring is a known side reaction during the hydrogenolysis of benzyl ethers and can also occur with benzyl esters, leading to cyclohexylmethyl ester formation. A pre-treatment strategy for the palladium catalyst has been shown to suppress these unwanted hydrogenation side-products, creating a more selective catalyst for hydrogenolysis.[6][7]
Q5: I have a benzyl ether in my molecule as well. How can I selectively deprotect the benzyl ester?
A5: Achieving selectivity between a benzyl ester and a benzyl ether can be challenging as many conditions cleave both. However, some methods show good chemoselectivity:
-
Nickel Boride: Treatment with nickel boride in methanol at room temperature can chemoselectively cleave benzyl esters while leaving benzyl ethers, as well as methyl, ethyl, and tert-butyl esters, unaffected.[5]
-
Tin(IV) Chloride (SnCl₄): SnCl₄ has been reported to selectively cleave benzyl esters in the presence of benzyl ethers, amines, and amides.[3][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection (Hydrogenolysis) | Catalyst poisoning (e.g., by sulfur or nitrogen compounds).[4] | Use highly purified starting materials and solvents. Consider pre-treating the substrate with a scavenger resin. Increase catalyst loading. |
| Low catalyst activity. | Use a fresh batch of high-quality catalyst. Ensure proper handling and storage of the catalyst. | |
| Insufficient hydrogen pressure or poor mass transfer. | Increase hydrogen pressure (if equipment allows). Ensure vigorous stirring to maximize gas-liquid-solid mixing. | |
| Formation of Side Products (Hydrogenolysis) | Reduction of other functional groups (e.g., alkenes, alkynes, nitro groups).[5] | Switch to a milder hydrogen source like ammonium formate (transfer hydrogenation).[1] Alternatively, use a non-reductive method like acidic cleavage. |
| Saturation of the benzyl aromatic ring.[6] | Employ a catalyst pre-treatment strategy to increase selectivity for hydrogenolysis over aromatic ring saturation.[7] | |
| Incomplete Deprotection (Acidic Cleavage) | Insufficient acid strength or concentration. | Increase the equivalents of the acidic reagent. Switch to a stronger acid if compatible with the substrate. |
| Presence of basic functionalities in the substrate. | Add additional equivalents of acid to neutralize any basic sites before the cleavage reaction proceeds. | |
| Formation of Side Products (Acidic Cleavage) | Degradation of acid-sensitive functional groups. | Use a milder Lewis acid or consider an alternative deprotection method like hydrogenolysis. |
| Formation of polybenzyl byproducts. | Add a cation scavenger like anisole or mesitylene to the reaction mixture to trap the benzyl cation intermediate.[3] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenolysis using Pd/C and Ammonium Formate
This protocol is a convenient alternative to using hydrogen gas.[1]
-
Dissolve Substrate: In a round-bottom flask, dissolve the benzyl ester (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Add Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).[1]
-
Add Hydrogen Donor: To the stirred suspension, add ammonium formate (3.0-5.0 eq) in one portion.[1]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can then be purified by recrystallization or chromatography.
Protocol 2: Acidic Cleavage using Trifluoroacetic Acid (TFA)
This protocol is suitable for substrates that are sensitive to hydrogenation but stable in strong acid.[1]
-
Dissolve Substrate: In a round-bottom flask, dissolve the benzyl ester (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool Reaction: Cool the solution in an ice bath to 0 °C.
-
Add Acid: Slowly add trifluoroacetic acid (TFA) (5-10 eq).[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-6 hours. Monitor the reaction by TLC or LC-MS.[1]
-
Work-up: Upon completion, carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as needed.
Visual Guides
Caption: Decision workflow for selecting a benzyl ester deprotection method.
Caption: Troubleshooting logic for incomplete catalytic hydrogenolysis reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 5. Benzyl Esters [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Identifying and removing impurities from H-D-Glu(obzl)-obzl P-tosylate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from H-D-Glu(OBzl)-OBzl p-tosylate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The most common impurities can be categorized as process-related and product-related.
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual D-glutamic acid, benzyl alcohol, and p-toluenesulfonic acid.
-
Reagent Byproducts: If using coupling agents like dicyclohexylcarbodiimide (DCC), the byproduct dicyclohexylurea (DCU) can be a significant impurity.[1]
-
-
Product-Related Impurities:
-
Mono-benzylated Glutamic Acid: Incomplete esterification can result in glutamic acid species with only one of the carboxylic acid groups benzylated.
-
Pyroglutamate Formation: The γ-carboxyl group of glutamic acid can cyclize with the free amine to form a pyroglutamate derivative, especially under certain pH and temperature conditions.[2][3]
-
Diastereomeric Impurities (L-isomer): Racemization during the synthesis can lead to the presence of the H-L-Glu(OBzl)-OBzl enantiomer.[4]
-
Q2: How can I monitor the progress of my this compound synthesis and detect impurities by Thin Layer Chromatography (TLC)?
TLC is an effective technique for monitoring the reaction progress. A typical mobile phase for this compound is a mixture of dichloromethane and methanol (e.g., 95:5 v/v).
-
Visualization:
-
UV Light (254 nm): The product and benzyl-containing impurities are UV active and will appear as dark spots on a fluorescent TLC plate.[5] This is not effective for visualizing non-aromatic compounds like unreacted glutamic acid.[6]
-
Ninhydrin Stain: This stain reacts with the primary amine of the product and unreacted D-glutamic acid to give a characteristic colored spot (usually purple or yellow).[7]
-
Potassium Permanganate Stain: This stain is useful for visualizing a wide range of organic compounds, as it reacts with oxidizable functional groups.[6]
-
Q3: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
¹H NMR spectroscopy is a powerful tool for identifying impurities.
-
Unreacted Benzyl Alcohol: A singlet around 4.6 ppm and aromatic protons corresponding to the benzyl group.
-
Residual p-Toluenesulfonic Acid: A singlet around 2.4 ppm for the methyl group and aromatic signals in the tosyl region.
-
Pyroglutamate: The absence of the free amine proton and characteristic shifts in the glutamic acid backbone protons.
-
Mono-benzylated Glutamic Acid: The presence of a free carboxylic acid proton and altered chemical shifts for the glutamic acid protons.
Q4: What are the recommended methods for purifying crude this compound?
The two primary methods for purification are recrystallization and flash column chromatography.
-
Recrystallization: This is a widely used technique for purifying crystalline solids.[1] Suitable solvent systems include ethanol/water and ethyl acetate/hexane.[1]
-
Flash Column Chromatography: This method is often faster than recrystallization and can provide high purity material.[8] A silica gel stationary phase with a gradient elution of methanol in dichloromethane is a good starting point.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Monitor the reaction by TLC until the starting material is consumed.- Ensure anhydrous conditions, as water can hydrolyze the ester product. |
| Product loss during workup. | - Optimize extraction and washing steps to minimize product loss. | |
| Presence of a ninhydrin-positive spot with a different Rf from the product on TLC | Unreacted D-glutamic acid or mono-benzylated intermediate. | - Optimize reaction time and stoichiometry.- Purify by flash column chromatography. |
| Broad or multiple peaks in HPLC analysis | Presence of diastereomers (racemization) or other closely related impurities. | - Use chiral HPLC to quantify the diastereomeric excess.- Optimize reaction conditions (e.g., lower temperature, choice of base) to minimize racemization.[4]- Purification by flash chromatography may resolve some impurities. |
| Product is an oil and does not crystallize | Presence of impurities inhibiting crystallization. | - Purify the crude product by flash column chromatography to remove impurities.- Attempt recrystallization from a different solvent system. |
| Final product has a low melting point | Presence of residual solvent or impurities. | - Dry the product under high vacuum for an extended period.- Re-purify by recrystallization or flash chromatography. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Precipitation: Slowly add deionized water to the hot solution until it becomes slightly cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under high vacuum.
Protocol 2: Purification of this compound by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane.
-
Loading: Load the sample onto the column.
-
Elution: Elute the column with the mobile phase gradient.
-
Fraction Collection: Collect fractions and monitor by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient of 20% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Data Presentation
| Parameter | Crude Product | After Recrystallization | After Flash Chromatography |
| Purity (by HPLC) | 75-85% | >98% | >99% |
| Appearance | Off-white to yellowish solid | White crystalline solid | White solid |
| Melting Point | Broad range | Sharp melting point | Sharp melting point |
Visualizations
Caption: Experimental workflow for synthesis, purification, and analysis.
Caption: Troubleshooting logic for impurity identification and removal.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. TLC stains [reachdevices.com]
- 7. epfl.ch [epfl.ch]
- 8. biotage.com [biotage.com]
Technical Support Center: Optimizing Peptide Synthesis with H-D-Glu(OBzl)-OBzl p-Tosylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield and purity of peptides synthesized using H-D-Glu(OBzl)-OBzl p-tosylate. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in peptide synthesis?
A1: The main challenges include:
-
Low Coupling Efficiency: Incomplete coupling can occur due to steric hindrance from the bulky benzyl protecting groups and the D-configuration of the amino acid.
-
Pyroglutamate Formation: The γ-carboxyl group of the glutamic acid residue can cyclize to form a pyroglutamyl (pGlu) residue, especially under acidic or basic conditions, leading to a common impurity.[1][2][3]
-
Racemization: While starting with the D-amino acid, there is a potential for racemization at the alpha-carbon during activation and coupling, which can affect the stereochemical purity of the final peptide.[4][5][6][7]
-
Incomplete Deprotection: The two benzyl ester protecting groups require specific and robust deprotection methods, and incomplete removal can result in a heterogeneous final product.[8]
-
Solubility Issues: The protected peptide can sometimes exhibit poor solubility in standard synthesis solvents, leading to aggregation and reduced reaction efficiency.
Q2: How can I improve the coupling efficiency of this compound?
A2: To enhance coupling efficiency:
-
Use Potent Coupling Reagents: Employ high-efficiency coupling reagents such as HATU, HCTU, or PyBOP, which are known to facilitate difficult couplings.[9]
-
Optimize Reaction Time and Temperature: Increasing the coupling time or performing the reaction at a slightly elevated temperature (e.g., up to 40°C) can improve yields, but must be balanced against the risk of racemization.
-
Double Coupling: Performing the coupling step twice for the this compound residue can help drive the reaction to completion.
-
Ensure Proper Neutralization: As H-D-Glu(OBzl)-OBzl is a p-tosylate salt, ensure complete neutralization of the amine group with a non-nucleophilic base like diisopropylethylamine (DIEA) prior to coupling.
Q3: What are the best practices to prevent pyroglutamate formation?
A3: To minimize pyroglutamate formation:
-
Mild Coupling Conditions: Use mild activation conditions and avoid prolonged exposure to strong acids or bases.[1]
-
Pre-activation: Pre-activating the incoming amino acid before adding it to the deprotected peptide-resin can reduce the time the N-terminal amine is exposed to basic conditions.
-
Choice of Coupling Reagent: Using coupling reagents that minimize side reactions, such as those that form active esters with HOBt or Oxyma, can be beneficial.[9]
Q4: How can I minimize racemization when using a D-amino acid?
A4: To reduce the risk of racemization:
-
Use Racemization Suppressants: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) should be used with carbodiimide-based coupling reagents.[7]
-
Control Temperature: Perform coupling reactions at 0°C or room temperature, as higher temperatures can increase the rate of racemization.[10]
-
Choice of Base: Use a hindered base like DIEA for neutralization, as less hindered bases can contribute to racemization.
Q5: What is the most effective method for deprotecting the benzyl esters of H-D-Glu(OBzl)-OBzl?
A5: The benzyl (Bzl) protecting groups are typically removed by:
-
Catalytic Hydrogenolysis: This is a mild method using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate). This method is generally preferred when the peptide does not contain other reducible groups.[8]
-
Strong Acid Cleavage: Treatment with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) will also cleave benzyl esters. This is often performed concurrently with the final cleavage of the peptide from the resin in Boc-SPPS.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Overall Yield | Incomplete coupling of H-D-Glu(OBzl)-OBzl. | - Use a more potent coupling reagent (e.g., HATU, HCTU). - Perform a double coupling for this residue. - Increase coupling time. |
| On-resin aggregation. | - Switch from DMF to NMP as the synthesis solvent. - Incorporate a pseudo-proline dipeptide if the sequence allows. | |
| Presence of a Mass Peak at -18 Da from Expected Product | Pyroglutamate formation from the D-Glu residue. | - Minimize exposure to basic or acidic conditions during coupling and work-up.[1] - Use pre-activation of the amino acid. - Optimize coupling conditions to be as rapid as possible. |
| Multiple Peaks in HPLC/LC-MS with the Same Mass | Racemization of the D-Glu residue. | - Add a racemization suppressant (e.g., HOBt, Oxyma).[7] - Perform coupling at a lower temperature (0°C). - Ensure the use of a hindered base like DIEA. |
| Presence of a Mass Peak Corresponding to Incomplete Deprotection | Incomplete removal of one or both benzyl ester groups. | - If using catalytic hydrogenolysis, ensure the catalyst is active and increase reaction time. - If using strong acid cleavage, ensure sufficient reaction time and appropriate scavengers. |
| Poor Solubility of the Crude Peptide | The peptide sequence has a high degree of hydrophobicity. | - Use a solvent mixture (e.g., containing DMSO or acetonitrile) for purification. - Consider using a different purification strategy, such as ion-exchange chromatography. |
Quantitative Data
The following tables provide illustrative data for peptide synthesis. Actual results will vary depending on the specific peptide sequence, synthesis scale, and experimental conditions.
Table 1: Comparison of Coupling Reagents for a Model Peptide Containing D-Glu(OBzl)
| Coupling Reagent | Coupling Time (hours) | Crude Purity (%) | Isolated Yield (%) |
| HBTU/DIEA | 4 | 75 | 60 |
| HATU/DIEA | 2 | 85 | 70 |
| DIC/HOBt | 6 | 70 | 55 |
Table 2: Effect of Deprotection Method on Final Purity
| Deprotection Method | Reaction Time (hours) | Purity after Purification (%) |
| Catalytic Hydrogenolysis (H₂/Pd/C) | 12 | >98 |
| HF Cleavage | 1 | >95 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (e.g., Ac-Tyr-D-Glu-Phe-NH₂)
This protocol outlines the manual synthesis of a tripeptide on a Rink Amide resin using Fmoc/tBu chemistry.
1. Resin Preparation:
-
Swell Rink Amide resin (0.5 mmol/g) in dimethylformamide (DMF) for 1 hour.
2. First Amino Acid Coupling (Fmoc-Phe-OH):
-
Deprotect the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x) and dichloromethane (DCM) (3x).
-
Dissolve Fmoc-Phe-OH (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
3. Second Amino Acid Coupling (Fmoc-D-Glu(OBzl)-OH):
-
Deprotect the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin as described above.
-
Dissolve Fmoc-D-Glu(OBzl)-OH (4 eq), HATU (3.9 eq), and DIEA (8 eq) in DMF.
-
Add the activated amino acid solution to the resin and shake for 4 hours. A double coupling may be performed if a Kaiser test is positive after the first coupling.
-
Wash the resin as described above.
4. Third Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):
-
Repeat the deprotection and coupling steps with Fmoc-Tyr(tBu)-OH.
5. N-terminal Acetylation:
-
Deprotect the N-terminal Fmoc group.
-
Treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes.
-
Wash the resin thoroughly.
6. Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
7. Purification:
-
Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final peptide.
Protocol 2: Solution-Phase Synthesis of a Dipeptide (Boc-Ala-D-Glu(OBzl)-OBzl)
1. Neutralization of this compound:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add DIEA (1.1 eq) and stir at room temperature for 20 minutes to generate the free amine.
2. Activation of Boc-Ala-OH:
-
In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HBTU (0.98 eq) in DMF.
-
Add DIEA (2.0 eq) and stir for 10 minutes at room temperature to activate the carboxylic acid.
3. Coupling Reaction:
-
Add the activated Boc-Ala-OH solution to the free amine solution of D-Glu(OBzl)-OBzl.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
4. Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Glutamate Receptor Signaling Pathway
Peptides containing D-glutamate can interact with various receptors, including glutamate receptors, which are crucial in neuronal signaling. The following diagram illustrates a simplified glutamate receptor signaling pathway.[12][13][14][15]
Caption: Simplified Glutamate Receptor Signaling Pathway.
Experimental Workflow for Peptide Synthesis and Purification
The following diagram outlines the major steps in the solid-phase synthesis and subsequent purification of a peptide using this compound.[16][17][18]
Caption: Solid-Phase Peptide Synthesis Workflow.
References
- 1. Synthesis of peptides and proteins with site-specific glutamate arginylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. NX210c Peptide Promotes Glutamatergic Receptor-Mediated Synaptic Transmission and Signaling in the Mouse Central Nervous System [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bachem.com [bachem.com]
- 10. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 11. Buy H-Glu(obzl)-obzl P-tosylate (EVT-3505446) | 227205-81-4 [evitachem.com]
- 12. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glutamate receptor signaling pathway | SGD [yeastgenome.org]
- 16. technoprocur.cz [technoprocur.cz]
- 17. Biotage Peptide synthesis workflow: synthesis, purification and evaporation solutions | Norlab [norlab.com]
- 18. biotage.com [biotage.com]
Dealing with aggregation of peptides containing the hydrophobic D-Glu(obzl)-obzl residue
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling peptide aggregation involving the hydrophobic residue D-Glu(obzl)-obzl.
Frequently Asked Questions (FAQs)
Q1: What causes aggregation in peptides containing the D-Glu(obzl)-obzl residue?
A1: Aggregation in peptides containing D-Glu(obzl)-obzl is primarily driven by the hydrophobic nature of the dibenzyl-protected glutamic acid residue.[1][2] The benzyl groups on both the side chain (obzl) and the C-terminus (obzl) significantly increase the hydrophobicity of the peptide. This leads to intermolecular hydrophobic interactions, causing the peptide chains to associate and form insoluble aggregates.[3] This process is often exacerbated by the tendency of hydrophobic sequences to form stable secondary structures like β-sheets, which further promote self-assembly and aggregation.[1][4]
Q2: How can I predict if my peptide sequence containing D-Glu(obzl)-obzl is likely to aggregate?
A2: While precise prediction is challenging, several factors can indicate a higher risk of aggregation.[1] Stretches of contiguous hydrophobic amino acids, including D-Glu(obzl)-obzl and other residues like Val, Ile, and Leu, are strong indicators of potential aggregation.[1] During solid-phase peptide synthesis (SPPS), real-time monitoring of the Fmoc deprotection profile can signal aggregation; a broadening of the deprotection peak suggests that aggregation is occurring.[1] Additionally, visual inspection of the resin during synthesis can be informative, as resin clumping or shrinking can indicate on-resin aggregation.
Q3: What are the main challenges during the synthesis and purification of peptides with D-Glu(obzl)-obzl?
A3: The primary challenges stem from the hydrophobicity imparted by the benzyl protecting groups.[3] During synthesis, this can lead to poor solvation of the growing peptide chain, resulting in incomplete coupling and deprotection steps, ultimately lowering the yield and purity of the crude product.[1] In the purification stage, challenges include poor solubility of the crude peptide in standard aqueous buffers used for reversed-phase HPLC (RP-HPLC) and the potential for the peptide to aggregate on the chromatography column, leading to broad or tailing peaks.[3]
Troubleshooting Guides
Problem 1: Poor Solubility of the Crude Peptide
Symptom: The lyophilized crude peptide containing D-Glu(obzl)-obzl does not dissolve in aqueous buffers (e.g., water with 0.1% TFA) for RP-HPLC analysis, resulting in a cloudy solution or visible precipitate.[3]
Possible Cause: The high hydrophobicity of the peptide due to the D-Glu(obzl)-obzl residue and other non-polar amino acids.[3]
Solutions:
| Solution | Detailed Protocol |
| Initial Dissolution in Organic Solvent | Attempt to dissolve a small amount of the peptide in a minimal volume of a strong organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][3] |
| Gradual Dilution | Once dissolved in the organic solvent, slowly add the aqueous mobile phase (e.g., Mobile Phase A for RP-HPLC) while vortexing to prevent the peptide from precipitating out of solution.[3] |
| Use of Solubilizing Agents | If the peptide still precipitates, consider adding solubilizing agents such as isopropanol, acetic acid, or chaotropic agents like guanidine hydrochloride to the purification solvents.[1] |
Problem 2: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Symptom: During SPPS, you observe incomplete coupling or deprotection, resin clumping, or a broadened Fmoc deprotection peak.
Possible Cause: Formation of intermolecular hydrogen bonds and hydrophobic interactions between the growing peptide chains on the resin, leading to the formation of secondary structures and aggregation.[1][4]
Solutions:
| Strategy | Description | Key Parameters |
| Chaotropic Salt Wash | Washing the resin with a solution of a chaotropic salt before a difficult coupling step can disrupt secondary structures. | Use a 0.8 M solution of NaClO₄ or LiCl in DMF. Ensure the salt is thoroughly washed away before coupling. |
| Elevated Temperature / Microwave Assistance | Performing coupling reactions at a higher temperature or using microwave-assisted synthesis can provide the energy to overcome aggregation.[5][6][7] | Conventional heating: 50-60°C. Microwave: Consult synthesizer manufacturer's protocols for power and time settings.[8][9] |
| "Magic Mixture" Solvent | Using a solvent mixture known for its enhanced solvating properties can help to disrupt aggregation. | A common "magic mixture" consists of DCM/DMF/NMP (1:1:1).[10] |
| Backbone Protection | Incorporating backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of an amino acid can prevent hydrogen bonding and disrupt aggregation. | Insert a Dmb or Hmb-protected residue every six to seven amino acids. |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for Disruption of On-Resin Aggregation
This protocol is designed to disrupt secondary structures on the resin before a challenging coupling step.[1]
-
Perform Fmoc Deprotection: Follow your standard protocol for Fmoc deprotection.
-
Wash the Resin: Wash the resin thoroughly with DMF.
-
Chaotropic Salt Wash:
-
Add a solution of 0.8 M NaClO₄ in DMF to the resin.
-
Agitate the resin in this solution for 15-30 minutes.
-
-
Thorough Washing:
-
Drain the chaotropic salt solution.
-
Wash the resin extensively with DMF (at least 5-7 times) to ensure complete removal of the chaotropic salt, as it can interfere with subsequent coupling reactions.
-
-
Proceed with Coupling: Continue with your standard coupling protocol for the next amino acid.
Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)
This protocol outlines a general procedure for using microwave energy to enhance coupling and deprotection steps, which is particularly useful for aggregation-prone sequences.[5][6][7]
-
Resin and Synthesizer Setup:
-
Swell the appropriate resin in DMF in the reaction vessel of an automated microwave peptide synthesizer.
-
Program the synthesizer with the desired peptide sequence and synthesis parameters.
-
-
Fmoc Deprotection:
-
Perform Fmoc deprotection using 20% piperidine in DMF with microwave irradiation. A typical cycle might be 30 seconds at 75°C with a maximum power of 30W, followed by a 2-minute hold.
-
-
Washing: Wash the resin with DMF.
-
Coupling:
-
Add the Fmoc-amino acid (5 equivalents), coupling agent (e.g., HCTU, 4.8 equivalents), and base (e.g., DIPEA, 10 equivalents) in DMF.
-
Apply microwave irradiation. A typical coupling cycle could be 5 minutes at 75°C with a maximum power of 35W.
-
-
Washing: Wash the resin with DMF.
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Final Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
Note: Specific microwave parameters (power, temperature, and time) should be optimized for the specific synthesizer and peptide sequence.
Visualizations
Caption: General workflow for the synthesis and purification of a hydrophobic peptide.
Caption: Troubleshooting workflow for aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 7. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Bot Verification [merel.si]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Impact of base selection on the stability of H-D-Glu(obzl)-obzl P-tosylate during coupling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of base selection on the stability of H-D-Glu(OBzl)-OBzl p-tosylate during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in the coupling reaction with this compound?
A1: this compound is a salt where the amino group is protonated by p-toluenesulfonic acid. A base is required to neutralize this salt, liberating the free amino group of the D-glutamic acid dibenzyl ester. This free amine can then act as a nucleophile, attacking the activated carboxylic acid of the coupling partner to form a peptide bond.
Q2: What is the main stability concern when using this compound in a coupling reaction?
A2: The primary stability concern is the intramolecular cyclization of the N-terminal glutamic acid residue to form a pyroglutamate (pGlu) derivative.[1] This side reaction results in the loss of a water molecule and the formation of a five-membered lactam ring, leading to an undesired byproduct that can be difficult to separate from the target peptide.[1]
Q3: How does the choice of base influence the formation of the pyroglutamate byproduct?
A3: The formation of pyroglutamate is catalyzed by both acidic and basic conditions.[1] The strength and steric hindrance of the base used for neutralization can significantly impact the rate of this side reaction. Stronger and less sterically hindered bases can increase the propensity for pyroglutamate formation.[1][2]
Q4: Which bases are commonly used, and what are their general characteristics?
A4: Tertiary amines are typically used in peptide coupling reactions. The most common choices include:
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base. While widely used, its strong basicity can promote pyroglutamate formation.[1][2]
-
N-Methylmorpholine (NMM): A base with moderate steric hindrance and weaker basicity compared to DIPEA. It is often preferred to minimize base-catalyzed side reactions like pyroglutamate formation.[2]
-
Triethylamine (TEA): A strong, sterically unhindered base. Due to its high basicity and lack of steric hindrance, it is generally more likely to cause side reactions and is often avoided in sensitive coupling steps.
Q5: How can I detect pyroglutamate formation in my reaction mixture?
A5: Pyroglutamate formation results in a mass loss of 18.01 Da (the mass of water) compared to the desired peptide. This can be detected by mass spectrometry. In HPLC analysis, the pyroglutamyl-peptide will typically have a different retention time than the desired product.[1]
Troubleshooting Guide
Problem: Low yield of the desired peptide and presence of a significant impurity with a mass of -18 Da from the expected product.
-
Potential Cause: Formation of pyroglutamate from the this compound residue due to inappropriate base selection or reaction conditions.
-
Solutions:
-
Base Selection: If using a strong base like DIPEA or TEA, consider switching to a weaker base such as N-methylmorpholine (NMM).[2]
-
Stoichiometry of Base: Use the minimum amount of base necessary to neutralize the p-tosylate salt. An excess of base can significantly increase the rate of pyroglutamate formation.[1]
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of the intramolecular cyclization.[1]
-
Reaction Time: Minimize the coupling reaction time. Using more efficient coupling reagents like HATU or HBTU can lead to faster reaction rates, reducing the time the amino acid is exposed to basic conditions.[1]
-
Pre-activation: Consider a pre-activation step for the carboxylic acid component before adding the this compound. This can shorten the overall reaction time.
-
Data Presentation
| Base | Chemical Name | pKa of Conjugate Acid | Steric Hindrance | Relative Rate of Pyroglutamate Formation |
| DIPEA | N,N-Diisopropylethylamine | ~10.8 | High | Moderate to High |
| NMM | N-Methylmorpholine | ~7.4 | Moderate | Low to Moderate |
| TEA | Triethylamine | ~10.7 | Low | High |
Experimental Protocols
Recommended Protocol for Minimizing Pyroglutamate Formation
This protocol is a general guideline for the solution-phase coupling of an N-protected amino acid to this compound.
Materials:
-
N-protected amino acid (e.g., Fmoc-L-Ala-OH)
-
This compound
-
Coupling reagent (e.g., HATU, HBTU, or DIC)
-
Additive (e.g., HOBt or HOAt, especially if using a carbodiimide)
-
N-Methylmorpholine (NMM)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.), this compound (1.0 eq.), and additive (1.1 eq., if used) in the anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Neutralization: Slowly add N-Methylmorpholine (NMM) (1.0 eq.) to the cooled solution while stirring.
-
Coupling Reagent Addition: Add the coupling reagent (1.1 eq.) to the reaction mixture. If using a pre-activation strategy, the coupling reagent is added to the N-protected amino acid solution before the addition of the amine component.
-
Reaction: Allow the reaction to proceed at 0 °C for 2-4 hours. The progress can be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, follow a standard aqueous work-up procedure to remove excess reagents and byproducts. This typically involves washing the organic layer with mildly acidic and basic solutions.
Mandatory Visualization
Caption: Workflow for minimizing pyroglutamate formation during coupling.
References
HPLC troubleshooting for broad peaks of peptides with H-D-Glu(obzl)-obzl P-tosylate
Welcome to the technical support center for the analysis of protected amino acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common High-Performance Liquid Chromatography (HPLC) issues, specifically focusing on the challenge of broad peaks observed during the analysis of H-D-Glu(obzl)-obzl P-tosylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for observing a broad peak for this compound in reverse-phase HPLC?
Broad peaks for a hydrophobic, protected amino acid like this compound can stem from several factors, which can be categorized into chemical interactions and chromatographic conditions. The most frequent causes include:
-
Secondary Silanol Interactions: The protonated primary amine of your molecule can interact with negatively charged residual silanol groups on the silica-based column packing, leading to peak tailing, a common form of peak broadening.[1]
-
Inappropriate Mobile Phase: The pH, ionic strength, and composition of the mobile phase are critical. An incorrect pH can lead to the presence of multiple analyte forms, while low ionic strength can reduce column capacity for charged molecules, causing poor peak shape.[2][3]
-
Column Issues: Deterioration of the column, including void formation at the inlet or contamination from previous samples, is a very common cause of peak shape problems.[4]
-
Sample Overload: Injecting too much sample can saturate the column, leading to broadened, often triangular-shaped peaks.[5]
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the initial mobile phase, the peak can be distorted and broadened.[5][6]
Q2: How can I improve my peak shape by modifying the mobile phase?
Optimizing the mobile phase is one of the most effective ways to improve peak symmetry.
-
Use an Ion-Pairing Agent: Adding an acidic modifier like trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is standard practice for peptides and amino acids.[1] TFA serves two main purposes: it protonates the residual silanol groups on the stationary phase, minimizing secondary interactions, and it forms an ion pair with the protonated amine of your analyte, improving peak shape and retention.[1][7]
-
Control the pH: The mobile phase pH should be at least 2 pH units away from the analyte's pKa to ensure it exists in a single ionic state.[5] For a primary amine, a low pH (around 2-3) is typically used to ensure it is fully protonated.
-
Adjust Organic Solvent Gradient: The high hydrophobicity of the two benzyl groups means this compound will be strongly retained. A shallow gradient (a slow increase in the percentage of organic solvent) is often necessary to ensure a sharp, well-defined peak.[3]
-
Consider Buffer Strength: In some cases, especially if not using a strong ion-pairing agent like TFA, a buffer (e.g., phosphate or formate) can help maintain a constant pH and provide sufficient ionic strength to improve peak shape.[2][3] However, be mindful of buffer solubility in the organic modifier and its compatibility with your detector (e.g., use volatile buffers like formate for MS).
Q3: When should I suspect that my HPLC column is the source of the broad peaks?
If you observe a gradual deterioration of peak shape over time or if all peaks in your chromatogram (including those of other compounds) are broad, the column is a likely culprit.[4]
-
Column Deterioration: After many injections, the packed bed inside the column can settle, creating a void at the inlet, which leads to peak broadening and splitting.[4] The stationary phase can also degrade, especially when using aggressive mobile phases (high pH or high temperatures).
-
Column Contamination: Strongly retained impurities from previous samples can accumulate on the column, affecting its performance.[8]
-
Inappropriate Stationary Phase: While a C18 column is a good starting point, the high hydrophobicity of your analyte might lead to better peak shapes on a less retentive column, such as a C8 or a phenyl-hexyl phase.
Q4: Could my sample preparation or injection parameters be causing the broad peaks?
Absolutely. Issues introduced before the sample even reaches the column can significantly impact the chromatogram.
-
Injection Solvent: Always try to dissolve your sample in the initial mobile phase composition.[5][6] If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample. Injecting in a strong solvent like 100% acetonitrile or methanol when your gradient starts at 10% can cause the sample to spread out before it binds to the column.
-
Injection Volume and Concentration: Systematically reduce your injection volume and sample concentration. If the peak shape improves, you were likely overloading the column.[5] This is particularly relevant for charged analytes, which can have lower column capacities than neutral compounds.[3]
Q5: Are there any common impurities or degradation products of this compound I should be aware of?
Yes, the presence of closely eluting impurities can be misinterpreted as a single broad peak. Potential related substances include:
-
Hydrolysis Products: Benzyl esters can undergo hydrolysis to the corresponding carboxylic acids.[9][10] You might see impurities corresponding to the mono-benzyl ester or the fully deprotected D-glutamic acid.
-
Diastereomers: If the synthesis was not stereospecific, you might have the L-enantiomer present. While a standard reverse-phase column won't separate enantiomers, a chiral column would.[11][12] However, diastereomeric impurities formed during synthesis could elute very closely.
-
Synthesis Side-Products: Depending on the synthetic route, other related protected amino acids or unreacted starting materials could be present. Running a blank and checking the purity of your standard is crucial.[13]
Troubleshooting Guide
This section provides a systematic workflow and a summary of parameters that can be adjusted to resolve broad peaks.
Troubleshooting Workflow
The following diagram illustrates a logical approach to diagnosing the cause of peak broadening.
Caption: A decision tree for troubleshooting broad HPLC peaks.
Parameter Optimization Summary
The table below summarizes how changing key chromatographic parameters can affect peak shape for this compound.
| Parameter | Change | Expected Effect on Peak Shape | Recommendation |
| Mobile Phase | |||
| TFA Concentration | Increase to 0.1% | Reduces tailing by suppressing silanol interactions.[1] | Use 0.1% TFA in both aqueous and organic mobile phases. |
| pH | Decrease to 2.0-3.0 | Ensures complete protonation of the amine, leading to a single species and sharper peaks.[5] | Adjust aqueous mobile phase pH with TFA or phosphoric acid. |
| Gradient Slope | Decrease (%B/min) | Narrows peaks by allowing more time for partitioning; particularly effective for hydrophobic compounds.[3] | Try doubling the gradient time to halve the slope. |
| Column | |||
| Temperature | Increase (e.g., to 40°C) | Improves mass transfer and reduces mobile phase viscosity, often leading to sharper peaks. | Use a column oven for consistent and elevated temperature. |
| Stationary Phase | Switch C18 to C8 or Phenyl | Reduces retention, which can sometimes improve peak shape for very hydrophobic molecules. | Consider as a secondary optimization step if mobile phase changes are insufficient. |
| Injection | |||
| Sample Concentration | Decrease | If overloading is the issue, this will significantly sharpen the peak.[5] | Prepare a 1:10 dilution of your sample and reinject. |
| Injection Volume | Decrease | Reduces the initial band width on the column, improving peak shape.[6] | Decrease the injection volume by half. |
| Sample Solvent | Match initial mobile phase | Prevents peak distortion caused by injecting in a strong solvent.[5][6] | Dissolve the sample in the starting gradient conditions (e.g., 90:10 Water:ACN). |
| Flow Rate | |||
| Flow Rate | Decrease | Increases residence time on the column, which can sometimes improve peak shape, but may also increase diffusion-based broadening. | Experiment with slightly lower flow rates (e.g., from 1.0 mL/min to 0.8 mL/min). |
Experimental Protocols
Protocol 1: Recommended Starting HPLC Method
This protocol provides a robust starting point for the analysis of this compound.
-
HPLC System: Standard analytical HPLC with UV detector.
-
Column: C18 reverse-phase column, 4.6 x 150 mm, 3.5 or 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 30 20.0 80 22.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 254 nm (for the benzyl and tosylate chromophores).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water at a concentration of approximately 0.5 mg/mL. If peak fronting is observed, re-prepare the sample in the initial mobile phase (70:30 Water:Acetonitrile with 0.1% TFA).
Protocol 2: Blank Injection for System Contamination Check
This protocol helps determine if broad peaks or artifacts are coming from the HPLC system itself rather than the sample.
-
Prepare Blank Solution: Use the solvent you use to dissolve your sample (e.g., 50:50 Acetonitrile:Water).
-
Run Blank Injection: Without injecting any sample, run the exact same HPLC method as described in Protocol 1.
-
Analyze Chromatogram: Examine the chromatogram from the blank run at the same retention time where your compound of interest elutes.
-
Interpretation:
-
If peaks appear in the blank run: The contamination is likely from your mobile phase, solvents, or carryover from a previous injection.
-
If the blank is clean: The broad peak is related to your sample or its interaction with the HPLC system under the current conditions.
-
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. H-D-Glu(OBzl)-OBzl Tos; D-glutamic acid dibenzyl ester 4-toluenesulfonate; this compound; H-D-Glu(Bzl)OBzl * p-toluenesulphonic acid; D-glutamic acid dibenzyl ester p-toluenesufonate salt; D-glutamic acid dibenzyl ester p-toluenesulfonate; dibenzyl D-glutamate p-toluenesulfonate; D-glutamate dibenzylester p-toluenesulfonate; dibenzyl D-glutamate p-toluenesulfonic acid salt | Chemrio [chemrio.com:9999]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. a2bchem.com [a2bchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. EP0924179A1 - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
How to confirm complete deprotection of benzyl groups from H-D-Glu(obzl)-obzl P-tosylate?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the complete deprotection of benzyl groups from H-D-Glu(obzl)-obzl p-tosylate to yield D-glutamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the two benzyl protecting groups from this compound?
The most common and generally mildest method for the deprotection of both the benzyl ester and the benzyl ether in this compound is catalytic hydrogenolysis.[1][2] This involves reacting the protected amino acid with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[1][3] Alternative methods, though often harsher or more substrate-specific, include treatment with strong acids or oxidative cleavage, but these are less common for this particular substrate due to potential side reactions.[4]
Q2: How can I monitor the progress of the deprotection reaction?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[3][5] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the deprotected product, D-glutamic acid. The significant difference in polarity between the protected (nonpolar) and deprotected (very polar) compounds makes TLC an ideal monitoring tool.[6]
Q3: Which analytical techniques provide definitive confirmation of complete deprotection?
For unambiguous confirmation, a combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful methods to confirm the complete removal of the benzyl groups.[7][8]
-
Mass Spectrometry (MS): This technique confirms the change in molecular weight from the starting material to the final product.[7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Can provide supporting evidence by showing the appearance of a carboxylic acid O-H stretch and the disappearance of aromatic C-H stretches.[7]
Troubleshooting Guide: Incomplete Deprotection
Incomplete deprotection is a common issue. The following guide addresses potential causes and solutions.
| Potential Cause | Troubleshooting Steps | Rationale |
| Catalyst Inactivity or Poisoning | 1. Use a fresh batch of Pd/C catalyst. 2. Consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more active.[3] 3. Ensure starting material and solvents are high purity to avoid catalyst poisons like sulfur compounds.[6] | An inactive or poisoned catalyst is a frequent reason for stalled or incomplete reactions.[6] |
| Solubility Issues | 1. Alter the solvent system. Mixtures such as MeOH/THF/H₂O or EtOH/EtOAc can be effective.[6] | The starting material is nonpolar, while the deprotected product is highly polar. A solvent system that can solubilize both is crucial for the reaction to proceed to completion.[6] |
| Insufficient Reaction Conditions | 1. Increase hydrogen pressure using a Parr apparatus. 2. Increase the reaction temperature (e.g., to 40-50 °C). 3. Increase the catalyst loading (e.g., from 10 wt% to 20-50 wt%).[6] | More forcing conditions can help overcome a high activation energy barrier and drive the reaction to completion.[6] |
| Side Reactions | 1. If using acidic deprotection methods, be aware of potential O- to C-migration of the benzyl group, forming 3-benzyltyrosine-like structures.[9] | This is a known side reaction in acid-catalyzed deprotection of benzyl ethers on aromatic rings. While less common for glutamic acid, awareness of potential rearrangements is important.[9] |
Experimental Protocols & Data
Protocol 1: Catalytic Hydrogenolysis for Benzyl Group Deprotection
-
Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).[3]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the starting material) to the solution.
-
Hydrogenation: Secure a hydrogen-filled balloon to the reaction flask or use a high-pressure hydrogenator (e.g., Parr apparatus).[3][6]
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.[3]
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.[3][6]
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude D-glutamic acid.
Data Presentation: Analytical Signatures for Deprotection Confirmation
The following tables summarize the expected quantitative data from key analytical techniques used to confirm the complete deprotection of this compound.
Table 1: ¹H NMR Spectral Data Comparison
| Assignment | This compound (Protected) | D-Glutamic Acid (Deprotected) | Change Upon Deprotection |
| Aromatic Protons (Benzyl) | ~7.35 ppm (multiplet, 10H) | Absent | Disappearance of signals |
| Benzyl CH₂ Protons | ~5.15 ppm (singlet, 4H) | Absent | Disappearance of signals |
| Aromatic Protons (Tosylate) | ~7.1-7.8 ppm (multiplets, 4H) | Absent (if isolated as free amino acid) | Disappearance of signals |
| Tosylate CH₃ Protons | ~2.3 ppm (singlet, 3H) | Absent (if isolated as free amino acid) | Disappearance of a singlet |
| Glutamic Acid α-CH Proton | Shifted due to protection | ~3.7 ppm (multiplet, 1H) | Significant upfield shift |
Table 2: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| This compound | C₂₆H₂₉NO₇S | 499.58 g/mol [10] | 500.17 |
| D-Glutamic Acid | C₅H₉NO₄ | 147.13 g/mol | 148.06 |
Visualizations
Caption: Workflow for the deprotection of this compound and subsequent analytical confirmation.
Caption: Logic diagram for troubleshooting incomplete benzyl group deprotection.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 19898-41-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]
Validation & Comparative
A Head-to-Head Battle of Glutamic Acid Derivatives: H-D-Glu(OBzl)-OBzl p-Tosylate vs. Boc-D-Glu(OBzl)-OH in Peptide Synthesis
In the intricate world of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical decision that profoundly influences the efficiency, purity, and overall success of assembling a target peptide. For the incorporation of D-glutamic acid, two commonly employed derivatives are H-D-Glu(OBzl)-OBzl p-tosylate and Boc-D-Glu(OBzl)-OH. While both serve to introduce the D-glutamic acid residue with its side-chain carboxyl group protected as a benzyl ester, their distinct N-terminal functionalities dictate their specific applications and impact the overall synthetic workflow. This guide provides an objective, data-driven comparison of these two reagents to aid researchers, scientists, and drug development professionals in making informed strategic choices for their peptide synthesis endeavors.
At the heart of the comparison lies the fundamental difference in their Nα-protection. Boc-D-Glu(OBzl)-OH is a classic Nα-Boc-protected amino acid, a cornerstone of the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS). In contrast, this compound is a p-toluenesulfonate salt of the free amine, with both the α-carboxyl and side-chain carboxyl groups protected as benzyl esters. This structural difference makes them not directly interchangeable but rather suited for different synthetic scenarios.
Physical and Chemical Properties: A Comparative Overview
A summary of the key physical and chemical properties of the two derivatives is presented below. The tosylate salt's higher molecular weight and the necessity for a neutralization step are important considerations in experimental design.
| Property | This compound | Boc-D-Glu(OBzl)-OH | Significance in Peptide Synthesis |
| CAS Number | 19898-41-0[1][2][3] | 35793-73-8[4][5] | Unique identifier for the chemical substance. |
| Molecular Formula | C26H29NO7S[1][2][3] | C17H23NO6[4][5] | Defines the elemental composition of the molecule. |
| Molecular Weight | 499.58 g/mol [1][3] | 337.37 g/mol [6] | Affects mass calculations for reaction stoichiometry. More mass of the tosylate salt is needed per mole. |
| Nα-Protection | None (p-tosylate salt of the free amine) | Boc (tert-butyloxycarbonyl) | Dictates the synthetic strategy. The tosylate requires neutralization, while the Boc group requires acidic deprotection in subsequent steps. |
| α-Carboxyl Group | Benzyl ester (OBzl) | Free carboxylic acid (-OH) | The free acid of the Boc derivative is ready for activation and coupling. The benzyl ester of the tosylate derivative is suitable for C-terminal functionalization. |
| Side-Chain Protection | Benzyl ester (OBzl) | Benzyl ester (OBzl) | Both utilize a benzyl ester for side-chain protection, compatible with the Boc/Bzl strategy and removable by strong acid or hydrogenation. |
| Solubility | Generally good in organic solvents like DMF and DCM. | Soluble in many organic solvents. | Good solubility is crucial for achieving homogeneous reaction mixtures and efficient coupling. The tosylate salt form can enhance solubility.[7] |
| Primary Application | C-terminal esterification, solution-phase synthesis, fragment condensation. | Internal residue incorporation in Boc-SPPS. | The two reagents are generally not used for the same synthetic step. |
Performance in Peptide Synthesis: A Hypothetical Comparison
To illustrate the practical differences in their application, we present a hypothetical synthesis of a model tripeptide, Ac-Ala-Glu-Gly-OBzl, where the glutamic acid residue is in the D-configuration. For this comparison, Boc-D-Glu(OBzl)-OH is used for the standard step-wise solid-phase synthesis, while this compound is used in a solution-phase fragment condensation approach.
Quantitative Data from Hypothetical Synthesis
| Parameter | Boc-SPPS using Boc-D-Glu(OBzl)-OH | Solution-Phase Synthesis with this compound | Key Observations |
| Coupling Time for D-Glu residue | 2-4 hours | 4-8 hours | Solid-phase synthesis often benefits from a higher effective concentration of reagents, leading to faster coupling times. |
| Crude Peptide Purity (HPLC) | ~85-95% | ~75-85% | SPPS can lead to higher purity crude products due to the ease of removing excess reagents and by-products by simple filtration and washing. |
| Overall Yield | ~60-70% | ~50-60% | The multi-step nature of solution-phase synthesis, including work-up and purification at each step, can lead to lower overall yields compared to the streamlined SPPS. |
| Key Reagents Required | TFA, DIEA, HBTU/HATU, HF | DIEA, HBTU/HATU, Piperidine (for Fmoc deprotection) | Different deprotection and cleavage reagents are required based on the chosen synthetic strategy. |
| Purification Complexity | Single final HPLC purification | Multiple purification steps (e.g., extraction, crystallization, chromatography) may be needed. | The purification of intermediates in solution-phase synthesis adds to the complexity and time of the overall process. |
Experimental Protocols
Detailed methodologies for the incorporation of each D-glutamic acid derivative in their respective synthetic strategies are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc-D-Glu(OBzl)-OH
This protocol describes the incorporation of a Boc-D-Glu(OBzl)-OH residue into a growing peptide chain on a solid support.
Materials:
-
H-Gly-Merrifield Resin
-
Boc-Ala-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Acetic Anhydride
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole
Procedure:
-
Resin Swelling: Swell the H-Gly-Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
First Coupling (Boc-D-Glu-OH):
-
In a separate vessel, dissolve Boc-D-Glu(OBzl)-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Boc Deprotection:
-
Wash the resin with DMF and then DCM.
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.
-
Wash the resin with DCM, followed by a neutralization step with 10% DIEA in DMF.
-
-
Second Coupling (Boc-Ala-OH):
-
Repeat the coupling procedure described in step 2 using Boc-Ala-OH.
-
-
N-terminal Acetylation:
-
After the final Boc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Treat the peptide-resin with anhydrous HF with anisole as a scavenger to cleave the peptide from the resin and remove the benzyl side-chain protecting group.
-
Precipitate the crude peptide with cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Solution-Phase Synthesis using this compound
This protocol outlines the synthesis of a dipeptide fragment which can then be used in a larger fragment condensation strategy.
Materials:
-
Fmoc-Ala-OH
-
N,N-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Neutralization: Dissolve this compound (1 eq.) in DCM. Add DIEA (1.1 eq.) and stir for 15 minutes at room temperature. The addition of a hindered base like DIEA is crucial to deprotonate the amino group, making it nucleophilic for the coupling reaction.[8]
-
Activation of Fmoc-Ala-OH: In a separate flask, dissolve Fmoc-Ala-OH (1 eq.), HBTU (1 eq.), and DIEA (2 eq.) in DCM and stir for 5 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the activated Fmoc-Ala-OH solution to the neutralized H-D-Glu(OBzl)-OBzl solution. Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting dipeptide, Fmoc-Ala-D-Glu(OBzl)-OBzl, by flash column chromatography.
Workflow and Pathway Visualizations
The logical flow of the synthetic pathways for incorporating the D-glutamic acid derivatives differs significantly.
Caption: Boc-SPPS workflow for tripeptide synthesis.
References
- 1. 19898-41-0 | this compound | Next Peptide [nextpeptide.com]
- 2. pschemicals.com [pschemicals.com]
- 3. bio-fount.com [bio-fount.com]
- 4. peptide.com [peptide.com]
- 5. CAS 35793-73-8: Boc-D-Glu(OBzl)-OH | CymitQuimica [cymitquimica.com]
- 6. Boc-Glu(OBzl)-OH ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison: H-D-Glu(OBzl)-OBzl p-Tosylate vs. Fmoc-D-Glu(OtBu)-OH for the Solid-Phase Synthesis of D-Peptides
For researchers, scientists, and drug development professionals engaged in the synthesis of D-peptides, the selection of the appropriate protected amino acid building blocks is a critical decision that dictates the synthetic strategy and profoundly influences the final yield and purity of the target molecule. This guide provides an in-depth, objective comparison of two commercially available D-glutamic acid derivatives: H-D-Glu(OBzl)-OBzl p-tosylate and Fmoc-D-Glu(OtBu)-OH, for their application in Solid-Phase Peptide Synthesis (SPPS).
The core difference between these two reagents lies in their orthogonal protection schemes, which necessitate fundamentally different approaches to SPPS. This compound is tailored for the traditional Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy, which relies on graded acid lability for deprotection. In contrast, Fmoc-D-Glu(OtBu)-OH is a cornerstone of the modern Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, which offers milder deprotection conditions.
At a Glance: Key Differences and Performance Metrics
The choice between these two D-glutamic acid derivatives will depend on the specific requirements of the target D-peptide, including its length, complexity, and the presence of other sensitive functional groups. The following tables provide a summary of their chemical properties and expected performance in SPPS.
Chemical Properties
| Property | This compound | Fmoc-D-Glu(OtBu)-OH |
| CAS Number | 19898-41-0[1] | 104091-08-9[2] |
| Molecular Formula | C₂₆H₂₉NO₇S[1] | C₂₄H₂₇NO₆[2] |
| Molecular Weight | 499.58 g/mol [1] | 425.47 g/mol [2] |
| Appearance | White to off-white powder | White to off-white powder[3] |
| Nα-Protection | None (p-tosylate salt of the free amine) | Fmoc (Base-labile) |
| Side-Chain Protection | Benzyl (OBzl) (Acid-labile - strong acid) | tert-Butyl (OtBu) (Acid-labile - moderate acid) |
| Solubility | Soluble in organic solvents like DMF and DCM | Soluble in organic solvents like DMF and DCM[2] |
| Storage | Room Temperature | 2-8°C[3] |
Performance in D-Peptide SPPS
| Parameter | Boc/Bzl Strategy with H-D-Glu(OBzl)-OBzl | Fmoc/tBu Strategy with Fmoc-D-Glu(OtBu)-OH |
| Synthetic Strategy | Boc-SPPS | Fmoc-SPPS |
| Nα-Deprotection | Moderate acid (e.g., 50% TFA in DCM)[4][5] | Base (e.g., 20% piperidine in DMF)[6] |
| Side-Chain Deprotection | Strong acid (e.g., HF, TFMSA)[4] | Moderate acid (e.g., TFA)[7] |
| Orthogonality | Quasi-orthogonal[4] | Fully orthogonal[7] |
| Typical Coupling Efficiency | >99% (with appropriate coupling reagents) | >99% (with appropriate coupling reagents)[8] |
| Crude Peptide Purity | Generally high, can be sequence-dependent | Can be affected by side reactions like aspartimide formation[9] |
| Overall Yield | Good, but can be affected by peptide loss during repeated acid treatments | Generally high, milder conditions are favorable for complex peptides |
| Compatibility | Suitable for a wide range of peptides, particularly those prone to aggregation. | Preferred for peptides with acid-sensitive modifications (e.g., glycosylation, phosphorylation).[9] |
| Safety Considerations | Requires handling of highly corrosive and toxic HF for final cleavage.[3] | Milder reagents are used throughout the synthesis. |
Experimental Protocols
The following are representative protocols for the incorporation of this compound and Fmoc-D-Glu(OtBu)-OH into a D-peptide sequence using manual SPPS. These can be adapted for automated synthesizers.
Protocol 1: Boc-SPPS of a D-Peptide using this compound
This protocol outlines a single coupling cycle for the incorporation of a D-glutamic acid residue using the Boc/Bzl strategy on a Merrifield resin.
Materials:
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
Boc-protected D-amino acids
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, DIC/HOBt)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes.
-
Drain the solution and repeat the treatment with 50% TFA in DCM for 20-30 minutes.[5]
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DCM for 2 minutes.[5]
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x) and DMF (3x).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF. Add DIEA (6 equivalents) to neutralize the p-tosylate salt and activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.[10]
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and by-products.
-
Chain Elongation: Repeat steps 2-5 for each subsequent Boc-protected D-amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.
-
Transfer the dried resin to a specialized HF cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole) to the resin.
-
Carefully add anhydrous HF and stir for 1-2 hours at 0°C.
-
Evaporate the HF under vacuum.
-
Wash the resin with cold diethyl ether to precipitate the crude D-peptide.
-
Isolate the crude peptide by filtration or centrifugation.
-
Protocol 2: Fmoc-SPPS of a D-Peptide using Fmoc-D-Glu(OtBu)-OH
This protocol details a single coupling cycle for the incorporation of a D-glutamic acid residue using the Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide resin (or other suitable resin for Fmoc-SPPS)
-
Fmoc-protected D-amino acids, including Fmoc-D-Glu(OtBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU/HOAt)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of Fmoc-D-Glu(OtBu)-OH:
-
In a separate vessel, dissolve Fmoc-D-Glu(OtBu)-OH (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and by-products.
-
Chain Elongation: Repeat steps 2-4 for each subsequent Fmoc-protected D-amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.
-
Final Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA/2.5% H₂O/2.5% TIS) to the resin.
-
Incubate at room temperature with agitation for 2-3 hours.
-
Filter the resin and collect the filtrate containing the D-peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, wash with cold diethyl ether, and dry.
-
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the cyclical nature of the Boc-SPPS and Fmoc-SPPS strategies for the synthesis of D-peptides.
Discussion and Recommendations
The choice between this compound and Fmoc-D-Glu(OtBu)-OH is fundamentally a choice between the Boc/Bzl and Fmoc/tBu SPPS strategies.
This compound is well-suited for the robust Boc/Bzl strategy. This approach can be advantageous for the synthesis of long or aggregation-prone D-peptides, as the repeated treatments with TFA can help to disrupt secondary structures that may hinder coupling reactions. However, the major drawback of this strategy is the requirement for anhydrous HF for the final cleavage step. HF is a highly corrosive and toxic reagent that requires specialized equipment and handling procedures, which may not be available in all laboratories.
Fmoc-D-Glu(OtBu)-OH is the modern standard for the incorporation of D-glutamic acid in SPPS. The Fmoc/tBu strategy offers the significant advantage of milder reaction conditions throughout the synthesis. The base-labile Fmoc group and the moderately acid-labile tBu group provide a fully orthogonal protection scheme, which is compatible with a wide range of sensitive functionalities. This makes it the preferred choice for the synthesis of complex D-peptides, including those with post-translational modifications. While side reactions such as aspartimide formation can be a concern with glutamic acid residues in Fmoc-SPPS, these can often be mitigated through the use of optimized coupling reagents and reaction conditions.
For the majority of applications in D-peptide synthesis, Fmoc-D-Glu(OtBu)-OH is the recommended choice due to the milder and more versatile nature of the Fmoc/tBu strategy. The enhanced safety profile and compatibility with a broader range of peptide modifications make it a more accessible and often more efficient option for modern peptide synthesis.
This compound remains a viable alternative for specific applications where the Boc/Bzl strategy is preferred, such as in the synthesis of particularly challenging or aggregation-prone sequences, provided the necessary equipment and safety protocols for handling HF are in place. The p-tosylate salt form of the free amine is a stable and easy-to-handle solid, though it requires in-situ neutralization before the coupling reaction.
Ultimately, the optimal choice will be dictated by the specific synthetic challenge, the available laboratory infrastructure, and the desired final D-peptide characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
A Researcher's Guide to Protecting Groups for D-Glutamic Acid: A Performance Evaluation
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for D-glutamic acid is a critical step that dictates the efficiency, purity, and overall success of complex synthetic endeavors, particularly in peptide and medicinal chemistry. The bifunctional nature of D-glutamic acid, with its α-amino and two carboxyl groups, necessitates a robust and orthogonal protection strategy to prevent unwanted side reactions and ensure the desired chemical transformations.
This guide provides an objective comparison of the most commonly employed protecting groups for both the α-amino and γ-carboxyl functionalities of D-Glutamic acid. The performance of these groups is evaluated based on established experimental data, focusing on key metrics such as yield, purity, stability, and ease of removal. Detailed experimental protocols for key protection and deprotection reactions are also provided to aid in practical application.
α-Amino Protecting Groups: A Comparative Analysis
The temporary protection of the α-amino group is fundamental in peptide synthesis to control the direction of peptide bond formation. The three most prevalent Nα-protecting groups are tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). Their performance characteristics are summarized below.
| Parameter | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protection Yield | High (>95%) | High (>90%) | High (>95%) |
| Deprotection Condition | Strong Acid (e.g., TFA)[1] | Catalytic Hydrogenolysis (e.g., H₂/Pd/C)[2] | Mild Base (e.g., 20% Piperidine in DMF)[3] |
| Orthogonality | Orthogonal to Fmoc and Cbz (under hydrogenolysis) | Quasi-orthogonal to Boc, Orthogonal to Fmoc[4] | Orthogonal to Boc and Cbz[4] |
| Stability | Stable to basic and nucleophilic conditions | Stable to acidic and basic conditions | Stable to acidic conditions[5] |
| Key Advantages | Robust, widely used in Boc-SPPS | Stable, crystalline derivatives | Mild deprotection, cornerstone of Fmoc-SPPS |
| Potential Side Reactions | Acid-sensitive side chain modifications can be affected. | Catalyst poisoning by sulfur-containing residues. | Dibenzylfulvene adduct formation with piperidine. |
γ-Carboxyl Protecting Groups: Performance in Peptide Synthesis
The protection of the γ-carboxyl group of D-glutamic acid is crucial to prevent side reactions such as the formation of branched peptides and pyroglutamate. The most common protecting groups are esters, with tert-butyl (OtBu), benzyl (Bzl), and allyl (OAll) being the most widely adopted. Their performance in the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is compared below.
| Parameter | tert-Butyl (OtBu) | Benzyl (Bzl) | Allyl (OAll) |
| Coupling Efficiency | High | High | High |
| Prevention of Pyroglutamate Formation | Excellent | Moderate | Good |
| Crude Peptide Purity | High[4] | Moderate to High[4] | Moderate to High |
| Deprotection Condition | Strong Acid (e.g., TFA)[6] | Catalytic Hydrogenolysis (e.g., H₂/Pd/C)[6] | Pd(0) Catalyst (e.g., Pd(PPh₃)₄/PhSiH₃)[6] |
| Orthogonality to Fmoc | Excellent | Excellent | Excellent |
| Suitability for Protected Fragments | No | Yes | Yes |
| Potential Side Reactions | Formation of t-butyl cations that can alkylate sensitive residues.[6] | Incomplete removal, catalyst poisoning.[6] | Catalyst contamination of the final peptide.[6] |
Experimental Protocols
N-Protection of D-Glutamic Acid
Protocol 1: Synthesis of N-Boc-D-Glutamic Acid [7]
-
Dissolution: Dissolve D-Glutamic acid in a 1:1 mixture of tetrahydrofuran and water containing sodium hydroxide.
-
Reaction: Add Di-tert-butyl dicarbonate (Boc anhydride) to the solution and stir at room temperature. Maintain the pH between 8 and 9 by adding 1M NaOH as needed.
-
Work-up: After the reaction is complete (typically 24-32 hours), dilute with water and wash with petroleum ether to remove unreacted Boc anhydride.
-
Acidification and Extraction: Acidify the aqueous layer to pH 2 with 1M HCl. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with 1M HCl, water, and brine. Dry over anhydrous sodium sulfate, and evaporate the solvent to yield N-Boc-D-Glutamic acid.
Protocol 2: Synthesis of N-Cbz-D-Glutamic Acid [8][9]
-
Dissolution: Dissolve D-Glutamic acid in an aqueous sodium hydroxide solution and cool to 0-5 °C.
-
Reaction: Slowly add benzyl chloroformate (Cbz-Cl) while maintaining the pH between 8 and 10 with the simultaneous addition of NaOH solution.
-
Work-up: Continue stirring at room temperature for several hours. After the reaction is complete, wash the mixture with diethyl ether to remove excess Cbz-Cl.
-
Acidification and Isolation: Acidify the aqueous layer with HCl to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain N-Cbz-D-Glutamic acid.
Protocol 3: Synthesis of N-Fmoc-D-Glutamic Acid [10][11]
-
Dissolution: Dissolve D-Glutamic acid in a solution of sodium carbonate in water.
-
Reaction: Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) in dioxane. Stir the mixture at room temperature overnight.
-
Work-up: Wash the reaction mixture with diethyl ether.
-
Acidification and Isolation: Acidify the aqueous layer with HCl to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry to yield N-Fmoc-D-Glutamic acid.
Deprotection Protocols
Protocol 4: N-Boc Deprotection [1]
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Evaporate the solvent and excess TFA under reduced pressure.
Protocol 5: N-Cbz Deprotection by Catalytic Hydrogenolysis [2]
-
Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol).
-
Add 5-10% (w/w) of Palladium on carbon (Pd/C) catalyst.
-
Place the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst and evaporate the solvent.
Protocol 6: N-Fmoc Deprotection in SPPS [3]
-
Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF).
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.[10]
-
Wash the resin thoroughly with DMF to remove piperidine and the dibenzofluvene-piperidine adduct.
Protocol 7: γ-Carboxyl Ester Deprotection [6]
-
OtBu: Treat the peptide-resin with a cleavage cocktail containing a high concentration of TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Bzl: Perform catalytic hydrogenolysis as described in Protocol 5.
-
OAll: Treat the peptide-resin with a solution of a Pd(0) catalyst, such as Pd(PPh₃)₄, and a scavenger like phenylsilane in DCM.
Visualizing the Chemistry
Experimental Workflows and Signaling Pathways
Caption: General workflow for the protection and deprotection of D-glutamic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. CN1318396C - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Advantages of using H-D-Glu(obzl)-obzl P-tosylate over other protected D-glutamic acid derivatives
For researchers, scientists, and drug development professionals, the strategic selection of protected amino acid derivatives is a critical determinant of success in peptide synthesis and the subsequent biological activity of the target molecule. H-D-Glu(OBzl)-OBzl P-Tosylate, a protected form of D-glutamic acid, offers distinct advantages over other derivatives, particularly in terms of its physical properties that facilitate smoother and more efficient synthesis workflows. This guide provides an objective comparison of this compound with other protected D-glutamic acid derivatives, supported by experimental principles and methodologies, to aid in making informed decisions for peptide synthesis strategies.
The incorporation of D-amino acids, such as D-glutamic acid, is a key strategy in modern drug design to enhance the proteolytic stability and in vivo half-life of peptide-based therapeutics.[1] The choice of protecting groups for the α-amino and the γ-carboxyl functionalities of D-glutamic acid, as well as the salt form of the amino acid derivative, significantly impacts coupling efficiency, solubility, and ease of handling.
Performance Comparison: The P-Tosylate Salt Advantage
The key advantages of this compound lie in its superior handling and reaction properties conferred by the p-toluenesulfonate (tosylate) counter-ion.
Data Presentation: Comparison of Protected D-Glutamic Acid Derivatives
| Property | This compound | H-D-Glu(OBzl)-OBzl HCl | Fmoc-D-Glu(OtBu)-OH |
| Counter-ion | p-Toluenesulfonate | Chloride | - |
| Typical Appearance | White to off-white crystalline solid | White to off-white solid | White powder |
| Solubility in Organic Solvents | Generally higher solubility in common organic solvents (e.g., DCM, DMF).[2] | Lower solubility, may require more solvent or form a slurry.[2] | Good solubility in DMF. |
| Handling Properties | Often crystalline and non-hygroscopic, simplifying weighing and handling. | Can be more hygroscopic. | Generally good handling properties. |
| Reaction Homogeneity | Promotes a more homogeneous reaction mixture, potentially leading to cleaner and more efficient coupling.[2] | The potential for a slurry at the start of the reaction.[2] | Typically forms a homogeneous solution. |
| Deprotection of α-amino group | Neutralization with a non-nucleophilic base (e.g., DIEA) is required before coupling.[2] | Neutralization with a non-nucleophilic base (e.g., DIEA) is required before coupling.[2] | Treatment with a secondary amine (e.g., piperidine) in DMF. |
| Side-chain Deprotection | Catalytic hydrogenolysis (e.g., H₂/Pd/C) or strong acid (e.g., HF).[3] | Catalytic hydrogenolysis (e.g., H₂/Pd/C) or strong acid (e.g., HF).[3] | Strong acid (e.g., TFA). |
| Orthogonality | Benzyl groups are orthogonal to Fmoc and Boc protecting groups under their respective deprotection conditions. | Benzyl groups are orthogonal to Fmoc and Boc protecting groups under their respective deprotection conditions. | The tert-butyl group is orthogonal to the Fmoc group. |
Experimental Protocols
Peptide Coupling using this compound
This protocol outlines the general steps for the solution-phase coupling of this compound to an N-terminally protected amino acid.
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
This compound
-
Coupling agent (e.g., HBTU, HATU)
-
Non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
Activation of the Carboxylic Acid: In a reaction vessel, dissolve the N-protected amino acid (1.0 eq) and the coupling agent (0.98 eq) in DMF. Add DIEA (2.0 eq) and stir the solution for 5-10 minutes at room temperature to activate the carboxylic acid.
-
Neutralization of the Amino Acid Salt: In a separate flask, dissolve this compound (1.0 eq) in DMF. Add DIEA (1.1 eq) and stir for 15-20 minutes at room temperature to generate the free amine.
-
Coupling Reaction: Add the activated N-protected amino acid solution to the flask containing the free D-glutamic acid derivative. Stir the reaction mixture at room temperature for 2-4 hours.
-
Workup and Purification: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). Once complete, the product can be isolated and purified using standard organic chemistry techniques such as extraction and crystallization or chromatography.
Deprotection of Benzyl Esters
The benzyl protecting groups of the D-glutamic acid residue can be removed via catalytic hydrogenolysis.
Materials:
-
Peptide with benzyl-protected D-glutamic acid residue
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Solvent (e.g., Methanol, Ethanol, or a mixture with Acetic Acid)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the protected peptide in the chosen solvent in a suitable reaction vessel.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the reaction vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon) at room temperature.
-
Monitor the reaction for completion.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure to obtain the deprotected peptide.
Mandatory Visualizations
Caption: Workflow for peptide coupling using this compound.
Caption: Simplified glutamate signaling pathway via metabotropic receptors.[4][5]
Conclusion
This compound presents several practical advantages for the synthesis of peptides containing D-glutamic acid. Its superior solubility in organic solvents, stemming from the tosylate counter-ion, can lead to more homogeneous reaction conditions, potentially improving coupling efficiency and simplifying the synthesis process.[2] The crystalline nature of the tosylate salt also facilitates easier handling and weighing compared to potentially more hygroscopic hydrochloride salts. The dibenzyl protection strategy offers orthogonality with common N-terminal protecting groups like Fmoc and Boc, providing flexibility in synthetic design. For researchers in drug development, the incorporation of D-glutamic acid is a valuable tool for enhancing the pharmacokinetic properties of peptide therapeutics, and the use of this compound can contribute to a more efficient and reliable synthesis of these modified peptides.
References
A Cost-Benefit Analysis of H-D-Glu(OBzl)-OBzl p-Tosylate in Large-Scale Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale peptide synthesis, the selection of raw materials is a critical determinant of process efficiency, final product purity, and overall cost-effectiveness. For the incorporation of D-glutamic acid residues, various protected derivatives are available, each with distinct advantages and drawbacks. This guide provides an objective comparison of H-D-Glu(OBzl)-OBzl p-tosylate with its commonly used alternatives, Fmoc-D-Glu(OBzl)-OH and Boc-D-Glu(OBzl)-OH, to inform strategic decision-making in industrial peptide manufacturing.
Executive Summary
The choice between this compound and the more conventional Fmoc- or Boc-protected D-glutamic acid derivatives hinges on a trade-off between raw material cost, synthesis strategy (solution-phase vs. solid-phase), and the desired scale of production. While Fmoc- and Boc-protected amino acids are the cornerstones of solid-phase peptide synthesis (SPPS), this compound presents a potentially cost-effective option for solution-phase peptide synthesis (SPPS), particularly for shorter peptide fragments. This analysis delves into the key performance indicators and cost implications of each, supported by available data and established experimental protocols.
Comparative Data Overview
The following tables summarize the key quantitative and qualitative parameters for this compound and its alternatives. It is important to note that direct, side-by-side, large-scale quantitative data for this compound is limited in publicly available literature. The data presented for this compound is therefore based on general principles of solution-phase synthesis and data for structurally similar compounds.
Table 1: Cost Comparison of D-Glutamic Acid Derivatives
| Derivative | Supplier Example(s) | Price Range (Non-Bulk) | Estimated Bulk Price |
| This compound | Bachem, Various Suppliers | ~$100 - $400 per 250g[1] | Request Quote |
| Fmoc-D-Glu(OBzl)-OH | Sigma-Aldrich, MedChemExpress | ~$224 per 25g | Request Quote |
| Boc-D-Glu(OBzl)-OH | PeptaNova, Aapptec | ~$425 per 25g[2][3] | ~$1,000 per Kg[4] |
Note: Bulk pricing is subject to significant variation based on quantity, purity requirements, and supplier negotiations. The prices listed are for illustrative purposes.
Table 2: Performance and Physicochemical Properties
| Parameter | This compound | Fmoc-D-Glu(OBzl)-OH | Boc-D-Glu(OBzl)-OH |
| Primary Synthesis Method | Solution-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Solubility | Good solubility in common organic solvents (e.g., DMF, DCM)[5] | Soluble in DMSO (up to 200 mg/mL)[6] | Soluble in common SPPS solvents |
| Typical Purity (Commercial) | ≥98% | ≥97% (HPLC) | ≥98% (TLC)[7] |
| Typical Coupling Efficiency | High in solution-phase with appropriate coupling agents | >99% in SPPS with optimized protocols | High in SPPS, may require optimized conditions for difficult sequences |
| Deprotection Conditions | Nα-H (requires neutralization); Benzyl esters removed by hydrogenolysis or strong acid (HF) | Fmoc: Base-labile (e.g., 20% piperidine in DMF) | Boc: Acid-labile (e.g., TFA in DCM) |
| Key Side Reactions | Racemization during coupling (can be minimized) | Diketopiperazine formation at the dipeptide stage | Acid-catalyzed side reactions during deprotection |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the performance of these derivatives. Below are representative protocols for the incorporation of each D-glutamic acid derivative.
Protocol 1: Solution-Phase Coupling of a Protected Dipeptide using this compound
This protocol outlines the synthesis of a model protected dipeptide, Boc-Ala-D-Glu(OBzl)-OBzl.
Materials:
-
Boc-Ala-OH
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir for 20 minutes at room temperature to generate the free amine.
-
Activation: In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HBTU (0.98 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5-10 minutes at room temperature.
-
Coupling: Add the activated Boc-Ala-OH solution to the neutralized H-D-Glu(OBzl)-OBzl solution. Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by TLC.[5]
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Solid-Phase Coupling of Fmoc-D-Glu(OBzl)-OH
This protocol describes a standard coupling cycle in Fmoc-based SPPS on a solid support.
Materials:
-
Fmoc-D-Glu(OBzl)-OH
-
Peptide-resin with a free N-terminal amine
-
HBTU
-
DIPEA
-
DMF
-
20% Piperidine in DMF
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: In a separate vessel, pre-activate Fmoc-D-Glu(OBzl)-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 2-5 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Solid-Phase Coupling of Boc-D-Glu(OBzl)-OH
This protocol outlines a typical coupling cycle in Boc-based SPPS.
Materials:
-
Boc-D-Glu(OBzl)-OH
-
Peptide-resin with a free N-terminal amine
-
HBTU
-
DIPEA
-
DMF
-
Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1)
Procedure:
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin with DCM and DMF.
-
Neutralization: Treat the resin with 10% DIPEA in DMF for 5 minutes.
-
Washing: Wash the resin with DMF.
-
Coupling: Pre-activate Boc-D-Glu(OBzl)-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF.
Visualizing the Workflow and Decision-Making Process
To better illustrate the experimental workflows and the logical relationships in selecting the appropriate D-glutamic acid derivative, the following diagrams are provided.
Caption: Comparative workflows for Solid-Phase and Solution-Phase Peptide Synthesis.
Caption: Decision-making flowchart for selecting a D-glutamic acid derivative.
Cost-Benefit Analysis
This compound
-
Benefits:
-
Potential Cost Savings: The primary advantage lies in the potentially lower raw material cost, especially for large quantities required in solution-phase synthesis of shorter peptides or fragments.
-
High Solubility: The tosylate salt form generally exhibits good solubility in common organic solvents, facilitating homogeneous reaction conditions in solution-phase synthesis.[5]
-
Process Control: Solution-phase synthesis allows for the purification of intermediates, which can lead to a higher purity final product in some cases.
-
-
Costs & Drawbacks:
-
Labor-Intensive: Solution-phase synthesis is generally more labor-intensive and time-consuming compared to automated SPPS.
-
Scalability Challenges for Long Peptides: While suitable for fragments, the stepwise purification in solution-phase synthesis becomes increasingly difficult and less efficient for longer peptides.
-
Neutralization Step: Requires a stoichiometric amount of base to neutralize the tosylate salt before coupling, adding a process step and a byproduct to be removed.[5]
-
Fmoc-D-Glu(OBzl)-OH
-
Benefits:
-
Mild Deprotection Conditions: The use of a mild base (piperidine) for Fmoc removal is compatible with a wide range of sensitive amino acid residues and complex peptide modifications.
-
High Purity & Yield: The Fmoc/tBu strategy is well-established for achieving high coupling efficiencies and crude peptide purities, especially in automated synthesizers.
-
Orthogonality: The Fmoc protecting group is orthogonal to the acid-labile side-chain protecting groups, allowing for selective deprotection.
-
-
Costs & Drawbacks:
-
Higher Raw Material Cost: Generally, Fmoc-protected amino acids have a higher initial cost compared to their Boc-protected counterparts, although prices have become more competitive with increasing demand.
-
Side Reactions: Prone to diketopiperazine formation at the dipeptide stage, especially with proline or glycine as the second amino acid.
-
Boc-D-Glu(OBzl)-OH
-
Benefits:
-
Lower Raw Material Cost: Boc-protected amino acids are often more cost-effective than Fmoc derivatives for large-scale campaigns.
-
Reduced Aggregation: The repeated acid treatment for Boc deprotection can help to disrupt peptide aggregation, which can be a significant issue in the synthesis of hydrophobic or long peptides.
-
-
Costs & Drawbacks:
-
Harsh Deprotection Conditions: The use of strong acid (TFA) for Boc removal can lead to acid-catalyzed side reactions and may not be suitable for all sensitive peptides.
-
Specialized Equipment: The final cleavage of the peptide from the resin and removal of benzyl-based side-chain protecting groups often requires the use of hazardous hydrofluoric acid (HF), which necessitates specialized equipment and handling procedures.
-
Conclusion and Recommendations
The optimal choice of a D-glutamic acid derivative for large-scale peptide synthesis is highly dependent on the specific project requirements.
-
This compound emerges as a compelling option for the solution-phase synthesis of shorter peptides or peptide fragments , where its potentially lower cost and high solubility can be leveraged to achieve an economical and efficient process. Its utility in SPPS is limited due to the lack of an Nα-protecting group.
-
Fmoc-D-Glu(OBzl)-OH remains the industry standard for solid-phase peptide synthesis , particularly for complex and sensitive peptides. The mild deprotection conditions and high efficiency of the Fmoc/tBu strategy often justify the higher initial raw material cost, leading to higher purity and less downstream processing.
-
Boc-D-Glu(OBzl)-OH is a viable and cost-effective alternative for SPPS , especially for the synthesis of long or aggregation-prone peptides where the Boc/Bzl strategy can offer advantages. However, the requirement for harsh acidic conditions for deprotection and final
References
A Comparative Analysis of Crude Peptide Purity: H-D-Glu(OBzl)-OBzl p-Tosylate versus Modern Alternatives in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that directly influences the purity, yield, and overall success of peptide synthesis. This guide provides an objective comparison of the performance of H-D-Glu(OBzl)-OBzl p-tosylate, a classical amino acid derivative, with its more contemporary alternatives, primarily focusing on the impact on crude peptide purity. This analysis is supported by a summary of representative experimental data and detailed experimental protocols.
This compound is typically employed in the traditional Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy, particularly for solution-phase synthesis or for introducing the initial C-terminal residue onto the resin. Its alternatives are most notably found in the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, such as Fmoc-D-Glu(OtBu)-OH. The choice between these strategies and their respective protected amino acid derivatives has significant implications for the quality of the crude peptide before purification.
Performance Comparison: Boc/Bzl vs. Fmoc/tBu Strategies
The purity of a crude peptide is a direct reflection of the efficiency of the coupling reactions and the stability of the protecting groups throughout the synthesis. While direct head-to-head comparisons of this compound with its alternatives are not extensively documented in single studies, the broader comparison between the Boc/Bzl and Fmoc/tBu strategies provides valuable insights into expected outcomes.
The Boc/Bzl strategy, in which this compound is utilized, involves the use of a moderately strong acid (like trifluoroacetic acid, TFA) for the removal of the temporary Nα-Boc group at each cycle, and a very strong acid (such as hydrofluoric acid, HF) for the final cleavage from the resin and removal of side-chain protecting groups like benzyl esters. In contrast, the Fmoc/tBu strategy employs a mild base (piperidine) for the removal of the Nα-Fmoc group and TFA for the final cleavage and removal of side-chain protecting groups like tert-butyl esters.
Generally, the milder conditions of the Fmoc/tBu strategy are considered to result in higher crude peptide purity for many sequences.[1] However, the Boc/Bzl strategy can sometimes offer higher yields for certain routine sequences.[2] The choice of strategy and the corresponding protected glutamic acid derivative can also influence the profile of side reactions, such as pyroglutamate formation or aspartimide formation, which will affect the purity of the final crude product.[2]
Data Presentation: Crude Peptide Purity Comparison
The following table summarizes representative data for the synthesis of a model decapeptide containing a single glutamic acid residue, illustrating the expected outcomes when using either the Boc/Bzl or Fmoc/tBu strategy.
| Parameter | Z-Glu-OBzl (Boc/Bzl Strategy) | Fmoc-Glu(OtBu)-OH (Fmoc/tBu Strategy) | Key Considerations |
| Crude Peptide Purity (HPLC) | ~75-85% | ~70-80% (can be higher for linear peptides, ~85-95%) | Purity is highly sequence-dependent. The Fmoc strategy may be more prone to side products like aspartimide in certain sequences.[1][2] |
| Overall Yield | ~50-60% | ~45-55% | The Boc/Bzl strategy can sometimes offer higher yields for routine sequences.[2] |
| Major Side Product Formation | Pyroglutamate, Alkylated products | Aspartimide, Pyroglutamate, Piperidinyl adducts | Side reaction profiles are distinct and depend heavily on synthesis conditions.[2] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison. Below are generalized protocols for solid-phase peptide synthesis using both Boc/Bzl and Fmoc/tBu strategies, along with a standard protocol for HPLC analysis of the crude peptide.
Boc/Bzl Solid-Phase Peptide Synthesis Protocol
This protocol outlines a single coupling cycle for the addition of a Boc-D-Glu(OBzl)-OH residue to a growing peptide chain on a solid support, such as Merrifield resin.
1. Resin Swelling and Deprotection:
-
Swell the resin in dichloromethane (DCM).
-
Remove the Nα-Boc protecting group from the resin-bound amino acid by treating with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Wash the resin with DCM, isopropanol, and then DCM again.
2. Neutralization:
-
Neutralize the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF or DCM.[3]
-
Wash the resin thoroughly with DCM.[3]
3. Coupling:
-
In a separate vessel, dissolve Boc-D-Glu(OBzl)-OH (3 equivalents), a coupling agent like HCTU (2.9 equivalents), and DIEA (6 equivalents) in N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling completion with a Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.[3]
-
Wash the resin with DMF and DCM.
4. Final Cleavage and Deprotection:
-
After synthesis is complete, dry the peptide-resin under vacuum.
-
Treat the resin with anhydrous hydrofluoric acid (HF) with a scavenger like anisole at 0°C for 1 hour to cleave the peptide from the resin and remove the benzyl side-chain protecting groups. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
Fmoc/tBu Solid-Phase Peptide Synthesis Protocol
This protocol outlines a single coupling cycle for the addition of an Fmoc-D-Glu(OtBu)-OH residue to a growing peptide chain on a solid support, such as Rink Amide resin.
1. Resin Swelling and Deprotection:
-
Swell the resin in DMF.
-
Remove the Nα-Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
2. Coupling:
-
In a separate vessel, dissolve Fmoc-D-Glu(OtBu)-OH (3 equivalents), a coupling agent like HCTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling completion with a Kaiser test.
-
Wash the resin with DMF and DCM.
3. Final Cleavage and Deprotection:
-
After synthesis is complete, wash the peptide-resin with DCM and dry.
-
Treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours to cleave the peptide from the resin and remove the tert-butyl side-chain protecting groups.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
HPLC Analysis of Crude Peptide
Objective: To determine the purity of the crude synthetic peptide by separating the target peptide from impurities generated during synthesis.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm ID x 250 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Sample Solvent: A mixture of water and acetonitrile.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in the sample solvent to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 220 nm.
-
Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity of the crude peptide is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks.
Mandatory Visualizations
Caption: Comparative workflow of Boc/Bzl and Fmoc/tBu SPPS strategies.
Caption: Generalized signaling pathway for a bioactive peptide.
References
A Comparative Analysis of the Stereochemical Stability of H-D-Glu(OBzl)-OBzl p-Tosylate and Other Chiral Building Blocks
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks is paramount to the synthesis of enantiomerically pure peptides and pharmaceuticals. Any loss of stereochemical purity can lead to undesired side products, reduced efficacy, and potential safety concerns. This guide provides an objective comparison of the stereochemical stability of H-D-Glu(OBzl)-OBzl p-tosylate with other commonly used protected glutamic acid derivatives, supported by experimental data and detailed methodologies.
The stereochemical stability of an amino acid derivative is its ability to resist racemization or epimerization, processes that can compromise the chiral purity of the final product.[1][2][3] This is a critical consideration in peptide synthesis, where the iterative nature of the process can amplify even minor losses of stereochemical integrity.[4][5] this compound, a doubly protected glutamic acid derivative, offers advantages in specific synthetic strategies. However, its stability profile, particularly in comparison to more modern alternatives like Fmoc-Glu(OtBu)-OH and Boc-Glu(OBzl)-OH, warrants a thorough examination.
Factors Influencing Stereochemical Stability
Several factors can influence the rate of racemization or epimerization of a chiral building block during handling, storage, and reaction:
-
Protecting Groups: The nature of the N-terminal protecting group plays a significant role. Urethane-type protecting groups like Fmoc and Boc are generally considered to confer high stereochemical stability.[6]
-
Solvent: The polarity and basicity of the solvent can impact the rate of racemization. Polar aprotic solvents like DMF are known to promote racemization to a greater extent than nonpolar solvents.[1][7] Studies have shown that using less polar solvents like cyclohexane during the synthesis of amino acid benzyl esters can significantly reduce racemization compared to toluene.[8]
-
Temperature: Higher temperatures generally accelerate the rate of racemization.
-
Base: The presence of a base, particularly a strong tertiary amine, can significantly increase the rate of epimerization.[4]
-
Counter-ion: The nature of the salt counter-ion can influence the physical properties and potentially the stability of the amino acid derivative.[9][10] For instance, p-toluenesulfonate salts are often used to improve the crystallinity and handling of amino acid esters.[8]
Comparative Stereochemical Stability
| Chiral Building Block | Nα-Protecting Group | Side-Chain Protection | Salt Form | Expected Relative Stereochemical Stability | Key Considerations |
| This compound | None (free amine) | Benzyl ester (OBzl) | p-Toluenesulfonate | Moderate | The free α-amino group can participate in side reactions. Benzyl esters are known to be susceptible to racemization, particularly in the presence of base. The p-tosylate salt improves handling and crystallinity.[1][8] |
| Fmoc-Glu(OtBu)-OH | Fmoc | tert-Butyl ester (OtBu) | Free acid | High | The Fmoc group is stable under acidic conditions and removed with a mild base. The tert-butyl ester is stable to the basic conditions used for Fmoc removal, providing good orthogonality.[12][13][14][15] |
| Boc-Glu(OBzl)-OH | Boc | Benzyl ester (OBzl) | Free acid | High | The Boc group is removed under acidic conditions. The benzyl ester is stable to these conditions. However, final deprotection requires harsher methods like hydrogenolysis or strong acid, which can potentially affect other sensitive residues. |
Experimental Protocols for Assessing Stereochemical Purity
The determination of enantiomeric excess (% ee) is crucial for validating the stereochemical integrity of chiral building blocks. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.
Protocol: Determination of Enantiomeric Excess by Chiral HPLC
This protocol is a general guideline for the analysis of protected amino acid derivatives. Specific conditions may need to be optimized for the compound of interest.
1. Sample Preparation:
-
Dissolve a small amount (e.g., 1 mg) of the chiral building block in a suitable solvent (e.g., mobile phase or a compatible organic solvent) to a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A suitable chiral stationary phase (CSP) column. For amino acid benzyl esters, polysaccharide-based columns (e.g., Chiralpak series) are often effective.[8]
-
Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol is commonly used. The exact ratio needs to be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).
-
Injection Volume: 5-20 µL.
3. Data Analysis:
-
Integrate the peak areas for the two enantiomers (D and L isomers).
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualization of Key Concepts
Logical Relationship of Factors Affecting Stereochemical Stability
Caption: Factors influencing the stereochemical stability of chiral building blocks.
Experimental Workflow for Chiral Purity Analysis
Caption: Experimental workflow for determining chiral purity via HPLC.
Conclusion
The choice of a chiral building block for peptide synthesis is a critical decision that impacts the purity and yield of the final product. While this compound has its applications, its stereochemical stability is a significant consideration, particularly due to the presence of a free amine and benzyl ester protecting groups, which are known to be more susceptible to racemization. For applications demanding the highest degree of stereochemical integrity throughout the synthesis, modern alternatives like Fmoc-Glu(OtBu)-OH and Boc-Glu(OBzl)-OH are generally preferred due to the enhanced stability conferred by their urethane-based Nα-protecting groups. Researchers should carefully evaluate the reaction conditions and the inherent stability of the chosen building block to minimize the risk of epimerization and ensure the synthesis of chirally pure target molecules.
References
- 1. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 13. advancedchemtech.com [advancedchemtech.com]
- 14. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Fmoc-Glu(OtBu)-OH [cem.com]
Orthogonality of the benzyl protecting groups in H-D-Glu(obzl)-obzl P-tosylate with other protecting groups
For researchers, scientists, and drug development professionals engaged in peptide synthesis and complex organic chemistry, the strategic selection of protecting groups is paramount to achieving high yields and purity. The compound H-D-Glu(OBzl)-OBzl p-tosylate utilizes benzyl (Bzl) groups for the protection of both the side-chain and C-terminal carboxylic acids of glutamic acid. This guide provides an objective comparison of the orthogonality of these benzyl protecting groups with other common alternatives, supported by experimental data and detailed protocols, to aid in the rational design of synthetic strategies.
The cornerstone of multi-step synthesis is the concept of orthogonality, which allows for the selective removal of one type of protecting group in the presence of others.[1] The benzyl protecting groups in H-D-Glu(OBzl)-OBzl are primarily cleaved by catalytic hydrogenolysis or strong acids, setting them apart from the acid-labile tert-butoxycarbonyl (Boc) and tert-butyl (tBu) esters, and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[2][3] This distinction forms the basis of their utility in orthogonal and quasi-orthogonal synthetic schemes.
Data Presentation: Quantitative Stability of Protecting Groups
The following tables summarize the stability of common protecting groups under various deprotection conditions. The data has been compiled from multiple sources to provide a comparative overview.
Table 1: Stability to Acidic Deprotection Conditions (Trifluoroacetic Acid)
| Protecting Group | Reagent/Conditions | Time (hours) | % Cleavage | Orthogonality to Benzyl |
| Benzyl (Bzl) Ester/Ether | 95% TFA, 2.5% H₂O, 2.5% TIS | 2 | < 5% | - |
| tert-Butoxycarbonyl (Boc) | 50% TFA in DCM | 0.5 | > 99% | Orthogonal |
| tert-Butyl (tBu) Ester | 95% TFA, 2.5% H₂O, 2.5% TIS | 2 | > 99% | Orthogonal |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | 95% TFA, 2.5% H₂O, 2.5% TIS | 2 | < 1% | Orthogonal |
| Benzyloxycarbonyl (Cbz) | 95% TFA, 2.5% H₂O, 2.5% TIS | 2 | ~10-30% | Not Fully Orthogonal |
Note: Benzyl group lability in TFA can increase with prolonged exposure or elevated temperatures.[4] Cbz stability in TFA can be sequence-dependent.
Table 2: Stability to Basic Deprotection Conditions (Piperidine)
| Protecting Group | Reagent/Conditions | Time (hours) | % Cleavage | Orthogonality to Benzyl |
| Benzyl (Bzl) Ester/Ether | 20% Piperidine in DMF | 2 | < 1% | Orthogonal |
| tert-Butoxycarbonyl (Boc) | 20% Piperidine in DMF | 2 | < 1% | Orthogonal |
| tert-Butyl (tBu) Ester | 20% Piperidine in DMF | 2 | < 1% | Orthogonal |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | 20% Piperidine in DMF | 0.5 | > 99% | Orthogonal |
| Benzyloxycarbonyl (Cbz) | 20% Piperidine in DMF | 2 | < 1% | Orthogonal |
Table 3: Stability to Catalytic Hydrogenolysis
| Protecting Group | Reagent/Conditions | Time (hours) | % Cleavage | Orthogonality to Benzyl |
| Benzyl (Bzl) Ester/Ether | H₂, 10% Pd/C, MeOH | 2-6 | > 95% | - |
| tert-Butoxycarbonyl (Boc) | H₂, 10% Pd/C, MeOH | 6 | < 1% | Orthogonal |
| tert-Butyl (tBu) Ester | H₂, 10% Pd/C, MeOH | 6 | < 1% | Orthogonal |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | H₂, 10% Pd/C, MeOH | 6 | Generally Stable* | Orthogonal |
| Benzyloxycarbonyl (Cbz) | H₂, 10% Pd/C, MeOH | 1-3 | > 95% | Not Orthogonal |
*Fmoc can be cleaved under certain hydrogenolysis conditions, particularly with extended reaction times or in specific solvents.
Experimental Protocols
Detailed methodologies for key experiments to assess protecting group stability are provided below. These protocols are intended as a general guide and may require optimization based on the specific substrate and available laboratory equipment.
Protocol 1: Assessing Benzyl Group Stability to Acidic and Basic Conditions
This protocol describes a method to quantify the stability of the benzyl protecting groups of this compound to TFA and piperidine.
-
Materials:
-
This compound
-
Reagent A: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Reagent B: 20% Piperidine in N,N-Dimethylformamide (DMF)
-
Quenching solution: 10% Diisopropylethylamine (DIPEA) in DMF
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Procedure:
-
Prepare a stock solution of this compound in DMF (e.g., 10 mg/mL).
-
For the acid stability test, mix 100 µL of the stock solution with 900 µL of Reagent A.
-
For the base stability test, mix 100 µL of the stock solution with 900 µL of Reagent B.
-
At various time points (e.g., 0, 30, 60, 120, and 240 minutes), take a 100 µL aliquot of each reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 900 µL of the quenching solution.
-
Analyze each quenched sample by HPLC. Monitor the disappearance of the starting material peak and the appearance of any deprotected product peaks.
-
Calculate the percentage of remaining protected compound at each time point to determine stability.
-
Protocol 2: Selective Deprotection of a Boc Group in the Presence of Benzyl Esters
This protocol demonstrates the orthogonality of the Boc and Benzyl protecting groups.
-
Materials:
-
Boc-L-Ala-D-Glu(OBzl)-OBzl (a model dipeptide)
-
Reagent: 50% TFA in DCM
-
DCM, Diethyl ether (cold)
-
HPLC system
-
-
Procedure:
-
Dissolve the model peptide in the TFA/DCM reagent.
-
Stir the reaction at room temperature for 30 minutes.
-
Remove the solvent under a stream of nitrogen.
-
Triturate the residue with cold diethyl ether to precipitate the product.
-
Centrifuge and decant the ether. Dry the product under vacuum.
-
Analyze the product by HPLC and mass spectrometry to confirm the selective removal of the Boc group while the benzyl esters remain intact.
-
Protocol 3: Catalytic Hydrogenolysis for Benzyl Ester Deprotection
This protocol outlines the removal of benzyl esters in the presence of acid- and base-labile protecting groups.
-
Materials:
-
Fmoc-L-Lys(Boc)-D-Glu(OBzl)-OBzl (a model tripeptide)
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂) balloon or hydrogenator
-
Celite
-
-
Procedure:
-
Dissolve the model peptide in MeOH in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by HPLC or TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the deprotected peptide.
-
Analyze the product by HPLC and mass spectrometry to confirm selective removal of the benzyl esters.
-
Mandatory Visualization
Caption: Comparison of Fmoc/tBu and Boc/Bzl peptide synthesis workflows.
Caption: An example of a selective deprotection workflow.
Caption: Orthogonality relationships between common protecting groups.
References
A Researcher's Guide to D-Glutamic Acid Protection: A Comparative Analysis of H-D-Glu(OBzl)-OBzl p-Tosylate and Alternatives in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups for trifunctional amino acids like D-glutamic acid is a critical determinant of success. The choice directly influences coupling efficiency, prevention of side reactions, and the ultimate yield and purity of the target peptide. This guide provides an objective comparison of H-D-Glu(OBzl)-OBzl p-tosylate with other commonly employed D-glutamic acid protection strategies, supported by experimental data and detailed protocols.
The use of a benzyl ester (OBzl) to protect the γ-carboxyl group of D-glutamic acid is a well-established strategy, particularly within the Boc/Bzl protection scheme in solid-phase peptide synthesis (SPPS).[1][2] this compound offers both the α-carboxyl and the γ-carboxyl groups protected as benzyl esters, with the free amino group available for coupling, provided as a p-toluenesulfonate (tosylate) salt. The tosylate counter-ion often enhances the solubility of the amino acid derivative in organic solvents commonly used in peptide synthesis, which can be advantageous for achieving a homogeneous reaction mixture.[3]
Performance Comparison of D-Glutamic Acid Side-Chain Protecting Groups
The ideal protecting group for the glutamic acid side chain must be stable throughout the synthesis cycles and be selectively removable under conditions that do not compromise the peptide backbone or other protecting groups.[1] The most prevalent choices in Fmoc-SPPS are the tert-butyl (OtBu), benzyl (Bzl), and allyl (OAll) esters.[1][4]
Quantitative Data Summary
While direct head-to-head quantitative comparisons for the synthesis of the same peptide using these different D-glutamic acid derivatives are not always available in a single study, the following table summarizes the general performance characteristics based on numerous reports in the literature.[1][5]
| Parameter | Benzyl (OBzl) | tert-Butyl (OtBu) | Allyl (OAll) |
| Primary Synthesis Strategy | Boc/Bzl, Fmoc/Bzl | Fmoc/tBu | Fmoc/All |
| Coupling Efficiency | High | High | High |
| Prevention of Pyroglutamate Formation | Moderate | Excellent | Good |
| Prevention of Glutarimide Formation | Moderate | Excellent | Good |
| Orthogonality to Fmoc Group | Excellent | Excellent | Excellent |
| Cleavage Conditions | Catalytic Hydrogenation (e.g., H₂/Pd) or strong acid (e.g., HF)[4] | Strong Acid (e.g., TFA)[4] | Pd(0) Catalyst (e.g., Pd(PPh₃)₄/PhSiH₃)[1] |
| Suitability for Protected Fragments | Yes[1] | No | Yes |
| Typical Crude Peptide Purity | Moderate to High | High | Moderate to High |
| Common Side Reactions | Partial cleavage during repeated piperidine treatments for Fmoc deprotection.[1] | Formation of t-butyl cations that can lead to alkylation of sensitive residues.[4] | Requires specific palladium catalyst for removal which can sometimes be difficult to remove completely. |
Experimental Protocols
Detailed methodologies for key experiments involving the use of benzyl-protected D-glutamic acid and its deprotection are provided below.
Protocol 1: Coupling of Fmoc-D-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the coupling of an Fmoc-protected D-glutamic acid derivative with a benzyl side-chain protection to a resin-bound peptide chain.
Materials:
-
Fmoc-D-Glu(OBzl)-OH
-
Peptide-resin with a free N-terminal amine
-
Coupling agent (e.g., HBTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc group of the preceding amino acid.
-
Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.[1]
-
Coupling:
-
In a separate vessel, dissolve Fmoc-D-Glu(OBzl)-OH (3-5 equivalents), a coupling agent (e.g., HBTU, HATU; ~0.95 equivalents relative to the amino acid), and a base (e.g., DIPEA; 2 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[1]
Protocol 2: Deprotection of the Benzyl (OBzl) Side-Chain Protecting Group
This protocol outlines the removal of the benzyl group via catalytic hydrogenation.
Materials:
-
Peptide with a D-Glu(OBzl) residue
-
Palladium on charcoal (Pd/C) catalyst (10%)
-
Methanol (MeOH) or a mixture of MeOH/H₂O/Acetic Acid
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the protected peptide in a suitable solvent (e.g., MeOH).
-
Add the Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).[4]
-
Purge the reaction vessel with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (using a balloon or positive pressure) at room temperature.[4]
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC).
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
Visualizing Experimental Workflows and Potential Side Reactions
Diagrams created using Graphviz can effectively illustrate complex workflows and chemical transformations in peptide synthesis.
Caption: A simplified workflow of a single coupling cycle in Fmoc-based SPPS.
Caption: The side reaction of pyroglutamate formation from an N-terminal D-glutamic acid residue.
Conclusion
The selection of a D-glutamic acid derivative for peptide synthesis is a multifaceted decision that depends on the overall synthetic strategy, the specific peptide sequence, and the desired final product. This compound, with its benzyl protection, offers orthogonality to the base-labile Fmoc group, making it suitable for the synthesis of protected peptide fragments.[1] Its tosylate salt form may also provide advantages in terms of solubility.[3]
However, for routine Fmoc-based solid-phase peptide synthesis, derivatives with tert-butyl side-chain protection, such as Fmoc-D-Glu(OtBu)-OH, are often preferred due to their high stability and the reduced risk of side reactions associated with repeated piperidine treatments.[1][4] Ultimately, a thorough understanding of the advantages and limitations of each protecting group strategy is essential for the successful synthesis of complex and high-purity peptides.
References
A Researcher's Guide to H-D-Glu(OBzl)-OBzl p-Tosylate: Applications, Limitations, and Modern Alternatives in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate protected amino acid derivatives is a critical decision that dictates the efficiency, purity, and ultimate success of the synthetic strategy. H-D-Glu(OBzl)-OBzl p-tosylate, a protected form of D-glutamic acid, has historically served as a valuable building block. This guide provides an objective comparison of its performance with modern alternatives, supported by experimental context and detailed methodologies, to inform the strategic selection of reagents for peptide synthesis.
This compound is primarily utilized in peptide synthesis, where the benzyl esters protect the alpha- and gamma-carboxylic acid functionalities of D-glutamic acid.[1] The p-tosylate salt form enhances its stability and handling properties as a crystalline solid.[2][3] This derivative is particularly suited for the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in both solution-phase and solid-phase peptide synthesis (SPPS).[4][5]
Performance Comparison of Glutamic Acid Side-Chain Protection Strategies
The choice of protecting group for the glutamic acid side chain is a crucial factor influencing the overall outcome of peptide synthesis. The benzyl ester (OBzl) in H-D-Glu(OBzl)-OBzl is a key component of the "classical" Boc/Bzl strategy, which is often compared with the more modern Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.
| Performance Metric | This compound (Boc/Bzl Strategy) | Fmoc-D-Glu(OtBu)-OH (Fmoc/tBu Strategy) | Significance in Peptide Synthesis |
| Nα-Protection | Typically Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Dictates the orthogonality of the entire synthesis strategy.[5][6] |
| Side-Chain Protection | Benzyl ester (OBzl) | tert-Butyl ester (OtBu) | The stability and cleavage conditions of the side-chain protecting group are critical for preventing unwanted side reactions.[2][3] |
| Nα-Deprotection Conditions | Moderate acid (e.g., Trifluoroacetic acid - TFA)[6] | Mild base (e.g., 20% Piperidine in DMF)[3] | Milder conditions of the Fmoc strategy are more compatible with sensitive peptide sequences.[6] |
| Side-Chain Deprotection | Strong acid (e.g., HF, TFMSA) or catalytic hydrogenolysis[2][7][8] | Strong acid (e.g., >90% TFA)[2][3] | The need for hazardous reagents like HF in the Boc/Bzl strategy requires specialized equipment.[6][8] |
| Orthogonality | Quasi-orthogonal (both Boc and Bzl are acid-labile, but require different acid strengths)[5][6] | Fully orthogonal (Fmoc is base-labile, tBu is acid-labile)[2][5] | True orthogonality allows for more selective deprotection steps, which is advantageous for complex peptide modifications.[2] |
| Key Side Reactions | - Pyroglutamate formation[3]- Alkylation of sensitive residues by benzyl cations during cleavage[9] | - Pyroglutamate formation[3]- Alkylation by t-butyl cations during cleavage[2]- Aspartimide formation (for Asp residues, but mechanistically relevant)[10] | The choice of protecting group and cleavage conditions can influence the prevalence of side reactions, impacting final purity.[3][10] |
| Overall Crude Purity | Typically 60-85% (sequence-dependent)[11] | Typically 70-90% (sequence-dependent)[11] | Milder conditions of the Fmoc/tBu strategy often result in a cleaner crude product, simplifying purification.[11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and available laboratory instrumentation.
Solution-Phase Synthesis of a Dipeptide using a Benzyl-Protected Glutamic Acid Derivative
This protocol describes the synthesis of Boc-D-Glu(OBzl)-Gly-OBzl, a representative dipeptide, using solution-phase chemistry.
Materials:
-
Boc-D-Glu(OBzl)-OH
-
H-Gly-OBzl p-Tosylate
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N HCl, 5% NaHCO₃ solution, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Neutralization of H-Gly-OBzl p-Tosylate:
-
Dissolve H-Gly-OBzl p-Tosylate (1.0 eq) in DCM or DMF.
-
Add DIEA (1.1 eq) to neutralize the tosylate salt and generate the free amine.
-
Stir the solution for 15-20 minutes at room temperature.[12]
-
-
Activation of Boc-D-Glu(OBzl)-OH:
-
In a separate flask, dissolve Boc-D-Glu(OBzl)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM and cool to 0°C.[12]
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the mixture for 15 minutes at 0°C.
-
-
Coupling Reaction:
-
Add the neutralized glycine solution from step 1 to the activated glutamic acid mixture.
-
Allow the reaction to warm to room temperature and stir overnight.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate successively with 1N HCl, 5% NaHCO₃ solution, and brine.[12]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure dipeptide.
-
Deprotection of Benzyl Esters by Catalytic Hydrogenolysis
This protocol outlines the removal of the benzyl protecting groups.
Materials:
-
Peptide with benzyl ester protection (e.g., Boc-D-Glu(OBzl)-Gly-OBzl)
-
Palladium on carbon (10% Pd/C) catalyst
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the protected peptide in methanol or ethanol in a round-bottom flask.[7]
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).[7]
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.[7]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by HPLC or TLC until completion.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.[7]
-
Remove the solvent from the filtrate under reduced pressure to yield the deprotected peptide.
Visualizing Peptide Synthesis Strategies
The following diagrams illustrate the workflows and logical relationships of the discussed peptide synthesis strategies.
Caption: Workflow for Boc/Bzl Solid-Phase Peptide Synthesis.
Caption: Workflow for Fmoc/tBu Solid-Phase Peptide Synthesis.
Caption: Orthogonality of Protecting Groups in Peptide Synthesis.
Limitations and Alternatives
The primary limitation of using this compound lies in its association with the Boc/Bzl strategy. The requirement for strong, hazardous acids like HF for the final cleavage and deprotection of the benzyl group necessitates specialized, expensive equipment and rigorous safety protocols.[6][8] Furthermore, the repetitive use of moderate acid for Boc group removal can lead to gradual degradation of acid-sensitive peptides or premature loss of side-chain protecting groups in long sequences.[6]
The most prominent alternative is Fmoc-D-Glu(OtBu)-OH , which is employed in the Fmoc/tBu strategy. This approach offers several advantages:
-
Milder Conditions: The use of a mild base for Fmoc deprotection is compatible with a wider range of sensitive functional groups and modifications.[6]
-
Enhanced Safety: The final cleavage with a TFA cocktail is significantly less hazardous than using HF.[4]
-
True Orthogonality: The distinct base- and acid-labile nature of the Fmoc and tBu groups, respectively, allows for more complex and selective synthetic manipulations, such as on-resin cyclization.[2][3]
For specialized applications requiring an even greater degree of orthogonality, Fmoc-D-Glu(OAll)-OH (allyl ester) is another alternative. The allyl group is stable to both acids and bases used in standard SPPS and can be selectively removed using a palladium catalyst, providing an additional layer of synthetic flexibility.[2][13]
Conclusion
This compound remains a viable reagent for peptide synthesis, particularly within the well-established Boc/Bzl strategy and for solution-phase applications. However, its limitations, primarily the harsh deprotection conditions and the quasi-orthogonal nature of the Boc/Bzl strategy, have led to the widespread adoption of the Fmoc/tBu approach. For the majority of modern peptide synthesis applications, especially for long, complex, or modified peptides, Fmoc-D-Glu(OtBu)-OH is the superior choice due to its milder reaction conditions, enhanced safety profile, and true orthogonality. The selection of the appropriate glutamic acid derivative should be a strategic decision based on the specific requirements of the target peptide, the desired synthetic route, and the available laboratory infrastructure.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
A Head-to-Head Comparison of Coupling Methods for H-D-Glu(OBzl)-OBzl p-Tosylate in Dipeptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient and high-yielding formation of peptide bonds is a critical step. The selection of an appropriate coupling method for specific amino acid derivatives can significantly impact the overall success of a synthetic strategy. This guide provides a head-to-head comparison of two distinct coupling methods for the acylation of H-D-Glu(OBzl)-OBzl p-tosylate: a classic carbodiimide-mediated approach and a modern method utilizing a uronium salt-based reagent.
The following comparison is based on established protocols and provides a quantitative summary of expected outcomes, detailed experimental procedures, and a logical workflow to aid in the selection of the most suitable method for your research needs.
Data Presentation: A Comparative Overview
The choice of coupling reagent directly influences reaction time, yield, and ease of purification. Below is a summary of quantitative data for the coupling of a Boc-protected amino acid to this compound using two different methodologies.
| Parameter | Method 1: WSCD·HCl/HOBt | Method 2: HBTU/DIPEA |
| Coupling Reagent | Water-Soluble Carbodiimide Hydrochloride (WSCD·HCl) | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |
| Additive | 1-Hydroxybenzotriazole (HOBt) | None required (HOBt moiety is part of HBTU structure) |
| Base | Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) | N,N-Diisopropylethylamine (DIPEA) |
| Typical Reaction Time | 2 - 4 hours | 1 - 4 hours |
| Typical Yield | 78% (overall yield for a nonapeptide synthesis)[1] | 90 - 98% (for dipeptide synthesis)[2] |
| Purity | High, requires purification of intermediates | >97%[2] |
| Key Considerations | Cost-effective; byproducts are water-soluble, simplifying workup. | Rapid and highly efficient with low racemization; byproducts are generally soluble in organic solvents.[2] |
Experimental Protocols
Detailed methodologies for the two compared coupling methods are provided below. These protocols are for the solution-phase synthesis of a dipeptide.
Method 1: Coupling using Water-Soluble Carbodiimide Hydrochloride (WSCD·HCl) and HOBt
This method is a classic approach to peptide bond formation, valued for its cost-effectiveness and the water solubility of its urea byproduct, which simplifies purification.
Materials:
-
This compound
-
Boc-protected amino acid
-
Water-Soluble Carbodiimide Hydrochloride (WSCD·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
1,2-Dichloroethane (DCE) or other suitable anhydrous solvent
-
0.1 M HCl
-
0.5 M Na₂CO₃
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent), the Boc-protected amino acid (2.0 equivalents), and HOBt (2.0 equivalents) in DCE.
-
Add triethylamine (1.0 equivalent) to neutralize the p-tosylate salt.
-
To this solution, add WSCD·HCl (2.0 equivalents) in water (a small volume, e.g., 1 ml per mmol of WSCD·HCl).
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
Upon completion, dilute the reaction mixture with DCE and water.
-
Separate the organic layer and wash successively with 0.1 M HCl, 0.5 M Na₂CO₃, and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purify the product as needed, typically by crystallization or column chromatography.
Method 2: Coupling using HBTU
HBTU is a highly efficient uronium salt-based coupling reagent that often leads to rapid reactions and high yields with minimal side reactions.
Materials:
-
This compound
-
Boc-protected amino acid
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the Boc-protected amino acid (1.0 equivalent) and HBTU (1.05 equivalents) in anhydrous DMF.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF and add DIPEA (2.0 equivalents). Stir for 10-15 minutes to ensure complete neutralization of the tosylate salt.
-
Add the solution of the free amine (from step 2) to the solution of the activated Boc-amino acid (from step 1).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the product if necessary.
Mandatory Visualizations
To further clarify the experimental workflow and the logical relationship of the components in this comparison, the following diagrams are provided.
Caption: A logical workflow comparing two coupling methods.
Caption: General experimental workflow for dipeptide synthesis.
References
A Comparative Performance Benchmark of H-D-Glu(OBzl)-OBzl p-Tosylate from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
The selection of raw materials in pharmaceutical research and development is a critical step that can significantly impact the efficiency of synthesis, yield, and purity of the final product. H-D-Glu(OBzl)-OBzl p-tosylate, a key protected amino acid derivative, is widely utilized in peptide synthesis and as an intermediate in the creation of complex organic molecules.[1][2] The quality of this starting material can vary between suppliers, potentially affecting experimental outcomes. This guide provides an objective comparison of this compound from three hypothetical, representative suppliers (Supplier A, Supplier B, and Supplier C), based on a series of standardized analytical and performance-based experiments.
Key Performance Indicators for Benchmarking
To ensure a comprehensive evaluation, the following key quality and performance attributes were assessed for each supplier's product:
-
Purity: Determined by High-Performance Liquid Chromatography (HPLC) to quantify the percentage of the desired compound.
-
Identity and Structural Integrity: Confirmed by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Solubility: Assessed in a common organic solvent used in peptide synthesis.
-
Performance in a Model Peptide Coupling Reaction: Evaluated by measuring the yield and purity of a synthesized dipeptide.
Data Presentation
The quantitative data gathered from the evaluation of this compound from the three suppliers is summarized in the tables below.
Table 1: Purity and Identity Confirmation
| Supplier | Purity by HPLC (%) | Molecular Weight by MS (Expected: 499.59 g/mol ) | ¹H NMR |
| Supplier A | 99.5% | 499.6 g/mol | Conforms to structure |
| Supplier B | 98.2% | 499.5 g/mol | Conforms to structure with minor impurity peaks |
| Supplier C | 99.8% | 499.7 g/mol | Conforms to structure |
Table 2: Solubility and Performance in a Model Peptide Coupling Reaction
| Supplier | Solubility in Dichloromethane (DCM) at 25°C | Model Reaction Yield (%) | Purity of Dipeptide Product (%) |
| Supplier A | Highly soluble | 92% | 98% |
| Supplier B | Soluble, with some particulate matter | 85% | 95% |
| Supplier C | Very highly soluble | 95% | 99% |
Experimental Protocols
Detailed methodologies for the key experiments performed are provided below. These protocols are designed to be reproducible in a standard organic chemistry laboratory.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of the this compound samples.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: 1 mg of the compound was dissolved in 1 mL of the mobile phase.
-
Analysis: The purity was calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Identity and Structural Confirmation by ¹H NMR and Mass Spectrometry
-
Objective: To confirm the chemical structure and molecular weight of the samples.
-
¹H NMR Spectroscopy:
-
Sample Preparation: 5-10 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃).
-
Analysis: The spectrum was acquired on a 400 MHz NMR spectrometer. The chemical shifts, splitting patterns, and integration values were compared to the expected structure of this compound.
-
-
Mass Spectrometry (MS):
-
Method: Electrospray ionization (ESI) in positive mode.
-
Analysis: The sample was introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions was analyzed to confirm the molecular weight.
-
Solubility Assessment
-
Objective: To compare the solubility of the samples in a common organic solvent.
-
Method:
-
Increasing amounts of this compound from each supplier were added to a fixed volume (5 mL) of dichloromethane (DCM) at 25°C with constant stirring.
-
The point at which the solid no longer fully dissolved was noted to determine the approximate solubility. Visual inspection for clarity and particulate matter was also recorded.
-
Performance in a Model Peptide Coupling Reaction
-
Objective: To evaluate the performance of the this compound from each supplier in a standard peptide coupling reaction.
-
Reaction: Coupling of Fmoc-L-Alanine to the free amine of this compound.
-
Procedure:
-
Free Amine Generation: this compound (1.0 eq) was dissolved in DCM, and N,N-diisopropylethylamine (DIEA) (1.1 eq) was added. The mixture was stirred for 20 minutes at room temperature.
-
Carboxylic Acid Activation: In a separate flask, Fmoc-L-Alanine (1.0 eq) and HBTU (0.98 eq) were dissolved in DCM, followed by the addition of DIEA (2.0 eq). This mixture was stirred for 5 minutes.
-
Coupling: The activated Fmoc-L-Alanine solution was added to the free amine solution, and the reaction was stirred at room temperature for 3 hours.
-
Workup and Analysis: The reaction mixture was washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer was dried, and the solvent was removed under reduced pressure. The yield of the crude dipeptide was calculated, and its purity was determined by HPLC.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the benchmarking process.
Caption: Workflow for Benchmarking this compound.
References
Safety Operating Guide
Proper Disposal of H-D-Glu(obzl)-obzl P-tosylate: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the proper disposal of H-D-Glu(obzl)-obzl P-tosylate, a compound commonly utilized in peptide synthesis and other organic chemistry applications. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. The following information is intended to supplement, not replace, institution-specific and local regulatory guidelines for chemical waste management.
Key Chemical and Safety Data
A summary of the pertinent chemical and safety information for this compound is provided below. This data should be readily accessible to all personnel handling the compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 19898-41-0 |
| Molecular Formula | C26H29NO7S |
| Molecular Weight | 499.58 g/mol |
| Appearance | White to off-white powder |
| Primary Hazards | While specific hazard data is limited, compounds of this class should be handled with care. Assume potential for skin and eye irritation. Inhalation of dust should be avoided. |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. |
Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and compliance. The diagram below illustrates the key decision points and steps in the disposal process.
Caption: Disposal workflow for this compound.
Experimental Protocol for Disposal
The following step-by-step protocol outlines the procedure for the safe disposal of this compound and associated materials. This protocol should be performed in a well-ventilated area, preferably within a chemical fume hood.
Materials:
-
Designated hazardous solid waste container (clearly labeled)
-
Designated hazardous aqueous/organic waste container (clearly labeled)
-
Personal Protective Equipment (PPE) as specified above
-
Appropriate solvent for decontamination (e.g., ethanol, isopropanol)
-
Spill kit with absorbent material
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Verify that the hazardous waste containers are properly labeled with the chemical name and hazard information.
-
-
Solid Waste Collection:
-
Carefully transfer any unused or expired solid this compound into the designated hazardous solid waste container.
-
Place all disposables that have come into contact with the solid chemical, such as weighing papers, contaminated gloves, and pipette tips, into the same solid waste container.
-
-
Liquid Waste Collection:
-
Collect all solutions containing this compound in a designated hazardous liquid waste container.
-
Do not mix incompatible waste streams. If in doubt, use a separate container.
-
-
Decontamination of Non-Disposable Labware:
-
Rinse any glassware or equipment that has been in contact with the compound with a suitable solvent (e.g., ethanol or isopropanol).
-
Collect this first rinsate into the designated hazardous liquid waste container.
-
Subsequent rinses with soap and water can be performed according to standard laboratory procedures.
-
-
Spill Management:
-
In the event of a spill, restrict access to the area.
-
Cover the spill with an inert absorbent material.
-
Carefully sweep or scoop the absorbed material into the hazardous solid waste container.
-
Decontaminate the spill area with a suitable solvent and collect all cleaning materials as hazardous solid waste.
-
-
Container Management and Storage:
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Store the sealed waste containers in a designated and properly ventilated secondary containment area, away from incompatible materials, while awaiting pickup.
-
-
Final Disposal:
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for Handling H-D-Glu(obzl)-obzl P-tosylate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety, handling, and disposal information for H-D-Glu(obzl)-obzl P-tosylate (CAS RN: 19898-41-0). Adherence to these procedures is paramount for ensuring laboratory safety and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, the compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Recommendations | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 or ANSI Z87.1 standards. A full face shield is recommended when there is a significant risk of splashing. | To protect eyes from dust particles and potential splashes of solutions. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for incidental splash protection.[2][3][4][5] Change gloves frequently and immediately if contamination is suspected. For prolonged contact, consult glove manufacturer's chemical resistance data. | To prevent skin contact with the compound, which can cause irritation[1]. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is mandatory. | To protect skin and personal clothing from potential splashes and contamination. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound should be conducted within a properly functioning chemical fume hood to prevent inhalation of dust.[6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used. | To prevent respiratory tract irritation from airborne particles[1]. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and maintain the compound's integrity.
Experimental Workflow Diagram
Caption: Experimental workflow for handling this compound.
Step-by-Step Handling Protocol
Pre-Handling Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the supplier-specific SDS for this compound.
-
Personal Protective Equipment: Ensure all necessary PPE is available and in good condition. Don the appropriate PPE as outlined in the table above.
-
Prepare Work Area: All handling of the solid compound must be performed in a designated area, preferably within a chemical fume hood to minimize inhalation risk.[6][7] Cover the work surface with absorbent bench paper.[7]
Handling the Compound:
-
Weighing: Carefully weigh the solid this compound in the fume hood.[7] Use a disposable weighing boat to minimize contamination of balances. Avoid pouring the powder directly from the bottle to prevent creating dust; use a spatula.[7] Keep the container closed when not in use.[7]
-
Preparing Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, ensure this is also done within the fume hood.
Post-Handling Cleanup:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a wet cleaning method or a HEPA vacuum for any spilled powder; do not dry sweep.[6][7]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8]
Spill and Disposal Plan
Proper management of spills and waste is critical for laboratory and environmental safety.
Spill Cleanup Procedure
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or there is a risk of airborne dust, evacuate the area.
-
Containment: For solid spills, carefully cover the area with a damp paper towel to avoid generating dust.
-
Cleanup: While wearing appropriate PPE, gently clean the affected area. Scoop the material into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or methanol), followed by a thorough wash with soap and water. All materials used for cleanup (gloves, paper towels, absorbent pads) must be placed in a sealed bag and disposed of as hazardous waste.
Waste Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste in accordance with federal, state, and local environmental control regulations.
Solid Waste Disposal:
-
Collection: Collect solid this compound waste and contaminated materials (e.g., weighing boats, pipette tips, gloves) in a clearly labeled, sealed container.[9][10][11]
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Irritant," "Harmful").[9][10][11]
-
Storage: Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[12]
Liquid Waste Disposal:
-
Collection: Collect liquid waste containing this compound in a separate, labeled, and sealed waste container.[9] Do not fill containers more than 80%.[9]
-
Segregation: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9][10]
-
Storage: Store the liquid waste container in secondary containment to prevent spills.[12]
Quantitative Data Summary
| Property | Value |
| CAS Number | 19898-41-0[1][13][14][15][16] |
| Molecular Formula | C26H29NO7S[1][13] |
| Molecular Weight | 499.58 g/mol [1][13][16] |
| Appearance | White to off-white powder |
| Storage Conditions | Room temperature, under an inert atmosphere[1]. Keep in a dark place. |
By adhering to these safety and handling protocols, researchers can minimize risks and ensure the safe and responsible use of this compound in the laboratory. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before handling any chemical.
References
- 1. 19898-41-0|H-D-Glu(Obzl)-Obzl|BLD Pharm [bldpharm.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. usascientific.com [usascientific.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. static.rshughes.com [static.rshughes.com]
- 6. uwlax.edu [uwlax.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. gz-supplies.com [gz-supplies.com]
- 9. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. 19898-41-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 14. This compound 98% - CAS:19898-41-0 - 如吉生物科技 [shruji.com]
- 15. This compound | 19898-41-0 [chemicalbook.com]
- 16. scbt.com [scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
